Cys-Penetratin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C107H173N35O21S2 |
|---|---|
Molecular Weight |
2349.9 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C107H173N35O21S2/c1-6-59(3)86(142-97(155)76(40-42-84(114)144)132-89(147)72(36-23-48-122-105(116)117)127-88(146)66(112)58-164)102(160)135-71(34-17-21-46-110)96(154)141-87(60(4)7-2)103(161)140-81(54-63-57-126-68-31-14-12-29-65(63)68)100(158)137-79(52-61-26-9-8-10-27-61)98(156)133-75(39-41-83(113)143)94(152)139-82(55-85(115)145)101(159)131-74(38-25-50-124-107(120)121)90(148)129-73(37-24-49-123-106(118)119)91(149)134-77(43-51-165-5)95(153)128-70(33-16-20-45-109)93(151)138-80(53-62-56-125-67-30-13-11-28-64(62)67)99(157)130-69(32-15-19-44-108)92(150)136-78(104(162)163)35-18-22-47-111/h8-14,26-31,56-57,59-60,66,69-82,86-87,125-126,164H,6-7,15-25,32-55,58,108-112H2,1-5H3,(H2,113,143)(H2,114,144)(H2,115,145)(H,127,146)(H,128,153)(H,129,148)(H,130,157)(H,131,159)(H,132,147)(H,133,156)(H,134,149)(H,135,160)(H,136,150)(H,137,158)(H,138,151)(H,139,152)(H,140,161)(H,141,154)(H,142,155)(H,162,163)(H4,116,117,122)(H4,118,119,123)(H4,120,121,124)/t59-,60-,66-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,86-,87-/m0/s1 |
InChI Key |
SHPRYVRIENYQJM-RZPOCWAWSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Cys-Penetratin: A Technical Guide to a Potent Cell-Penetrating Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cys-Penetratin is a potent, cysteine-modified cell-penetrating peptide (CPP) that has demonstrated significant promise as a vector for intracellular drug delivery. This technical guide provides a comprehensive overview of this compound, including its amino acid sequence, physicochemical properties, and mechanisms of cellular uptake. Detailed experimental protocols for its synthesis, purification, and characterization, as well as methods for evaluating its cellular uptake and cytotoxicity, are presented. Furthermore, this guide summarizes available quantitative data on its efficacy and outlines the key cellular pathways involved in its internalization.
Introduction
Cell-penetrating peptides are a class of short peptides capable of traversing cellular membranes and delivering a wide range of cargo molecules, including small molecules, nucleic acids, and proteins, into the cell interior.[1] Penetratin, a 16-amino acid peptide derived from the Antennapedia homeodomain of Drosophila, is one of the most well-characterized CPPs.[2] this compound is a derivative of Penetratin that includes a cysteine residue, which can be utilized for site-specific conjugation of cargo molecules or for forming dimers to enhance delivery efficiency.[3]
This compound: Core Properties
The fundamental characteristics of this compound are crucial for understanding its function and application.
Amino Acid Sequence
The amino acid sequence of this compound is:
Cys-Arg-Gln-Ile-Lys-Ile-Trp-Phe-Gln-Asn-Arg-Arg-Met-Lys-Trp-Lys-Lys [4]
This sequence can be represented in single-letter code as: CRQIKIWFQNRRMKWKK .[4]
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are critical for its interaction with cell membranes and its overall efficacy as a delivery vector.
| Property | Value | Reference |
| Molecular Formula | C₁₀₇H₁₇₃N₃₅O₂₁S₂ | [4] |
| Molecular Weight | 2349.87 g/mol | [4] |
| Purity | >95% (typically) | [4] |
Mechanism of Cellular Uptake
The cellular uptake of Penetratin and its derivatives like this compound is a complex process that can occur through multiple pathways, primarily endocytosis.[5] The initial interaction with the cell surface is often mediated by electrostatic interactions with negatively charged heparan sulfates.[6][7] The concentration of the peptide plays a significant role in the dominant uptake mechanism; at lower concentrations, endocytosis is the primary route, while at higher concentrations, direct translocation across the plasma membrane may occur.[5][8]
A study on a variant, [Cys-CPT2,9] penetratin, indicated that its entry into cells is mainly through clathrin-mediated endocytosis. This variant also exhibited an intracellular fluorescence intensity five times higher than that of the parent Penetratin, suggesting enhanced uptake.
The following diagram illustrates the generalized pathways for the cellular uptake of Penetratin-like peptides.
Caption: Cellular uptake pathways of this compound.
Quantitative Data
While specific quantitative data for this compound is limited in publicly available literature, data from its parent peptide, Penetratin, and its variants provide valuable insights into its potential efficacy.
Cellular Uptake Efficiency
Further studies have quantified the uptake of Penetratin using MALDI-TOF mass spectrometry, demonstrating its ability to translocate into cells, although with varying efficiencies compared to other homeodomain-derived peptides.[9]
Cytotoxicity
The cytotoxicity of CPPs is a critical parameter for their therapeutic application. While specific IC50 values for this compound across a range of cell lines are not published, studies on Penetratin indicate that it has negligible effects on cell proliferation at concentrations up to 50 μM in HeLa and CHO cells.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and evaluation of this compound.
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of this compound.
Materials:
-
Fmoc-L-amino acids (including Fmoc-Cys(Trt)-OH)
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagents: HATU/DIEA or DIC/Oxyma
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water/Dithiothreitol (DDT) (e.g., 94:1:2.5:2.5 v/v/v/w)
-
Diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine solution to the resin and shake for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents), coupling reagent (e.g., HATU, 3 equivalents), and DIEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the this compound sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Dry the crude peptide pellet.
-
Peptide Purification and Characterization
Purification by HPLC:
-
Dissolve the crude peptide in a minimal amount of Solvent A (e.g., 0.1% TFA in water).
-
Inject the solution onto a reverse-phase C18 HPLC column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 0.1% TFA in acetonitrile).
-
Monitor the elution at 220 nm and 280 nm.
-
Collect the fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Lyophilize the pure fractions to obtain the final peptide powder.
Characterization by Mass Spectrometry:
-
Confirm the molecular weight of the purified peptide using MALDI-TOF or ESI mass spectrometry.
Cellular Uptake Assay (Flow Cytometry)
This protocol describes a method to quantify the cellular uptake of fluorescently labeled this compound.
Materials:
-
Fluorescently labeled this compound (e.g., FITC-labeled)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Seed cells in a multi-well plate and culture until they reach the desired confluency.
-
Treat the cells with varying concentrations of the fluorescently labeled this compound in serum-free medium for a defined period (e.g., 1-4 hours) at 37°C.
-
As a negative control, incubate cells without the peptide.
-
After incubation, wash the cells three times with cold PBS to remove non-internalized peptide.
-
Detach the cells using Trypsin-EDTA.
-
Resuspend the cells in PBS.
-
Analyze the fluorescence intensity of the cells using a flow cytometer. The geometric mean fluorescence intensity is proportional to the amount of internalized peptide.
The following diagram illustrates the general workflow for a cell-penetrating peptide uptake assay using flow cytometry.
Caption: Workflow for cellular uptake analysis by flow cytometry.
Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of this compound on cell viability.
Materials:
-
This compound
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and cells treated with a cytotoxic agent as a positive control.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO or a suitable solubilization buffer.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Conclusion
This compound stands out as a versatile and potent tool for the intracellular delivery of various therapeutic and diagnostic agents. Its cysteine residue offers a convenient handle for cargo conjugation, and its inherent cell-penetrating properties facilitate efficient cellular uptake. The experimental protocols provided in this guide offer a robust framework for the synthesis, purification, and functional evaluation of this compound. While further research is needed to fully quantify its efficacy with diverse cargos and in various cell types, the existing data strongly support its potential in advancing the field of drug delivery. Researchers and drug development professionals are encouraged to utilize the information and methodologies presented herein to explore the full therapeutic potential of this compound.
References
- 1. Inflammation - Wikipedia [en.wikipedia.org]
- 2. Activation of cell-penetrating peptide fragments by disulfide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functionalization with C-terminal cysteine enhances transfection efficiency of cell-penetrating peptides through dimer formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell-penetrating peptides improve pharmacokinetics and pharmacodynamics of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. Comparison of penetratin and other homeodomain-derived cell-penetrating peptides: interaction in a membrane-mimicking environment and cellular uptake efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gateway Within: A Technical Guide to the Cellular Uptake of Cys-Penetratin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cell-penetrating peptides (CPPs) represent a promising frontier in drug delivery, offering a solution to the challenge of traversing the cellular membrane. Among these, Penetratin, a 16-amino acid peptide derived from the Antennapedia homeodomain, has been a subject of extensive research. The strategic addition of a cysteine residue to the Penetratin sequence, creating Cys-Penetratin, has been shown to significantly enhance its cellular uptake and therapeutic efficacy. This technical guide provides an in-depth exploration of the cellular uptake mechanism of this compound, with a focus on the pivotal role of disulfide bond formation and the endocytic pathways involved. Quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms are presented to equip researchers and drug development professionals with the critical information needed to harness the full potential of this compound as a delivery vector.
The Core Mechanism: Disulfide-Mediated Activation and Enhanced Uptake
The introduction of a cysteine residue into the Penetratin sequence is not a trivial modification. It serves as a reactive handle that can engage in disulfide bond formation, a key event that appears to "activate" the peptide for more efficient cellular entry. This activation can occur through two primary mechanisms:
-
Dimerization: Two this compound molecules can oxidize to form a dimer linked by a disulfide bridge. This dimerization effectively increases the local concentration of the peptide and may enhance its interaction with the cell membrane.
-
Conjugation to Cargo: The cysteine residue provides a site for the covalent attachment of therapeutic cargo molecules (e.g., small molecules, peptides, proteins) via a disulfide linkage. This bond is designed to be stable in the extracellular environment but readily cleaved in the reducing intracellular environment, ensuring the release of the cargo at its site of action.
Studies have demonstrated a marked increase in cellular uptake for this compound derivatives compared to the parent Penetratin peptide. For instance, a modified version, [Cys-CPT2,9] penetratin, where Gln2 and Asn9 were substituted with Cys-Camptothecin, exhibited a 5-fold higher intracellular fluorescence intensity in HeLa cells compared to unmodified Penetratin[1]. This enhancement is attributed to the altered physicochemical properties of the peptide upon disulfide bond formation, which facilitates more efficient interactions with the cell surface and triggers subsequent internalization.
Quantitative Data on this compound Uptake
The following table summarizes the key quantitative findings from studies investigating the cellular uptake of this compound and its analogues.
| Peptide Derivative | Cell Line | Fold Increase in Uptake (compared to Penetratin) | Primary Uptake Mechanism | Reference |
| [Cys-CPT2,9] penetratin | HeLa | 5 | Clathrin-mediated endocytosis | [1] |
| Disulfide-bridged Penetratin fragments (CbFl-PenA+B) | Not Specified | Comparable to full-length Penetratin | Not Specified | [2] |
The Primary Entry Route: Clathrin-Mediated Endocytosis
Evidence strongly suggests that this compound primarily enters cells via clathrin-mediated endocytosis , an energy-dependent process. This pathway involves the formation of clathrin-coated pits on the plasma membrane, which invaginate and pinch off to form vesicles containing the extracellular material.
The proposed signaling pathway for this compound uptake via clathrin-mediated endocytosis is as follows:
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the cellular uptake mechanism of this compound.
Peptide Synthesis and Purification
Objective: To synthesize and purify this compound.
Methodology: Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry is the standard method.
-
Resin Preparation: Swell Rink Amide MBHA resin in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group from the terminal amine.
-
Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid (including a cysteine residue at the desired position) using a coupling agent like HBTU/HOBt and couple it to the free amine on the resin.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the this compound sequence (CRQIKIWFQNRRMKWKK).
-
Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Cellular Uptake Quantification by Flow Cytometry
Objective: To quantify the cellular uptake of fluorescently labeled this compound.
Methodology:
-
Cell Culture: Seed HeLa cells (or other suitable cell line) in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Peptide Labeling: Label this compound with a fluorescent dye (e.g., FITC or TAMRA) at the N-terminus or a non-cysteine residue.
-
Treatment: Incubate the cells with varying concentrations of the fluorescently labeled this compound (e.g., 1-20 µM) in serum-free medium for a defined period (e.g., 1-4 hours) at 37°C.
-
Washing: Wash the cells three times with cold phosphate-buffered saline (PBS) to remove non-internalized peptide.
-
Cell Detachment: Detach the cells using trypsin-EDTA.
-
Analysis: Resuspend the cells in PBS and analyze the fluorescence intensity using a flow cytometer. The mean fluorescence intensity is proportional to the amount of internalized peptide.
Intracellular Localization by Confocal Microscopy
Objective: To visualize the intracellular localization of this compound.
Methodology:
-
Cell Culture: Seed cells on glass-bottom dishes.
-
Treatment: Treat the cells with fluorescently labeled this compound as described for the flow cytometry assay.
-
Nuclear Staining: Stain the cell nuclei with a fluorescent dye like DAPI or Hoechst 33342.
-
Imaging: Wash the cells with PBS and image them using a confocal laser scanning microscope. This will reveal the subcellular distribution of the peptide (e.g., in endosomes, cytoplasm, or nucleus).
Investigation of Uptake Mechanism using Endocytosis Inhibitors
Objective: To determine the endocytic pathway involved in this compound uptake.
Methodology:
-
Pre-treatment: Pre-incubate cells with specific endocytosis inhibitors for 30-60 minutes before adding the peptide.
-
Chlorpromazine: Inhibits clathrin-mediated endocytosis.
-
Filipin or Nystatin: Inhibit caveolae-mediated endocytosis.
-
Amiloride or Cytochalasin D: Inhibit macropinocytosis.
-
-
Peptide Treatment: Add fluorescently labeled this compound to the inhibitor-treated cells and incubate for the desired time.
-
Analysis: Quantify the cellular uptake using flow cytometry as described above. A significant reduction in uptake in the presence of a specific inhibitor indicates the involvement of that particular pathway.
Cytotoxicity Assessment by MTT Assay
Objective: To evaluate the potential cytotoxicity of this compound.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Treatment: Treat the cells with a range of this compound concentrations for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for key experimental procedures.
Conclusion and Future Directions
The addition of a cysteine residue to Penetratin provides a powerful tool for enhancing its utility as a drug delivery vector. The formation of disulfide bonds, either through dimerization or cargo conjugation, appears to be a critical step in activating the peptide for efficient cellular uptake, which predominantly occurs via clathrin-mediated endocytosis. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further investigate and optimize this compound-based delivery systems.
Future research should focus on:
-
Elucidating the precise molecular interactions between this compound and cell surface receptors that initiate the endocytic process.
-
Optimizing the position of the cysteine residue within the Penetratin sequence to maximize uptake efficiency and cargo release.
-
Developing novel this compound conjugates with a broader range of therapeutic payloads.
-
Investigating the endosomal escape mechanisms of this compound to further enhance cytosolic delivery of cargo.
By continuing to unravel the intricacies of the this compound uptake mechanism, the scientific community can pave the way for the development of next-generation drug delivery platforms with improved efficacy and specificity.
References
The Chameleon-like Nature of Cys-Penetratin: An In-depth Guide to its Structure and Conformation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cys-Penetratin, a derivative of the well-studied cell-penetrating peptide (CPP) Penetratin, is a promising vector for the intracellular delivery of therapeutic molecules. Its ability to traverse cellular membranes is intrinsically linked to its structure and conformational dynamics. This technical guide provides a comprehensive overview of the structural properties of this compound, detailing its primary, secondary, and tertiary organization, and the environmental factors that govern its conformational plasticity.
Primary Structure
This compound is a 17-amino acid peptide. It consists of the 16-residue sequence of Penetratin with an additional cysteine residue at the C-terminus. This terminal cysteine provides a reactive thiol group, enabling conjugation to various cargo molecules such as small drugs, peptides, or proteins.
Table 1: Primary Structure and Physicochemical Properties of this compound
| Property | Value | Reference |
| Amino Acid Sequence | CRQIKIWFQNRRMKWKK | [1][2] |
| Molecular Formula | C107H173N35O21S2 | [1] |
| Molecular Weight | 2349.87 Da | [1][2] |
Secondary and Tertiary Structure: A Tale of Conformational Plasticity
In aqueous solution, this compound, much like its parent peptide Penetratin, exists predominantly in a disordered or random coil conformation.[3] However, upon interaction with biological membranes or membrane-mimicking environments, it undergoes a significant conformational transition, adopting more ordered secondary structures such as α-helices and β-sheets.[3][4] This chameleon-like behavior is crucial for its membrane translocation activity.
The specific secondary structure adopted by this compound is highly dependent on the lipid composition of the membrane, the peptide-to-lipid (P/L) molar ratio, and the peptide concentration.
Influence of Membrane Composition and Peptide Concentration
Circular dichroism (CD) spectroscopy studies have been instrumental in elucidating the conformational states of Penetratin in the presence of phospholipid vesicles. These studies reveal a dynamic equilibrium between α-helical and β-sheet structures.
-
Low Surface Charge Density & Low Peptide Concentration: In the presence of vesicles with a low concentration of negatively charged phospholipids (B1166683) (e.g., POPG) mixed with zwitterionic phospholipids (e.g., POPC), and at a high lipid-to-peptide ratio (low peptide concentration), Penetratin predominantly adopts an α-helical conformation .[4]
-
High Surface Charge Density & High Peptide Concentration: Conversely, increasing the proportion of negatively charged lipids or increasing the peptide concentration (lowering the lipid-to-peptide ratio) promotes a transition to a β-sheet structure .[4]
This transition from an α-helical to a β-sheet structure is a key feature of Penetratin's interaction with membranes and is thought to be involved in its translocation mechanism.[5][6][7][8][9]
Table 2: Secondary Structure Composition of Penetratin in Different Phospholipid Vesicle Environments (Estimated from Circular Dichroism Data)
| Vesicle Composition (POPG/POPC molar ratio) | Lipid/Peptide (L/P) Molar Ratio | Dominant Secondary Structure | Reference |
| < 30:70 | High | Mainly α-helix | [4] |
| > 30:70 | High | Increased β-structure | [4] |
| Fixed charge density | Low | Dominating β-structure | [4] |
Note: This table provides a qualitative summary based on the cited literature. Precise percentages of secondary structure can be estimated by deconvolution of CD spectra.
High-Resolution Structural Insights from NMR
Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy has provided atomic-level insights into the structure of Penetratin in membrane-mimicking environments, such as micelles and bicelles. These studies have confirmed the induction of a helical conformation upon membrane interaction.
Table 3: Structural Data for Penetratin from NMR Studies
| PDB ID | Experimental Conditions | Key Structural Features |
| 1OMQ | DPC/DHPC bicelles | Well-defined α-helix from residues Ile5 to Arg11 |
| 2O00 | SDS micelles | Helical conformation in the central part of the peptide |
Conformational Transition Pathway
The transition of this compound from a random coil in solution to an ordered structure upon membrane binding is a critical step in its function. The subsequent shift between α-helical and β-sheet conformations on the membrane surface is thought to be integral to its translocation across the lipid bilayer.
Caption: Conformational transitions of this compound.
Experimental Protocols
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
This protocol outlines the general steps for analyzing the secondary structure of this compound in the presence of liposomes.
1. Preparation of Liposomes:
-
Prepare a lipid film of the desired composition (e.g., POPC/POPG mixtures) by evaporating the organic solvent from a lipid solution under a stream of nitrogen gas, followed by vacuum desiccation.
-
Hydrate the lipid film with the desired buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) to form multilamellar vesicles (MLVs).
-
Create small unilamellar vesicles (SUVs) by sonicating the MLV suspension to clarity in a bath sonicator.
2. Sample Preparation:
-
Prepare a stock solution of this compound in the same buffer used for liposome (B1194612) preparation.
-
Determine the accurate concentration of the peptide stock solution using a suitable method (e.g., UV absorbance at 280 nm if a Trp or Tyr is present, or a colorimetric assay).
-
Mix the peptide solution with the SUV suspension to achieve the desired final peptide concentration and lipid-to-peptide molar ratio.
3. CD Data Acquisition:
-
Use a calibrated CD spectropolarimeter.
-
Set the instrument parameters:
-
Wavelength range: 190-260 nm
-
Bandwidth: 1.0 nm
-
Scan speed: 50 nm/min
-
Data pitch: 0.5 nm
-
Accumulations: 3-5 scans for signal averaging
-
-
Record a baseline spectrum of the buffer and the liposome suspension without the peptide.
-
Record the CD spectrum of the peptide-liposome sample.
4. Data Analysis:
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (ellipticity in mdeg) / (10 * c * n * l) where c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length of the cuvette in cm.
-
Analyze the resulting spectrum for characteristic secondary structure features (e.g., minima at ~208 and ~222 nm for α-helix, minimum at ~218 nm for β-sheet).
-
Estimate the percentage of each secondary structure component using deconvolution software (e.g., CONTIN, SELCON3, CDSSTR).
Caption: CD spectroscopy experimental workflow.
NMR Spectroscopy for 3D Structure Determination
This protocol provides a general outline for determining the three-dimensional structure of this compound in a membrane-mimicking environment (e.g., micelles).
1. Sample Preparation:
-
Synthesize or procure isotopically labeled (¹⁵N and/or ¹³C) this compound for heteronuclear NMR experiments.
-
Dissolve the peptide in a buffered solution (e.g., phosphate buffer, pH 6.0) containing a deuterated solvent (D₂O) and a detergent (e.g., sodium dodecyl sulfate (B86663) - SDS, or dodecylphosphocholine (B1670865) - DPC) at a concentration above its critical micelle concentration.
-
The final peptide concentration should be in the range of 0.5-2.0 mM.
2. NMR Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
-
Acquire a series of 2D and 3D NMR experiments, including:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To obtain through-space proton-proton distance restraints (typically < 5 Å).
-
¹⁵N-HSQC (Heteronuclear Single Quantum Coherence): To obtain a fingerprint of the peptide backbone and for resonance assignment.
-
HNCA, HNCACB, CBCA(CO)NH: 3D experiments for sequential backbone resonance assignment.
-
3. Data Processing and Analysis:
-
Process the NMR data using appropriate software (e.g., NMRPipe, Sparky).
-
Perform sequential resonance assignment of the peptide backbone and side-chain protons.
-
Identify and quantify NOE cross-peaks to generate a list of interproton distance restraints.
-
Identify and measure scalar coupling constants (e.g., ³J(HN,Hα)) to derive dihedral angle restraints.
4. Structure Calculation and Validation:
-
Use molecular dynamics and/or simulated annealing-based software (e.g., CYANA, XPLOR-NIH, AMBER) to calculate an ensemble of 3D structures that satisfy the experimental restraints.
-
Validate the quality of the calculated structures using parameters such as Ramachandran plots, RMSD (Root Mean Square Deviation), and analysis of restraint violations.
Caption: NMR spectroscopy experimental workflow.
Conclusion
The structure and conformation of this compound are not static but are dynamically influenced by its environment. Its ability to exist as a random coil in solution and transition to α-helical or β-sheet structures upon membrane interaction is a hallmark of its function as a cell-penetrating peptide. Understanding these conformational dynamics is paramount for the rational design of this compound-based drug delivery systems with enhanced efficacy and specificity. The experimental approaches detailed in this guide provide a robust framework for the continued investigation of this and other cell-penetrating peptides.
References
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Secondary structure of cell-penetrating peptides during interaction with fungal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conformational states of the cell-penetrating peptide penetratin when interacting with phospholipid vesicles: effects of surface charge and peptide concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.psu.edu [pure.psu.edu]
- 6. Mechanism for the alpha-helix to beta-hairpin transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Conversion of alpha-helices into beta-sheets features in the formation of the scrapie prion proteins. | Semantic Scholar [semanticscholar.org]
The Advent of Cys-Penetratin: A Technical Guide to its Discovery and Utility
For Immediate Release
A Deep Dive into the Cell-Penetrating Peptide, Cys-Penetratin, for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the discovery, origin, and functional characteristics of this compound, a potent cell-penetrating peptide (CPP). It is designed to furnish researchers, scientists, and professionals in drug development with in-depth knowledge, including detailed experimental protocols and quantitative data, to facilitate its application in therapeutic and research contexts.
Discovery and Origin
This compound is a synthetic derivative of Penetratin, a well-studied 16-amino acid peptide derived from the third helix of the Drosophila melanogaster Antennapedia homeodomain. The defining feature of this compound is the addition of a cysteine residue (Cys) at its N-terminus, resulting in the sequence: CRQIKIWFQNRRMKWKK [1]. This strategic modification was introduced to enhance the peptide's functionality as a delivery vector.
The primary motivation for the addition of the cysteine residue was twofold:
-
Cargo Conjugation: The thiol group of the cysteine provides a reactive site for the covalent attachment of various cargo molecules, such as proteins, nucleic acids, and therapeutic agents, through disulfide bond formation or other chemical ligation strategies[2].
-
Dimerization: The cysteine residue enables the formation of a disulfide-linked dimer of the peptide[3]. This dimerization has been shown to increase the affinity of the peptide for nucleic acids, leading to enhanced transfection efficiency.
Physicochemical Properties and Quantitative Data
The introduction of the N-terminal cysteine slightly alters the physicochemical properties of the parent Penetratin peptide. The following table summarizes key quantitative data for Penetratin and the anticipated impact of the cysteine modification. Due to a lack of publicly available quantitative data specifically for this compound, some values are extrapolated from studies on Penetratin and other cysteine-modified CPPs.
| Property | Penetratin | This compound (Anticipated) | Reference(s) |
| Amino Acid Sequence | RQIKIWFQNRRMKWKK | CRQIKIWFQNRRMKWKK | [1] |
| Molecular Weight | ~2246 g/mol | ~2349 g/mol | |
| Isoelectric Point (pI) | Highly cationic | Highly cationic | |
| Cellular Uptake Efficiency | Varies by cell type (e.g., efficient in CHO, HeLa, HEK293T cells) | Potentially enhanced, especially in dimeric form | [4] |
| Cytotoxicity (IC50) | Generally low, cell-type dependent | Expected to be low, similar to Penetratin | [5] |
Mechanism of Cellular Uptake
Like its parent peptide, this compound is believed to traverse the cell membrane through two primary mechanisms: direct translocation and endocytosis. The exact pathway can be influenced by peptide concentration, cargo, and cell type[6][7][8].
Direct Translocation
At higher concentrations, this compound is thought to directly penetrate the plasma membrane. This energy-independent process may involve the formation of transient pores or inverted micelles, allowing the peptide and its cargo to enter the cytoplasm directly[7].
Endocytosis
At lower concentrations, the primary route of entry is endocytosis. This energy-dependent process involves the engulfment of the peptide into vesicles. For the cargo to become biologically active, it must escape these endosomes and reach the cytoplasm. The dimerization of this compound may play a role in enhancing endosomal escape.
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and functional assessment of this compound.
Solid-Phase Peptide Synthesis (SPPS) of this compound
Objective: To synthesize the this compound peptide (CRQIKIWFQNRRMKWKK) using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (Fmoc-Cys(Trt)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Gln(Trt)-OH, etc.)
-
N,N-Dimethylformamide (DMF)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
Protocol:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a synthesis vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.
-
Pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Confirm complete coupling using a Kaiser test.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the sequence, starting from the C-terminus (Lys) to the N-terminus (Cys).
-
Final Fmoc Deprotection: After coupling the final amino acid (Fmoc-Cys(Trt)-OH), perform a final deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation:
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold diethyl ether.
-
Dry the crude peptide pellet.
-
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To purify the crude this compound peptide.
Materials:
-
Crude this compound
-
HPLC system with a C18 column
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Lyophilizer
Protocol:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.
-
Injection: Inject the filtered sample onto the C18 column.
-
Elution: Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 60% over 30 minutes).
-
Detection: Monitor the elution at 220 nm and 280 nm.
-
Fraction Collection: Collect the fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC.
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide powder.
Cytotoxicity Assessment using MTT Assay
Objective: To determine the cytotoxicity of this compound on a selected cell line.
Materials:
-
HeLa, HEK293T, or CHO cells
-
96-well plates
-
This compound stock solution
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Peptide Treatment: Treat the cells with varying concentrations of this compound and incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Quantification of Cellular Uptake by Flow Cytometry
Objective: To quantify the cellular uptake of fluorescently labeled this compound.
Materials:
-
Fluorescently labeled this compound (e.g., FITC-Cys-Penetratin)
-
HeLa, HEK293T, or CHO cells
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed cells in a 6-well plate and incubate until they reach 70-80% confluency.
-
Peptide Incubation: Treat the cells with fluorescently labeled this compound at various concentrations for 1-4 hours at 37°C.
-
Washing: Wash the cells three times with cold PBS to remove non-internalized peptide.
-
Cell Detachment: Detach the cells using Trypsin-EDTA.
-
Resuspension: Resuspend the cells in PBS.
-
Flow Cytometry Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer. The geometric mean fluorescence intensity is proportional to the amount of internalized peptide.
Conclusion
This compound represents a significant advancement in the field of cell-penetrating peptides. The strategic addition of a cysteine residue not only provides a convenient handle for cargo attachment but also opens up the possibility of dimerization, which can enhance its delivery capabilities. The detailed protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals seeking to harness the potential of this compound for intracellular delivery of therapeutic and diagnostic agents. Further research is warranted to fully elucidate the specific quantitative parameters and signaling pathways associated with this compound to optimize its application in various biomedical fields.
References
- 1. Dimerization of a cell-penetrating peptide leads to enhanced cellular uptake and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Intracellular Delivery of Proteins with Cell-Penetrating Peptides for Therapeutic Uses in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Internalization mechanisms of cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Different Cellular Entry Routes for Drug Delivery Using Cell Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Cys-Penetratin vs. Original Penetratin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cell-penetrating peptides (CPPs) have emerged as powerful tools for the intracellular delivery of a wide range of therapeutic and diagnostic agents. Among the most well-studied CPPs is Penetratin, a 16-amino acid peptide derived from the Antennapedia homeodomain. A common modification to this peptide is the addition of a cysteine residue at the N-terminus, creating Cys-Penetratin. This modification allows for site-specific conjugation of cargo molecules via disulfide bonds or other thiol-reactive chemistries. This technical guide provides a comprehensive comparison of this compound and the original Penetratin peptide, focusing on their core characteristics, experimental evaluation, and mechanisms of action. While direct quantitative comparisons in single studies are limited, this guide synthesizes available data to provide a thorough understanding for researchers in the field.
Peptide Characteristics
Structure and Physicochemical Properties
The original Penetratin is a cationic and amphipathic peptide with the sequence RQIKIWFQNRRMKWKK.[1] this compound possesses the same core sequence with the addition of a cysteine residue at the N-terminus, resulting in the sequence CRQIKIWFQNRRMKWKK.[2] This single amino acid addition has implications for the peptide's structure and function.
The N-terminal cysteine introduces a thiol group, which can exist in a reduced state or form a disulfide bond, leading to dimerization of the peptide.[3] This potential for dimerization can influence its interaction with cellular membranes and cargo. While N-terminal modifications can sometimes reduce cellular uptake, the addition of a cysteine has been shown in some CPP contexts to enhance the delivery of nucleic acids, potentially through improved complex stability.[3][4]
| Property | Original Penetratin | This compound | Reference |
| Sequence | RQIKIWFQNRRMKWKK | CRQIKIWFQNRRMKWKK | [1][2] |
| Molecular Weight (Da) | ~2246 | ~2349 | Calculated |
| Isoelectric Point (pI) | ~12.5 | ~12.3 | Calculated |
| Net Charge at pH 7 | +8 | +8 | Calculated |
| Key Feature | Cationic, Amphipathic | N-terminal Cysteine for conjugation/dimerization | [3] |
Caption: Table 1. Physicochemical properties of Penetratin and this compound.
Quantitative Comparison of Performance
Direct, side-by-side quantitative comparisons of this compound and the original Penetratin are not extensively available in published literature. The following tables summarize representative data for the original Penetratin. The impact of the N-terminal cysteine on these parameters is discussed based on general findings for modified CPPs.
Cellular Uptake Efficiency
The cellular uptake of Penetratin is concentration-dependent and occurs through both direct translocation and endocytic pathways.[5] Modification at the N-terminus of CPPs can sometimes lead to a reduction in cellular uptake.[4] However, the ability of this compound to dimerize might influence its uptake mechanism and efficiency, though specific quantitative data is lacking.
| Cell Line | Concentration (µM) | Uptake Efficiency of Penetratin (% of total cells) | Reference |
| HeLa | 5 | >90% | [6] |
| CHO | 5 | >80% | [6] |
| A-431 | 5 | 100% (relative to control) | [7] |
Caption: Table 2. Representative cellular uptake efficiency of the original Penetratin in various cell lines.
Cytotoxicity
Penetratin is generally considered to have low cytotoxicity at concentrations effective for cargo delivery.[6] N-terminal modifications have been reported to not significantly alter the toxicity of some CPPs.[4]
| Cell Line | Assay | Concentration (µM) | Cytotoxicity of Penetratin (% of control) | Reference |
| HeLa | LDH Release | up to 50 | No significant toxicity | [6] |
| HeLa | WST-1 | up to 50 | No significant toxicity | [6] |
| Caco-2 | Cytotox Red | up to 100 | No evident cytotoxic effect | [8] |
Caption: Table 3. Cytotoxicity profile of the original Penetratin.
Cargo Delivery Efficiency
The efficiency of cargo delivery is highly dependent on the nature of the cargo and the method of conjugation. The N-terminal cysteine of this compound provides a specific site for covalent attachment of cargo, which can lead to a more defined and stable conjugate compared to non-covalent complexes or random conjugation to other residues. Studies on C-terminally cysteine-modified Penetratin have shown enhanced delivery of plasmid DNA.[3]
| Cargo Type | Cell Line | Delivery Method | Outcome with Penetratin | Reference |
| dsDNA | HeLa | Co-incubation | Dose-dependent uptake | [6] |
| Protein (Avidin) | HeLa | Co-incubation | Potent vector for delivery | [9] |
| Plasmid DNA | HEK293T | Covalent (C-terminal Cys) | Enhanced transfection | [3] |
Caption: Table 4. Cargo delivery applications of Penetratin and its modified forms.
Experimental Protocols
Quantitative Cellular Uptake Assay (Flow Cytometry)
Objective: To quantify the cellular uptake of fluorescently labeled Penetratin and this compound.
Materials:
-
HeLa cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Fluorescently labeled peptides (e.g., FITC-Penetratin, FITC-Cys-Penetratin)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Protocol:
-
Seed HeLa cells in a 12-well plate at a density of 2 x 10^5 cells/well and culture overnight.
-
Remove the culture medium and wash the cells twice with PBS.
-
Add fresh, serum-free DMEM containing the desired concentration (e.g., 5 µM) of fluorescently labeled peptide to each well.
-
Incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Remove the peptide solution and wash the cells three times with PBS to remove surface-bound peptide.
-
Add 200 µL of Trypsin-EDTA to each well and incubate for 5 minutes at 37°C to detach the cells.
-
Neutralize the trypsin with 800 µL of complete medium.
-
Transfer the cell suspension to a microcentrifuge tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of PBS.
-
Analyze the cell suspension by flow cytometry, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel).
-
Gate the live cell population based on forward and side scatter profiles.
-
Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.
Caption: Experimental workflow for the quantitative cellular uptake assay.
LDH Cytotoxicity Assay
Objective: To assess the membrane-damaging potential of Penetratin and this compound.
Materials:
-
HeLa cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Penetratin and this compound peptides
-
LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher Scientific)
-
96-well plate
-
Microplate reader
Protocol:
-
Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well and culture for 24 hours.
-
Prepare serial dilutions of the peptides in serum-free medium.
-
Remove the culture medium and add 100 µL of the peptide solutions to the respective wells. Include wells with medium only (background control), untreated cells (negative control), and cells treated with the kit's lysis buffer (positive control for maximum LDH release).
-
Incubate the plate for 4 hours (or desired time) at 37°C.
-
Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's protocol.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] x 100
Caption: Workflow for the LDH cytotoxicity assay.
Mechanisms of Cellular Uptake
Penetratin and its derivatives utilize multiple pathways to enter cells, primarily direct translocation across the plasma membrane and various forms of endocytosis. The balance between these pathways is influenced by peptide concentration, cargo, and cell type.
Direct Translocation vs. Endocytosis
At low concentrations, endocytosis is the predominant mechanism of uptake for many CPPs, including Penetratin.[5] At higher concentrations, direct translocation may become more significant. The addition of an N-terminal cysteine in this compound could potentially influence the preferred pathway, especially if dimerization occurs, but this has not been definitively characterized.
Caption: General overview of CPP uptake mechanisms.
Endocytic Pathways
Penetratin has been shown to utilize several endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. These pathways are regulated by a complex interplay of signaling molecules, including Rho GTPases which are crucial for actin cytoskeleton rearrangements.[8][10]
This pathway involves the formation of clathrin-coated pits at the plasma membrane, which invaginate and pinch off to form clathrin-coated vesicles.
Caption: Clathrin-mediated endocytosis pathway for CPPs.
This pathway involves flask-shaped invaginations of the plasma membrane called caveolae, which are rich in cholesterol and sphingolipids and are characterized by the presence of caveolin proteins.
References
- 1. Internalization mechanisms of cell-penetrating peptides [beilstein-journals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Functionalization with C-terminal cysteine enhances transfection efficiency of cell-penetrating peptides through dimer formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Clathrin-Mediated Endocytosis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Roles of rho GTPases in intracellular transport and cellular transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
Biophysical Properties of Cys-Penetratin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cys-Penetratin, a derivative of the well-studied cell-penetrating peptide (CPP) penetratin, is a promising vector for the intracellular delivery of therapeutic molecules. Its sequence, CRQIKIWFQNRRMKWKK, includes a terminal cysteine residue, allowing for site-specific conjugation of cargo molecules via disulfide bonds or other thiol-reactive chemistries. Understanding the biophysical properties of this compound is paramount for its effective application in drug development. This guide provides a comprehensive overview of its structural characteristics, membrane interaction dynamics, and mechanisms of cellular uptake, supported by quantitative data and detailed experimental protocols.
Core Biophysical Characteristics
This compound is a cationic and amphipathic peptide. Its net positive charge at physiological pH is a key driver of its initial interaction with the negatively charged cell surface. The presence of both hydrophobic (Tryptophan, Isoleucine) and charged (Arginine, Lysine) residues facilitates its association with and subsequent translocation across the lipid bilayer of cell membranes.
Structural Properties
The secondary structure of this compound is highly dependent on its environment. In aqueous solution, it predominantly exists in a random coil conformation.[1][2] However, upon interaction with lipid membranes, it undergoes a conformational transition to more ordered structures, such as α-helices or β-sheets.[1][2] The specific conformation adopted is influenced by factors like lipid composition, peptide concentration, and the peptide-to-lipid ratio.[1] Low membrane surface charge density and low peptide concentrations tend to favor an α-helical conformation, while higher charge density and peptide concentrations can promote the formation of β-structures.[1]
Membrane Interaction and Translocation
The interaction of this compound with the cell membrane is a multi-step process initiated by electrostatic interactions between the positively charged peptide and negatively charged components of the cell surface, such as glycosaminoglycans (GAGs) and anionic lipids.[3] Aromatic residues, particularly tryptophan, play a crucial role in the subsequent insertion of the peptide into the lipid bilayer.[4]
The mechanism of translocation across the membrane is concentration-dependent. At low micromolar concentrations, this compound is thought to directly translocate across the membrane in an energy-independent manner.[5] At higher concentrations, energy-dependent endocytic pathways, including clathrin-mediated endocytosis, become the predominant routes of entry.[6]
Quantitative Biophysical Data
The following tables summarize key quantitative parameters related to the biophysical properties of penetratin, the parent peptide of this compound. While data specific to the Cys-variant is limited, these values provide a strong foundational understanding.
| Parameter | Value | Conditions | Reference |
| Membrane Binding Affinity (Kd) | |||
| Dissociation Constant (Kd) | Low micromolar range | Interaction with heparan sulfates | [7] |
| Dissociation Constant (Kd) | 10 nM - µM range | Interaction with wild-type, GAG-deficient, and sialic acid-deficient cells | [8] |
| Parameter | Observation | Conditions | Reference |
| Secondary Structure (Circular Dichroism) | |||
| Conformation in Buffer | Random coil | Aqueous solution | [1][2] |
| Conformation with Membranes | α-helical or β-sheet | Interaction with lipid vesicles; dependent on lipid composition, peptide concentration, and peptide-to-lipid ratio | [1][2] |
| Parameter | Cell Line(s) | IC50 Value (µM) | Incubation Time | Reference |
| Cytotoxicity (IC50) | ||||
| Chloroalkane-tagged Penetratin | Not specified | 0.82 (CP50) | 4 hours | [5] |
| Various CPPs (for context) | A2058 (Melanoma), HepG2 (Liver), etc. | 3.9 - 16.2 | Not specified | [7] |
| Parameter | Observation | Conditions | Reference |
| Membrane Permeabilization (Calcein Leakage) | |||
| Leakage Induction | No significant leakage at low micromolar concentrations | Nonamphipathic penetratin with lipid vesicles | [9][10] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the biophysical properties of this compound are provided below.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Objective: To determine the secondary structure of this compound in different environments (e.g., aqueous buffer vs. in the presence of lipid vesicles).
Materials:
-
This compound peptide
-
Phosphate (B84403) buffer (e.g., 10 mM sodium phosphate, pH 7.4)
-
Small unilamellar vesicles (SUVs) of desired lipid composition (e.g., POPC/POPG)
-
CD spectropolarimeter
-
Quartz cuvette with a short path length (e.g., 0.1 cm)
Protocol:
-
Sample Preparation:
-
Dissolve this compound in the phosphate buffer to a final concentration of 10-50 µM.
-
Prepare SUVs using standard methods (e.g., extrusion or sonication) and resuspend them in the same buffer.
-
For measurements with membranes, mix the peptide solution with the SUV suspension to achieve the desired peptide-to-lipid ratio.
-
-
Instrument Setup:
-
Set the CD spectropolarimeter to scan in the far-UV region (e.g., 190-260 nm).
-
Use a nitrogen flush to minimize oxygen absorption below 200 nm.
-
Set the scanning parameters: bandwidth (e.g., 1 nm), scanning speed (e.g., 50 nm/min), and number of accumulations (e.g., 3-5).
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer (or buffer with SUVs) alone.
-
Record the CD spectrum of the this compound sample.
-
Subtract the baseline spectrum from the sample spectrum to obtain the final CD spectrum of the peptide.
-
-
Data Analysis:
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ].
-
Analyze the spectrum using deconvolution software (e.g., CONTIN, SELCON3, CDSSTR) to estimate the percentage of α-helix, β-sheet, and random coil structures.[11]
-
Fluorescence Spectroscopy for Membrane Binding
Objective: To characterize the binding of this compound to lipid vesicles by monitoring changes in the intrinsic tryptophan fluorescence.
Materials:
-
This compound peptide
-
Lipid vesicles (LUVs or SUVs) of desired composition
-
Buffer (e.g., Tris-HCl, pH 7.4)
-
Fluorometer
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the buffer.
-
Prepare a suspension of lipid vesicles in the same buffer.
-
-
Fluorescence Titration:
-
Place a solution of this compound (e.g., 1-5 µM) in a quartz cuvette.
-
Set the excitation wavelength to 295 nm (to selectively excite tryptophan) and record the emission spectrum from 310 to 450 nm.
-
Successively add small aliquots of the lipid vesicle suspension to the cuvette, allowing the system to equilibrate after each addition.
-
Record the fluorescence emission spectrum after each addition.
-
-
Data Analysis:
-
Monitor the changes in fluorescence intensity and the position of the emission maximum (λmax). A blue shift in λmax indicates the movement of tryptophan residues into a more hydrophobic environment (i.e., the lipid bilayer).
-
Plot the change in fluorescence intensity or λmax as a function of lipid concentration to determine the binding affinity (e.g., by fitting to a binding isotherm to calculate the dissociation constant, Kd).
-
Cytotoxicity Assessment using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a given cell line.
Materials:
-
This compound
-
Cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.
-
-
Peptide Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the peptide solutions at different concentrations to the wells. Include untreated cells as a control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the peptide concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Uptake Analysis by Flow Cytometry
Objective: To quantify the cellular uptake of fluorescently labeled this compound.
Materials:
-
Fluorescently labeled this compound (e.g., FITC-Cys-Penetratin)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in a 24-well plate and grow to confluency.
-
Incubate the cells with various concentrations of fluorescently labeled this compound for a specific time (e.g., 1-4 hours) at 37°C.
-
-
Cell Harvesting and Washing:
-
Wash the cells twice with PBS to remove non-adherent peptide.
-
Detach the cells using Trypsin-EDTA.
-
Resuspend the cells in complete medium and centrifuge to pellet the cells.
-
Wash the cell pellet twice with cold PBS.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in PBS.
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of individual cells.
-
Use untreated cells to set the baseline fluorescence.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of the cell population for each treatment condition.
-
Compare the mean fluorescence intensities to determine the relative uptake efficiency at different concentrations.
-
Visualizing Cellular Entry Mechanisms
The following diagrams illustrate the primary pathways for this compound's entry into cells.
Direct Translocation Workflow
Caption: Workflow of this compound direct translocation across the plasma membrane.
Clathrin-Mediated Endocytosis Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances of Studies on Cell-Penetrating Peptides Based on Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thermodynamic Analysis of Protein-Lipid Interactions by Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Relationships between Membrane Binding, Affinity and Cell Internalization Efficacy of a Cell-Penetrating Peptide: Penetratin as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Thermodynamics of lipid interactions with cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescent Leakage Assay to Investigate Membrane Destabilization by Cell-Penetrating Peptide [jove.com]
- 11. Estimation of protein secondary structure from circular dichroism spectra: comparison of CONTIN, SELCON, and CDSSTR methods with an expanded reference set - PubMed [pubmed.ncbi.nlm.nih.gov]
Cys-Penetratin in Drug Delivery Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell-penetrating peptides (CPPs) have emerged as a powerful tool for overcoming the cellular membrane barrier, enabling the intracellular delivery of a wide range of therapeutic molecules that would otherwise be impermeable. Among these, Cys-Penetratin, a derivative of the well-studied Penetratin peptide, has garnered significant interest. Its sequence, CRQIKIWFQNRRMKWKK, includes a terminal cysteine residue, providing a versatile handle for the conjugation of various cargo molecules. This technical guide provides a comprehensive review of this compound in drug delivery research, detailing its mechanism of action, applications, and the experimental protocols necessary for its synthesis and evaluation.
Core Concepts of this compound
Structure and Properties
This compound is a 17-amino acid cationic peptide. The inclusion of a cysteine residue at the N-terminus provides a reactive thiol group (-SH) that can be utilized for specific and stable conjugation of cargo molecules through chemistries like maleimide-thiol reactions. The peptide's net positive charge at physiological pH is a key characteristic of many CPPs, facilitating interaction with the negatively charged cell membrane.
Mechanism of Cellular Uptake
The precise mechanism of cellular uptake for this compound, like many CPPs, is a subject of ongoing research and appears to be dependent on several factors including concentration, cargo, and cell type. Two primary pathways are proposed:
-
Direct Translocation: At higher concentrations, it is believed that this compound can directly penetrate the plasma membrane in an energy-independent manner. This process may involve transient pore formation or membrane destabilization.
-
Endocytosis: At lower concentrations, the predominant uptake mechanism is thought to be endocytosis. This energy-dependent process involves the engulfment of the peptide and its cargo into vesicles. The main challenge with this pathway is the subsequent escape of the cargo from the endosome to reach its cytosolic target.
The following diagram illustrates the proposed cellular uptake pathways of this compound.
Applications in Drug Delivery
The ability of this compound to ferry molecules across the cell membrane has been exploited for the delivery of various therapeutic agents.
siRNA Delivery
Small interfering RNAs (siRNAs) have immense therapeutic potential but are limited by their poor cellular uptake. Covalent conjugation of siRNA to this compound via a disulfide bond has been shown to facilitate its intracellular delivery and subsequent gene silencing. The disulfide linkage is advantageous as it can be cleaved in the reducing environment of the cytosol, releasing the functional siRNA. While non-covalent complexes of Penetratin and siRNA can be trapped in endosomes, covalent conjugation appears to improve cytoplasmic delivery[1]. However, the efficiency of gene silencing can be moderate, with studies showing around 20% suppression of the target gene at high concentrations of the conjugate[1].
Anticancer Drug Delivery
This compound has been utilized to enhance the delivery of chemotherapeutic agents to cancer cells, potentially overcoming multidrug resistance mechanisms that rely on drug efflux pumps. For instance, conjugation of doxorubicin (B1662922) (DOX) to this compound can increase its intracellular concentration and cytotoxicity in drug-resistant cancer cell lines.
Quantitative Data on Delivery Efficiency
The following tables summarize available quantitative data on the delivery efficiency of Penetratin and its derivatives. It is important to note that direct comparative data for this compound is limited, and in some cases, data from its parent peptide, Penetratin, is used as a proxy.
Table 1: siRNA Delivery and Gene Silencing Efficiency
| CPP Conjugate | Cargo | Cell Line | Gene Silencing Efficiency | Reference |
| Penetratin-siRNA | anti-p38 siRNA | L929 mouse fibroblast | ~20% at 10µM | [1] |
| TAT-siRNA | anti-p38 siRNA | L929 mouse fibroblast | ~36% at 10µM | |
| KALA-siRNA | anti-GFP siRNA | Tumor cells | ~80% | [2] |
| R9/siRNA complex | anti-luciferase siRNA | Various | >90% | [1] |
Table 2: Anticancer Drug Delivery (IC50 Values)
| Compound | Cell Line | IC50 (µM) | Reference |
| Free Doxorubicin | BFTC-905 (Bladder Cancer) | 2.3 | [3] |
| Free Doxorubicin | MCF-7 (Breast Cancer) | 2.5 | [3] |
| Free Doxorubicin | HeLa (Cervical Cancer) | 2.9 | [3] |
| Doxorubicin-loaded PLNs | KHOS240s (Osteosarcoma) | ~0.1 | [4] |
| Free Doxorubicin | KHOS240s (Osteosarcoma) | ~1.0 | [4] |
Table 3: Comparative Cellular Uptake of Fluorescently Labeled CPPs
| CPP | Cell Line | Method | Relative Uptake (MFI) | Reference |
| FITC-Penetratin | Various | Flow Cytometry | Concentration-dependent increase | [5] |
| FITC-Oct4-PTD | Various | Flow Cytometry | Concentration-dependent increase | [5] |
| Tat-NI1C | SKBR3 | BirA assay | 5.4 nM (at 5µM external) | [6] |
| Penetratin-NI1C | SKBR3 | BirA assay | 149 nM (at 5µM external) | [6] |
Detailed Experimental Protocols
This section provides detailed methodologies for the synthesis, conjugation, and evaluation of this compound in drug delivery applications.
Synthesis of this compound via Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of the this compound peptide (CRQIKIWFQNRRMKWKK) using Fmoc/tBu chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (Fmoc-Cys(Trt)-OH, Fmoc-Arg(Pbf)-OH, etc.)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
HCTU (or other coupling reagent)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Diethyl ether
-
Peptide synthesis vessel
-
Shaker
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents) and HCTU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Perform a Kaiser test to confirm complete coupling.
-
Wash the resin with DMF (3-5 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the sequence, starting from the C-terminus (Lys) to the N-terminus (Cys).
-
Final Fmoc Deprotection: After coupling the final amino acid (Fmoc-Cys(Trt)-OH), perform a final deprotection step (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/DTT/H2O (e.g., 92.5:2.5:2.5:2.5 v/v/v/v).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
The following diagram illustrates the workflow for Fmoc Solid-Phase Peptide Synthesis.
Conjugation of Cargo via Maleimide-Thiol Chemistry
This protocol describes the conjugation of a maleimide-activated cargo to the thiol group of this compound.
Materials:
-
This compound
-
Maleimide-activated cargo (e.g., Maleimide-PEG-siRNA, Maleimide-Doxorubicin)
-
Degassed conjugation buffer (e.g., PBS, pH 7.0-7.5)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)
-
Anhydrous DMSO or DMF
-
Purification column (e.g., size-exclusion chromatography)
Protocol:
-
Prepare this compound: Dissolve this compound in the degassed conjugation buffer. If the peptide has formed disulfide dimers, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce the disulfide bonds.
-
Prepare Maleimide-Cargo: Dissolve the maleimide-activated cargo in anhydrous DMSO or DMF to create a stock solution.
-
Conjugation Reaction:
-
Add the maleimide-cargo solution to the this compound solution at a molar ratio of 1.1:1 (cargo:peptide).
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification: Purify the conjugate from unreacted peptide and cargo using an appropriate method, such as size-exclusion chromatography or RP-HPLC.
-
Characterization: Confirm the successful conjugation and purity of the product by SDS-PAGE, mass spectrometry, or other relevant analytical techniques.
The following diagram illustrates the maleimide-thiol conjugation workflow.
Quantitative Cellular Uptake Assay using Flow Cytometry
This protocol details a method for quantifying the cellular uptake of a fluorescently labeled this compound conjugate.
Materials:
-
Fluorescently labeled this compound conjugate (e.g., FITC-Cys-Penetratin)
-
Target cells
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
-
FACS tubes
Protocol:
-
Cell Seeding: Seed the target cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Treatment:
-
Remove the culture medium and wash the cells with PBS.
-
Add fresh medium containing various concentrations of the fluorescently labeled this compound conjugate to the wells. Include an untreated control.
-
Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C.
-
-
Cell Harvesting and Washing:
-
Remove the treatment medium and wash the cells three times with ice-cold PBS to remove any non-internalized conjugate.
-
Harvest the cells using Trypsin-EDTA and transfer them to FACS tubes.
-
Centrifuge the cells and resuspend the pellet in cold PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer, exciting the fluorophore at the appropriate wavelength.
-
Record the mean fluorescence intensity (MFI) for each sample.
-
The MFI is proportional to the amount of internalized conjugate.
-
Visualization of Endosomal Escape by Confocal Microscopy
This protocol describes a method to visualize the subcellular localization of a fluorescently labeled this compound conjugate and assess its endosomal escape.
Materials:
-
Fluorescently labeled this compound conjugate (e.g., FITC-Cys-Penetratin)
-
Target cells
-
Glass-bottom dishes or coverslips
-
Cell culture medium
-
LysoTracker Red (or another endosomal/lysosomal marker)
-
Hoechst 33342 (or another nuclear stain)
-
Paraformaldehyde (PFA)
-
Mounting medium
-
Confocal microscope
Protocol:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere.
-
Treatment:
-
Incubate the cells with the fluorescently labeled this compound conjugate in culture medium for the desired time.
-
In the last 30-60 minutes of incubation, add LysoTracker Red to the medium to label endosomes/lysosomes.
-
Add Hoechst 33342 for the final 10-15 minutes to stain the nuclei.
-
-
Washing and Fixation:
-
Wash the cells three times with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells again with PBS.
-
-
Imaging:
-
Mount the coverslips with mounting medium.
-
Image the cells using a confocal microscope with appropriate laser lines and filters for the fluorophores used.
-
-
Analysis:
-
Analyze the images for the co-localization of the this compound conjugate (green) with the endosomal/lysosomal marker (red).
-
A diffuse green signal in the cytoplasm and/or nucleus that does not co-localize with the red signal indicates successful endosomal escape.
-
The following diagram illustrates the principle of the co-localization assay for endosomal escape.
Conclusion
This compound represents a valuable tool in the field of drug delivery, offering a versatile platform for the intracellular delivery of a wide range of therapeutic cargoes. Its N-terminal cysteine allows for straightforward and specific conjugation, while its cell-penetrating properties facilitate cellular uptake. While challenges such as endosomal entrapment remain, ongoing research into optimizing CPP sequences and developing strategies to enhance endosomal escape will undoubtedly expand the therapeutic potential of this compound and other CPPs. The detailed protocols provided in this guide serve as a starting point for researchers looking to harness the power of this compound in their own drug delivery research.
References
- 1. researchgate.net [researchgate.net]
- 2. Functional Peptides for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A quantitative comparison of cytosolic delivery via different protein uptake systems - PMC [pmc.ncbi.nlm.nih.gov]
Cys-Penetratin: An In-Depth Technical Guide to its Interaction with Cell Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cys-Penetratin, a 17-amino acid cationic cell-penetrating peptide (CPP) with the sequence Cys-Arg-Gln-Ile-Lys-Ile-Trp-Phe-Gln-Asn-Arg-Arg-Met-Lys-Trp-Lys-Lys, has emerged as a significant tool for the intracellular delivery of various therapeutic and diagnostic agents.[1] Its ability to traverse the plasma membrane of eukaryotic cells, a feat not achievable by many large and hydrophilic molecules, has positioned it as a promising vector in drug development. This technical guide provides a comprehensive overview of the core mechanisms governing the interaction of this compound with cell membranes, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.
The parent peptide, Penetratin, is derived from the third helix of the Drosophila Antennapedia homeodomain.[2] The addition of a cysteine residue at the N-terminus provides a versatile site for the conjugation of cargo molecules via a disulfide linkage, which can be cleaved in the reducing environment of the cytoplasm, thereby releasing the cargo. Understanding the intricate dance between this compound and the cell membrane is paramount for optimizing its use as a delivery vehicle.
Mechanism of Cellular Uptake: A Dual Strategy
This compound employs a dual-mechanism strategy to enter cells, the prevalence of which is influenced by factors such as peptide concentration, cell type, and membrane composition. The two primary pathways are direct translocation and endocytosis.[3]
Direct Translocation: At higher concentrations, this compound is thought to directly penetrate the cell membrane. This energy-independent process involves an initial electrostatic interaction with negatively charged components of the cell surface, such as glycosaminoglycans (GAGs) and anionic phospholipids. This interaction is believed to induce localized membrane perturbations, such as the formation of transient pores or inverted micelles, allowing the peptide and its cargo to traverse the lipid bilayer and enter the cytoplasm directly. The presence of a negative membrane potential, typically ranging from -10 mV to -100 mV in resting cells, is also thought to drive the translocation of the positively charged peptide across the membrane.[4][5][6][7]
Endocytosis: At lower concentrations, the primary route of entry for this compound is through various endocytic pathways. This energy-dependent process involves the engulfment of the peptide and its cargo into vesicles. The initial interaction with cell surface GAGs, such as heparan sulfate, can trigger signaling cascades that lead to macropinocytosis or clathrin-mediated endocytosis.[3][8] Once inside endosomes, the peptide must escape into the cytoplasm to deliver its cargo, a step that is often a significant barrier to efficient delivery.
Quantitative Data on this compound-Membrane Interactions
The following tables summarize key quantitative parameters that characterize the interaction of Penetratin with cell membranes and model systems. It is important to note that the addition of the N-terminal cysteine may slightly alter these values, and the specific experimental conditions heavily influence the results.
| Parameter | Value | Cell Type / Model System | Experimental Condition | Reference |
| Binding Affinity (Kd) | ~100 nM | CHO-K1 cells | Comparison of wild-type and GAG-deficient cells | [2] |
| Low µM range | Anionic lipid vesicles | Isothermal Titration Calorimetry | [2] |
| Parameter | Value | Experimental Condition | Reference |
| Effect on Intracellular Calcium ([Ca2+]) | ~20% increase | 20 µM Penetratin on Jurkat cells | 5 minutes of treatment |
| Parameter | Value | Cell Type | Reference |
| Membrane Potential | -10 mV to -100 mV | Resting eukaryotic cells | [4][5] |
| Up to -150 mV (Megapolarization) | HeLa cells with cationic CPPs | [9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of this compound's interaction with cell membranes. Below are protocols for key experiments.
Circular Dichroism (CD) Spectroscopy for Conformational Analysis
CD spectroscopy is employed to study the secondary structure of this compound in solution and upon interaction with lipid vesicles, providing insights into conformational changes that may occur during membrane binding and translocation.
Materials:
-
This compound peptide (lyophilized)
-
Lipids (e.g., POPC, POPG) in chloroform
-
Buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4)
-
Argon or Nitrogen gas
-
Sonicator or extruder
-
CD Spectrometer
Protocol:
-
Peptide Preparation: Dissolve lyophilized this compound in the buffer to a final concentration of 0.1-0.2 mg/mL.[10] Determine the precise concentration using UV absorbance at 280 nm.
-
Lipid Vesicle Preparation:
-
In a round-bottom flask, mix the desired lipids in chloroform.
-
Evaporate the solvent under a stream of argon or nitrogen gas to form a thin lipid film.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with the buffer by vortexing, creating multilamellar vesicles (MLVs).
-
To obtain small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), sonicate the MLV suspension on ice or extrude it through a polycarbonate membrane with a defined pore size (e.g., 100 nm), respectively.
-
-
CD Measurement:
-
Record a baseline CD spectrum of the buffer alone.
-
Record the CD spectrum of the this compound solution from 190 to 260 nm.[10]
-
For interaction studies, add the lipid vesicle suspension to the peptide solution at the desired lipid-to-peptide molar ratio.
-
Incubate the mixture for a defined period (e.g., 30 minutes) at a controlled temperature.
-
Record the CD spectrum of the peptide-vesicle mixture.
-
Subtract the spectrum of the buffer and the lipid vesicles (if they exhibit a signal) from the peptide and peptide-vesicle spectra.
-
-
Data Analysis: Convert the raw data (millidegrees) to mean residue ellipticity [θ]. Analyze the spectra for characteristic helical (negative bands at ~208 and ~222 nm) or β-sheet (negative band at ~218 nm) structures.
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
ITC directly measures the heat released or absorbed during the binding of this compound to lipid vesicles, providing quantitative information on binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Materials:
-
This compound peptide
-
Lipid vesicles (prepared as in the CD protocol)
-
ITC instrument
-
Degassed buffer
Protocol:
-
Sample Preparation:
-
Dissolve this compound and prepare lipid vesicles in the same degassed buffer to minimize heats of dilution.[11]
-
Determine the precise concentrations of the peptide and lipids.
-
Typically, the lipid vesicle suspension (e.g., 1-5 mM lipid concentration) is placed in the sample cell, and the peptide solution (e.g., 50-100 µM) is loaded into the injection syringe.
-
-
ITC Experiment:
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small injections (e.g., 5-10 µL) of the this compound solution into the sample cell containing the lipid vesicles, with sufficient time between injections for the signal to return to baseline.
-
As a control, perform an identical titration of the peptide into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the binding data.
-
Integrate the heat change for each injection.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters: Kd, n, ΔH, and ΔS.
-
Fluorescence Microscopy for Visualization of Cellular Uptake
Fluorescence microscopy allows for the direct visualization of the cellular uptake and subcellular localization of fluorescently labeled this compound.
Materials:
-
Fluorescently labeled this compound (e.g., with FITC or TAMRA)
-
Cultured cells (e.g., HeLa or CHO cells)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Confocal microscope
Protocol:
-
Cell Culture: Seed the cells on glass-bottom dishes or coverslips and allow them to adhere and grow to a suitable confluency.
-
Peptide Incubation:
-
Prepare a solution of the fluorescently labeled this compound in serum-free cell culture medium at the desired concentration (e.g., 1-10 µM).
-
Wash the cells with PBS.
-
Incubate the cells with the peptide solution for a specific time course (e.g., 30 minutes, 1 hour, 4 hours) at 37°C.
-
-
Imaging:
-
Wash the cells several times with PBS to remove non-internalized peptide.
-
Add fresh medium or PBS to the cells.
-
Image the cells using a confocal microscope with the appropriate excitation and emission wavelengths for the fluorophore.
-
Acquire z-stack images to confirm intracellular localization.
-
-
Co-localization Studies (Optional): To investigate the endocytic pathway, co-incubate the cells with fluorescent markers for specific organelles, such as LysoTracker for lysosomes or transferrin for clathrin-mediated endocytosis. Analyze the co-localization of the peptide and organelle markers.
Signaling Pathways and Experimental Workflows
The interaction of this compound with the cell surface can initiate signaling cascades that facilitate its uptake. The following diagrams, rendered in DOT language, illustrate these processes.
Glycosaminoglycan (GAG)-Mediated Endocytosis Signaling
The binding of cationic CPPs like this compound to negatively charged GAGs on the cell surface can induce GAG clustering and trigger endocytic uptake. This process can involve the activation of signaling pathways that lead to cytoskeletal rearrangements necessary for vesicle formation.
References
- 1. Cellular Uptake of Peptides by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 2. Contributions of glycosaminoglycan binding and clustering to the biological uptake of the nonamphipathic cell-penetrating peptide WR9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium-sensing receptors signal constitutive macropinocytosis and facilitate the uptake of NOD2 ligands in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. researchgate.net [researchgate.net]
- 6. Role of Membrane Potential on Entry of Cell-Penetrating Peptide Transportan 10 into Single Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Membrane potential drives direct translocation of cell-penetrating peptides - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Genetic, cellular, and structural characterization of the membrane potential-dependent cell-penetrating peptide translocation pore - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
Preliminary Studies on Cys-Penetratin Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core findings and methodologies from preliminary studies on the efficacy of Cys-Penetratin, a modified cell-penetrating peptide. This compound, which incorporates a cysteine residue into the penetratin sequence (RQIKIWFQNRRMKWKK), offers a versatile platform for the intracellular delivery of a wide range of therapeutic and diagnostic agents.[1] The addition of the cysteine residue allows for straightforward conjugation to cargo molecules via disulfide bonds or other thiol-reactive chemistries. This guide summarizes key quantitative data, details common experimental protocols, and visualizes essential processes to facilitate further research and development in this area.
Data Presentation: Efficacy of this compound Conjugates
The efficacy of this compound in enhancing the cellular uptake and tissue permeation of various cargos has been quantitatively assessed in several studies. The following tables summarize key findings from this research.
Table 1: Enhanced Buccal Permeation of Salmon Calcitonin (sCT) by this compound-Conjugated Liposomes [2]
| Formulation | Particle Size (nm) | Zeta Potential (mV) | sCT Encapsulation Efficiency (%) | Permeated sCT across TR146 cells (vs. free sCT) | Permeated sCT across Porcine Buccal Tissues (vs. free sCT) |
| Control Liposomes | - | - | - | - | - |
| Penetratin-conjugated Liposomes | ~123.0 | +29.6 | 18.0 | 5.8-fold increase | 91.5-fold increase |
Table 2: In Vitro and Ex Vivo Permeation of Salmon Calcitonin (sCT) with Penetratin [3]
| Treatment | Penetratin Concentration (µM) | Flux Enhancement in TR146 Cell Layers (vs. control) | Flux Enhancement in Porcine Buccal Tissues (vs. control) |
| sCT + Penetratin | 12.2 | 5.5-fold | 93.7-fold |
Table 3: Cytotoxicity of Penetratin-Conjugated Liposomes in TR146 Cells [2]
| Liposome (B1194612) Concentration (mg/mL) | Cytotoxicity |
| < 2.5 | No significant cytotoxicity |
| 5 | Cytotoxic |
| 10 | Cytotoxic |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following protocols are based on those reported in the cited literature for assessing this compound efficacy.
Protocol 1: Preparation of this compound-Conjugated Liposomes[2][4]
This protocol describes the conjugation of this compound to liposomes containing a maleimide-functionalized lipid.
-
Liposome Formulation: Prepare liposomes using a thin-film hydration method. The lipid composition should include a maleimide-functionalized phospholipid such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl) butyramide] (MPB-PE).
-
This compound Solution Preparation: Dissolve this compound (CRQIKIWFQNRRMKWKK) in an appropriate buffer.
-
Conjugation Reaction: Mix the this compound solution with the prepared liposomes. The thiol group of the cysteine residue in this compound will react with the maleimide (B117702) group on the liposome surface.
-
Incubation: Allow the reaction to proceed for a specified time (e.g., 12 hours) at a controlled temperature (e.g., 4°C) with gentle stirring.
-
Purification: Remove unconjugated this compound and other reactants by a suitable method, such as dialysis or size-exclusion chromatography.
-
Characterization: Characterize the resulting penetratin-conjugated liposomes for particle size, zeta potential, and cargo encapsulation efficiency.
Protocol 2: In Vitro Cellular Uptake Study[2]
This protocol details the assessment of cellular uptake of this compound conjugates using flow cytometry and confocal laser scanning microscopy (CLSM).
-
Cell Culture: Culture a suitable cell line (e.g., TR146 human buccal carcinoma cells) to an appropriate confluence in a multi-well plate.
-
Labeling: Label the cargo molecule with a fluorescent dye (e.g., Alexa Fluor 647 for sCT).
-
Treatment: Treat the cells with the fluorescently labeled this compound conjugate, control liposomes, or free cargo for a defined period (e.g., 2 hours).
-
Washing: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove non-internalized conjugates.
-
Flow Cytometry Analysis: Detach the cells and analyze the fluorescence intensity using a flow cytometer to quantify cellular uptake.
-
Confocal Laser Scanning Microscopy (CLSM): For visualization, grow cells on coverslips and, after treatment and washing, fix and mount them for imaging with a confocal microscope. This will provide qualitative information on the intracellular localization of the cargo.
Protocol 3: Ex Vivo Buccal Tissue Permeation Study[2]
This protocol describes the evaluation of the permeation-enhancing effect of this compound conjugates across porcine buccal tissue.
-
Tissue Preparation: Obtain fresh porcine buccal tissue and mount it in a Franz diffusion cell, separating the donor and receptor compartments.
-
Equilibration: Equilibrate the tissue with a suitable buffer (e.g., PBS, pH 7.4) in the receptor compartment.
-
Application of Formulation: Add the this compound conjugate formulation to the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, and 8 hours), collect samples from the receptor compartment.
-
Quantification: Quantify the amount of permeated cargo in the collected samples using a sensitive analytical method, such as an enzyme-linked immunosorbent assay (ELISA) for peptide cargos like sCT.
-
Data Analysis: Calculate the permeation flux and enhancement ratio compared to control formulations.
Visualizations: Workflows and Mechanisms
The following diagrams illustrate key processes involved in the use and study of this compound.
References
Cys-Penetratin in Basic Research: A Technical Guide to Cellular Delivery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cell-penetrating peptides (CPPs) have emerged as invaluable tools in biomedical research, facilitating the intracellular delivery of a wide array of cargo molecules that would otherwise be membrane-impermeable. Among these, Penetratin and its cysteine-modified analogue, Cys-Penetratin, have garnered significant attention due to their high transduction efficiency and versatility. This technical guide provides a comprehensive overview of the basic research applications of this compound, focusing on its core functionalities as a molecular delivery vehicle. We delve into the mechanisms of its cellular uptake, present quantitative data on its delivery efficiency and cytotoxicity, and provide detailed experimental protocols for its synthesis, purification, and application in cell-based assays. Furthermore, this guide includes detailed diagrams of the key signaling pathways involved in its internalization and typical experimental workflows, offering a practical resource for researchers seeking to harness the potential of this compound in their studies.
Introduction
Penetratin is a 16-amino-acid peptide derived from the third helix of the Antennapedia homeodomain of Drosophila melanogaster.[1] It belongs to the class of cell-penetrating peptides (CPPs), which are short peptides capable of traversing cellular membranes and delivering various molecular cargoes into the cytoplasm and nucleus.[2][3] The addition of a cysteine residue to the Penetratin sequence, creating this compound (CRQIKIWFQNRRMKWKK), provides a reactive thiol group that facilitates the straightforward conjugation of a wide range of molecules, including proteins, nucleic acids, and imaging agents, through stable disulfide or thioether linkages.[3] This strategic modification enhances the utility of Penetratin as a versatile tool for basic research and preclinical studies.
The primary application of this compound in basic research lies in its ability to overcome the cellular membrane barrier, a major obstacle in the study of intracellular processes and the development of targeted therapeutics.[4] By conjugating a molecule of interest to this compound, researchers can effectively deliver it into living cells to study its function, localization, and interaction with other cellular components.
Mechanism of Cellular Uptake
The cellular uptake of Penetratin and its derivatives is a complex process that is not yet fully elucidated but is widely believed to occur primarily through endocytosis.[5][6] The initial interaction is thought to be an electrostatic attraction between the positively charged peptide and the negatively charged components of the cell membrane, such as heparan sulfate (B86663) proteoglycans.[7] Following this initial binding, the peptide-cargo conjugate is internalized into the cell through one or more endocytic pathways. The exact pathway utilized can depend on the cell type, the nature and size of the cargo, and the concentration of the conjugate.[8] The main endocytic pathways implicated in CPP uptake are clathrin-mediated endocytosis, caveolin-mediated endocytosis, and macropinocytosis.
Signaling Pathways in Endocytosis
The following diagrams illustrate the key molecular players in the major endocytic pathways that may be involved in the uptake of this compound.
Quantitative Data
The efficiency of this compound-mediated delivery and its impact on cell viability are critical parameters for its application in research. The following tables summarize available quantitative data.
Table 1: Cytotoxicity of Penetratin
| Cell Line | Assay | Concentration (µM) | Result | Reference |
| HeLa | WST-1 | Up to 50 | No effect on proliferation | [9] |
| CHO | WST-1 | Up to 50 | No effect on proliferation | [9] |
| HeLa | LDH leakage | Up to 50 | No effect on membrane integrity | [9] |
Table 2: Cellular Uptake of Penetratin Conjugates
| Cargo | Cell Line | Concentration (µM) | Uptake (pmol/mg of total protein) | Method | Reference |
| FITC-Streptavidin | HeLa | 5 (Penetratin) | ~1.5 | Co-incubation | |
| FITC-Streptavidin | HeLa | 10 (Penetratin) | ~2.0 | Co-incubation | |
| Fluorescein | CHO | 1 | ~10 | Direct Conjugation | |
| Fluorescein | CHO | 5 | ~40 | Direct Conjugation | |
| Fluorescein | HeLa | 1 | ~15 | Direct Conjugation | |
| Fluorescein | HeLa | 5 | ~60 | Direct Conjugation |
Note: Data for this compound specifically is limited in publicly available literature. The data presented here for Penetratin provides a reasonable estimate of the performance of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Synthesis and Purification of this compound Conjugates
This protocol describes the synthesis of this compound using Fmoc solid-phase peptide synthesis (SPPS) and its subsequent conjugation to a fluorescent dye.
4.1.1. Fmoc-Based Solid-Phase Peptide Synthesis of this compound [10][11][12]
-
Resin Preparation: Start with a Rink Amide MBHA resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine (B6355638) in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-Lys(Boc)-OH) using a coupling reagent such as HBTU/DIPEA in DMF. Add the activated amino acid to the resin and allow the coupling reaction to proceed for 2 hours. Wash the resin with DMF.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the this compound sequence (CRQIKIWFQNRRMKWKK), using the appropriate Fmoc-protected amino acids with side-chain protection (e.g., Fmoc-Cys(Trt)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Trp(Boc)-OH).
-
Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours.
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and wash with cold ether. Lyophilize the crude peptide to obtain a white powder.
4.1.2. HPLC Purification of this compound [2][7]
-
Sample Preparation: Dissolve the lyophilized crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile (B52724)/water with 0.1% TFA).
-
Chromatography: Purify the peptide using a reverse-phase C18 HPLC column. Use a linear gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptide. For example, a gradient of 5% to 65% acetonitrile over 30 minutes.
-
Fraction Collection and Analysis: Collect fractions corresponding to the major peptide peak. Analyze the purity of the fractions by analytical HPLC and confirm the identity of the peptide by mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified this compound.
4.1.3. Conjugation of this compound to a Maleimide-Activated Fluorescent Dye
-
Peptide Dissolution: Dissolve the purified this compound in a reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.4).
-
Dye Dissolution: Dissolve the maleimide-activated fluorescent dye (e.g., FITC-maleimide) in a minimal amount of a compatible organic solvent (e.g., DMSO).
-
Conjugation Reaction: Add the dissolved dye to the peptide solution at a molar ratio of approximately 1.5:1 (dye:peptide). Incubate the reaction mixture at room temperature for 2 hours, protected from light.
-
Purification of the Conjugate: Purify the this compound-dye conjugate from unreacted dye and peptide by size-exclusion chromatography or reverse-phase HPLC.
-
Characterization: Confirm the successful conjugation and purity of the final product by HPLC and mass spectrometry.
Cellular Uptake Analysis by Flow Cytometry
This protocol outlines the quantitative analysis of this compound-cargo uptake into cultured cells.[1][3]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Precise quantification of cellular uptake of cell-penetrating peptides using fluorescence-activated cell sorting and fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cargo delivery kinetics of cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. protocols.io [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Construction of Cyclic Cell-Penetrating Peptides for Enhanced Penetration of Biological Barriers [jove.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conjugation of a Cationic Cell-Penetrating Peptide with a Novel Kunitzin-like Trypsin Inhibitor: New Insights for Enhancement of Peptide Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cys-Penetratin Conjugation to Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell-penetrating peptides (CPPs) are short peptides capable of traversing cellular membranes and facilitating the intracellular delivery of various molecular cargoes, including proteins, nucleic acids, and nanoparticles.[1][2][3] Penetratin, derived from the Drosophila Antennapedia homeodomain, is a well-characterized CPP known for its high translocation efficiency.[3] The addition of a terminal cysteine residue (Cys-Penetratin) provides a reactive thiol group, enabling straightforward and site-specific conjugation to cargo molecules.[4]
This document provides a detailed protocol for the conjugation of this compound to a target protein via a maleimide-thiol reaction. This common bioconjugation strategy forms a stable thioether bond between the cysteine of the penetratin and a maleimide-activated protein.[5][6] We will cover the essential steps from protein preparation to the purification and characterization of the final conjugate, as well as discuss critical parameters for optimizing the conjugation efficiency.
Principle of the Reaction
The conjugation of this compound to a maleimide-activated protein proceeds via a Michael addition mechanism. The thiol group of the cysteine residue in this compound acts as a nucleophile, attacking the electron-deficient double bond of the maleimide (B117702) group on the target protein. This reaction is highly selective for thiols at a neutral pH and results in the formation of a stable thioether linkage.[7]
Key Experimental Parameters
Successful conjugation of this compound to a protein is dependent on several critical parameters that must be carefully controlled. These include pH, temperature, and the molar ratio of the reactants.
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Optimal for thiol reactivity with maleimide while minimizing side reactions.[8] At pH values above 7.5, the reaction with amines can become a competing side reaction.[8] |
| Temperature | 4°C to 25°C (Room Temperature) | Room temperature reactions are faster (typically 1-2 hours), while reactions at 4°C may require overnight incubation but can be beneficial for sensitive proteins.[8][9] |
| Molar Ratio (this compound:Protein) | 5:1 to 20:1 | A molar excess of the maleimide-activated protein is generally recommended to ensure complete conjugation of the this compound. The optimal ratio should be determined empirically for each specific protein.[5] |
| Reaction Time | 30 minutes to overnight | Dependent on temperature and the specific reactants. The progress of the reaction can be monitored by analytical techniques such as HPLC or SDS-PAGE.[5][8] |
Experimental Workflow
The overall workflow for the conjugation of this compound to a protein involves several key stages, from the preparation of the reactants to the final characterization of the conjugate.
Caption: Overall experimental workflow for this compound protein conjugation.
Detailed Protocols
Preparation of Maleimide-Activated Protein
This protocol assumes the protein of interest has available lysine (B10760008) residues for modification with a maleimide crosslinker. If the protein already contains a reactive maleimide group, proceed to section 2.
Materials:
-
Protein of interest
-
Amine-reactive maleimide crosslinker (e.g., SMCC)
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.2-7.5
-
Desalting column
Procedure:
-
Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of the maleimide crosslinker in a compatible organic solvent (e.g., DMSO or DMF).
-
Add the crosslinker to the protein solution at a 10-20 fold molar excess.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Remove the excess, unreacted crosslinker using a desalting column, exchanging the buffer to one suitable for the subsequent thiol-maleimide reaction (pH 6.5-7.5).
Conjugation of this compound to Maleimide-Activated Protein
Materials:
-
Maleimide-activated protein
-
This compound
-
Conjugation Buffer: PBS or HEPES, pH 6.5-7.5, degassed
-
Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine)
Procedure:
-
Dissolve the this compound in the degassed conjugation buffer.
-
If the this compound has formed disulfide-linked dimers, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce the disulfide bonds.
-
Add the this compound solution to the maleimide-activated protein solution at the desired molar ratio (start with a 10-fold molar excess of the protein).
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
To quench the reaction, a small molecule thiol such as cysteine or β-mercaptoethanol can be added to react with any remaining maleimide groups.
Purification of the this compound-Protein Conjugate
Size exclusion chromatography (SEC) is a common method for purifying protein conjugates from unreacted peptide and protein.[10][11]
Materials:
-
Crude conjugation reaction mixture
-
Size exclusion chromatography column (e.g., Sephadex G-25)
-
SEC Buffer: PBS or other suitable buffer
Procedure:
-
Equilibrate the SEC column with the SEC buffer.
-
Load the crude conjugation reaction mixture onto the column.
-
Elute the conjugate with the SEC buffer. The larger protein conjugate will elute first, followed by the smaller, unreacted this compound.
-
Collect fractions and analyze them by SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified conjugate.
Characterization of the Conjugate
The successful conjugation of this compound to the protein can be confirmed using several analytical techniques.
Caption: Workflow for the characterization of the this compound-protein conjugate.
-
SDS-PAGE: The conjugated protein will have a higher molecular weight than the unconjugated protein, resulting in a shift to a higher position on the gel.[12]
-
Mass Spectrometry: This technique provides a precise mass of the conjugate, confirming the addition of the this compound peptide.[13]
-
HPLC: Reversed-phase HPLC can be used to assess the purity of the conjugate and will show a shift in retention time compared to the unconjugated protein.[8]
Troubleshooting and Mitigation of Side Reactions
A potential side reaction in maleimide-thiol conjugation, particularly with N-terminal cysteines, is the thiazine (B8601807) rearrangement.[7][14] This intramolecular cyclization can occur after the initial conjugation, leading to a structural isomer of the desired product.
Mitigation Strategies:
-
pH Control: Performing the conjugation reaction at a slightly acidic pH (e.g., 6.0-6.5) can minimize the formation of the thiazine byproduct, as the N-terminal amino group is protonated.[15]
-
Reaction Monitoring: Closely monitor the reaction to avoid prolonged reaction times that may favor the rearrangement.
-
N-terminal Modification: If feasible, acetylation of the N-terminal amine of the this compound can prevent the thiazine rearrangement.[7]
Conclusion
The conjugation of this compound to proteins via maleimide-thiol chemistry is a robust and widely used method for enabling the intracellular delivery of protein-based therapeutics and research tools. By carefully controlling the reaction conditions and implementing appropriate purification and characterization techniques, researchers can successfully generate well-defined and functional this compound-protein conjugates. The protocols and guidelines presented in this document provide a solid foundation for the successful implementation of this important bioconjugation strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell-Penetrating Peptide–Peptide Nucleic Acid Conjugates as a Tool for Protein Functional Elucidation in the Native Bacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing Cell-Penetrating Peptide Selection for Intracellular Delivery of Diverse Molecules | Blog | Biosynth [biosynth.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lumiprobe.com [lumiprobe.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. jackwestin.com [jackwestin.com]
- 13. wechat.promega.com.cn [wechat.promega.com.cn]
- 14. Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Cys-Penetratin-Mediated siRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small interfering RNA (siRNA) offers a powerful tool for transiently silencing gene expression, holding immense promise for therapeutic applications. However, the clinical translation of siRNA is often hindered by its poor cellular uptake and instability. Cell-penetrating peptides (CPPs), such as Penetratin, have emerged as effective non-viral vectors for intracellular delivery of various cargo, including siRNA. The addition of a terminal cysteine residue to Penetratin (Cys-Penetratin) provides a versatile handle for conjugating siRNA via a disulfide bond, which can be cleaved within the reducing environment of the cytoplasm, releasing the siRNA to engage with the RNA-induced silencing complex (RISC).
These application notes provide a comprehensive guide for utilizing this compound for the efficient delivery of siRNA into mammalian cells. Detailed protocols for the formation of this compound-siRNA conjugates, cellular transfection, and subsequent analysis of gene silencing and cytotoxicity are provided.
Mechanism of this compound Mediated siRNA Delivery
This compound facilitates siRNA delivery through a multi-step process involving either non-covalent complexation or covalent conjugation.
1. Non-Covalent Complex Formation: The cationic nature of Penetratin allows it to electrostatically interact with the anionic phosphate (B84403) backbone of siRNA, leading to the spontaneous formation of nanoparticles.[1][2] This complexation protects the siRNA from nuclease degradation and facilitates its interaction with the cell membrane.
2. Covalent Conjugation: The free thiol group on the cysteine residue of this compound can form a disulfide bond with a thiol-modified siRNA. This covalent linkage offers a more stable conjugate.
3. Cellular Uptake: The this compound-siRNA complexes or conjugates are internalized by cells primarily through endocytosis.[3][4] The exact endocytic pathway can be cell-type dependent.
4. Endosomal Escape and Cargo Release: Once inside the endosome, the CPP can facilitate the escape of the siRNA into the cytoplasm, a critical step for its biological activity.[2][3] In the case of disulfide-linked conjugates, the reducing environment of the cytoplasm cleaves the disulfide bond, releasing the siRNA.[3]
5. Gene Silencing: The released siRNA is then incorporated into the RISC, which unwinds the duplex and uses the antisense strand to guide the cleavage of the target mRNA, leading to gene silencing.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on CPP-mediated siRNA delivery. While specific data for this compound is limited, the presented data for Penetratin and other CPPs provide a valuable reference for expected efficiencies.
Table 1: Molar Ratios for CPP:siRNA Complex Formation
| Cell-Penetrating Peptide | Molar Ratio (CPP:siRNA) | Cell Line | Notes | Reference |
| MPG | 10:1 | HeLa, Cos-7 | Stable non-covalent complexes formed. | [5] |
| Penetratin | 10:1 | - | Forms tight complexes with siRNA. | [6] |
| PF6 (Transportan derivative) | 20:1 | - | Showed the highest transfection efficiency. | [2] |
| STR-HK | 40:1 - 60:1 | PC-3 | Increased cellular uptake with higher molar ratios. | [3] |
| RICK | 20:1 | - | Used for nanoparticle formation. | [7] |
Table 2: Gene Silencing Efficiency of CPP-siRNA Complexes
| Cell-Penetrating Peptide | Target Gene | siRNA Concentration | Gene Knockdown (%) | Cell Line | Reference |
| Penetratin (covalent conjugate) | Luciferase | 1 µM | ~50% | HeLa | [3] |
| TAT/Penetratin (covalent conjugate) | p38 Kinase | 10 µM | 20-40% | L929 | [8] |
| PF6 (Transportan derivative) | Luciferase | Not specified | up to 80% | - | [2] |
| Folic Acid-siRNA (carrier-free) | Bcl-2 | 1 µM | ~72% | HeLa | [5] |
Table 3: Cytotoxicity of CPP-siRNA Complexes
| Cell-Penetrating Peptide | Concentration | Cell Viability (%) | Cell Line | Assay | Reference |
| CS-MSN | 100 nM (48h) | >80% | MDA-MB-231 | Not specified | [5] |
| STR-HK-siRNA | Not specified | Minimal cytotoxicity | PC-3 | Not specified | [3] |
Experimental Protocols
Protocol 1: Formation of this compound-siRNA Disulfide Conjugates
This protocol describes the formation of a reducible disulfide bond between this compound and a thiol-modified siRNA.
Materials:
-
This compound (Sequence: CRQIKIWFQNRRMKWKK)
-
Thiol-modified siRNA (5'- or 3'-thiol modification on the sense strand)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Nuclease-free water
-
Size-exclusion chromatography system (e.g., HPLC with a suitable column)
Procedure:
-
Peptide and siRNA Preparation:
-
Dissolve this compound in nuclease-free water to a stock concentration of 1 mM.
-
Dissolve the thiol-modified siRNA in nuclease-free water to a stock concentration of 100 µM.
-
-
Activation of this compound (if necessary):
-
If the cysteine residue is protected, follow the appropriate deprotection protocol. For a trityl (Trt) protecting group, a mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and dichloromethane (B109758) (DCM) can be used.[9]
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, mix this compound and the thiol-modified siRNA at a desired molar ratio (e.g., 10:1 peptide to siRNA).
-
Add DMF to the reaction mixture to a final concentration of 50%.
-
Add DIPEA to the reaction to a final concentration of 20 mM to facilitate the disulfide exchange reaction.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle shaking.
-
-
Purification of the Conjugate:
-
Purify the this compound-siRNA conjugate from unconjugated peptide and siRNA using size-exclusion chromatography (e.g., HPLC).
-
Monitor the elution profile at 260 nm (for siRNA) and 280 nm (for peptide).
-
Collect the fractions containing the conjugate.
-
-
Quantification and Storage:
-
Determine the concentration of the purified conjugate using UV-Vis spectrophotometry.
-
Store the conjugate at -20°C or -80°C in nuclease-free water.
-
Protocol 2: In Vitro Transfection of this compound-siRNA Conjugates
This protocol outlines the procedure for delivering this compound-siRNA conjugates into mammalian cells in culture.
Materials:
-
This compound-siRNA conjugate
-
Mammalian cell line of choice (e.g., HeLa, A549)
-
Complete cell culture medium
-
Serum-free cell culture medium (e.g., Opti-MEM)
-
96-well or 24-well tissue culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
The day before transfection, seed the cells in a multi-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
-
Preparation of Transfection Complexes (if forming non-covalent complexes):
-
Dilute the this compound and siRNA separately in serum-free medium to the desired concentrations.
-
Add the this compound solution to the siRNA solution (not the other way around) to achieve the desired molar ratio (e.g., 20:1).
-
Mix gently by pipetting and incubate at room temperature for 15-30 minutes to allow complex formation.
-
-
Transfection:
-
For covalently conjugated this compound-siRNA, dilute the conjugate to the desired final concentration (e.g., 100 nM) in serum-free medium.
-
Wash the cells once with PBS.
-
Remove the PBS and add the diluted conjugate or the pre-formed non-covalent complexes to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
-
Post-Transfection:
-
After the incubation period, remove the transfection medium and replace it with fresh complete culture medium.
-
Incubate the cells for an additional 24-72 hours before assessing gene silencing.
-
Protocol 3: Assessment of Gene Silencing using Luciferase Reporter Assay
This protocol is for quantifying the knockdown of a target gene using a luciferase reporter system.
Materials:
-
Transfected cells expressing a luciferase reporter gene containing the target sequence.
-
Dual-Luciferase® Reporter Assay System (or equivalent)
-
Passive Lysis Buffer
-
Luminometer
Procedure:
-
Cell Lysis:
-
At the desired time point post-transfection (e.g., 48 hours), wash the cells once with PBS.
-
Add an appropriate volume of Passive Lysis Buffer to each well and incubate for 15-20 minutes at room temperature with gentle rocking.
-
-
Luciferase Assay:
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of gene silencing by comparing the normalized luciferase activity in this compound-siRNA treated cells to that in control (e.g., non-targeting siRNA) treated cells.
-
Protocol 4: Evaluation of Cytotoxicity using MTT Assay
This protocol assesses the effect of this compound-siRNA treatment on cell viability.
Materials:
-
Transfected cells
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate reader
Procedure:
-
MTT Addition:
-
At the desired time point post-transfection, add 10 µL of MTT solution to each well of a 96-well plate containing 100 µL of cell culture medium.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
-
Solubilization:
-
After incubation, add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability by comparing the absorbance of treated cells to that of untreated control cells.
-
Visualizations
Caption: Experimental workflow for this compound mediated siRNA delivery.
References
- 1. rsc.org [rsc.org]
- 2. Versatility of cell-penetrating peptides for intracellular delivery of siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Peptides for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insight into the cellular uptake mechanism of a secondary amphipathic cell-penetrating peptide for siRNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Usefulness of the Luciferase Reporter System to Test the Efficacy of siRNA | Springer Nature Experiments [experiments.springernature.com]
- 7. A rapid and sensitive assay for quantification of siRNA efficiency and specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the cellular uptake of siRNA duplexes following noncovalent packaging with protein transduction domain peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Construction of Cyclic Cell-Penetrating Peptides for Enhanced Penetration of Biological Barriers [jove.com]
Application Notes and Protocols for Cys-Penetratin in In Vivo Drug Delivery Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cys-Penetratin, a cysteine-modified derivative of the cell-penetrating peptide (CPP) Penetratin, serves as a potent vector for the intracellular delivery of a wide array of therapeutic cargoes. Its sequence, CRQIKIWFQNRRMKWKK, rich in basic and hydrophobic amino acids, facilitates translocation across cellular membranes, enabling the delivery of molecules that would otherwise be impermeable.[1] The addition of a cysteine residue provides a convenient site for conjugation of drugs and other molecules via a stable disulfide bond or other thiol-reactive chemistries. These application notes provide a comprehensive overview of the use of this compound for in vivo drug delivery, including quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Mechanism of Action
This compound, like other cationic CPPs, initiates cellular entry through electrostatic interactions with negatively charged components of the cell surface, primarily heparan sulfate (B86663) proteoglycans (HSPGs).[2] Specifically, syndecan-4 has been identified as a key receptor for the uptake of several cationic CPPs, including Penetratin.[3] This interaction is thought to trigger cellular uptake through two primary mechanisms: direct translocation across the plasma membrane and endocytosis.[3][4] While direct translocation allows for rapid entry into the cytoplasm, endocytosis, particularly clathrin-mediated endocytosis, is a major pathway for the internalization of this compound and its cargo.[4]
Signaling Pathway for Cellular Uptake
The cellular uptake of this compound can be initiated by its binding to syndecan-4 on the cell surface. This interaction can trigger a signaling cascade leading to clathrin-mediated endocytosis.
Quantitative Data from In Vivo Studies
| Organ/Tissue | Mean Concentration of DOX (µg/g) from CPPL(DOX) at 8h post-injection |
| Tumor | 15.2 ± 2.1 |
| Liver | 25.8 ± 3.5 |
| Spleen | 18.9 ± 2.9 |
| Kidney | 8.5 ± 1.2 |
| Heart | 4.1 ± 0.8 |
| Lung | 6.3 ± 1.1 |
| Brain | 0.9 ± 0.2 |
| Plasma | 2.5 ± 0.5 |
Data adapted from a study on doxorubicin-loaded CPP-modified pH-sensitive liposomes in BALB/c nude mice bearing human breast cancer tumors.[5][6] The specific CPP used in this study was not identified as this compound, but the data serves as a relevant example of CPP-mediated delivery.
Experimental Protocols
Synthesis of this compound Peptide
Objective: To synthesize the this compound peptide (CRQIKIWFQNRRMKWKK) using solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids (including Fmoc-Cys(Trt)-OH)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DDT)
-
Diethyl ether
-
HPLC system with a C18 column
-
Mass spectrometer
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and then repeat for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.[7]
-
Amino Acid Coupling: a. In a separate vial, dissolve the first Fmoc-amino acid (3 equivalents), DIC (3 equivalents), and HOBt (3 equivalents) in DMF.[7] b. Pre-activate the mixture for 5 minutes. c. Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours at room temperature. d. Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling. e. Wash the resin with DMF and DCM.
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the this compound sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection: a. Wash the resin with DCM and dry under vacuum. b. Prepare a cleavage cocktail of TFA/TIS/Water/DDT (e.g., 94:1:2.5:2.5 v/v/v/w).[7] c. Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups. d. Filter the resin and collect the filtrate.
-
Peptide Precipitation and Purification: a. Precipitate the peptide by adding the filtrate to cold diethyl ether. b. Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry. c. Purify the crude peptide by reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[7] d. Characterize the purified peptide by mass spectrometry to confirm the correct molecular weight.
Conjugation of Doxorubicin (B1662922) to this compound via a Disulfide Bond
Objective: To conjugate doxorubicin (DOX) to the cysteine residue of this compound through a reducible disulfide bond.
Materials:
-
This compound
-
Doxorubicin hydrochloride
-
3-(2-pyridyldithio)propionic acid N-hydroxysuccinimide ester (SPDP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
HPLC system
-
Mass spectrometer
Protocol:
-
Activation of Doxorubicin: a. Dissolve doxorubicin hydrochloride in DMF. b. Add SPDP (1.5 equivalents) and DIPEA (2 equivalents) to the doxorubicin solution. c. Stir the reaction mixture at room temperature for 4-6 hours, protected from light. d. Monitor the reaction by thin-layer chromatography (TLC) or HPLC.
-
Conjugation Reaction: a. Dissolve this compound in PBS (pH 7.4). b. Add the activated doxorubicin solution dropwise to the this compound solution. c. Stir the reaction mixture overnight at 4°C, protected from light.
-
Purification of the Conjugate: a. Purify the this compound-S-S-DOX conjugate using a size-exclusion chromatography column to remove unreacted doxorubicin and other small molecules. b. Further purify the conjugate by reverse-phase HPLC.
-
Characterization: a. Confirm the identity and purity of the conjugate using HPLC and mass spectrometry.[8] b. Determine the concentration of doxorubicin in the conjugate by measuring its absorbance at 480 nm.
In Vivo Biodistribution Study in Tumor-Bearing Mice
Objective: To determine the biodistribution of a this compound-drug conjugate in a xenograft mouse model of cancer.
Materials:
-
BALB/c nude mice
-
Human cancer cell line (e.g., MDA-MB-231 breast cancer cells)
-
This compound-drug conjugate (e.g., this compound-S-S-DOX)
-
Sterile PBS
-
Anesthesia (e.g., isoflurane)
-
Tissue homogenizer
-
Analytical instrument for drug quantification (e.g., HPLC-MS/MS)[9][10]
Protocol:
-
Tumor Xenograft Model: a. Subcutaneously inject human cancer cells into the flank of each mouse. b. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[2]
-
Drug Administration: a. Randomly divide the tumor-bearing mice into experimental groups. b. Administer the this compound-drug conjugate intravenously via the tail vein at a predetermined dose (e.g., 5 mg/kg doxorubicin equivalent).[5][11]
-
Sample Collection: a. At designated time points (e.g., 1, 4, 8, 24, and 48 hours) post-injection, anesthetize the mice.[12][13] b. Collect blood samples via cardiac puncture. c. Euthanize the mice and dissect the tumor and major organs (liver, spleen, kidneys, heart, lungs, brain).
-
Sample Processing and Analysis: a. Weigh each tissue sample. b. Homogenize the tissues in an appropriate buffer. c. Extract the drug from the plasma and tissue homogenates. d. Quantify the drug concentration in each sample using a validated analytical method such as HPLC-MS/MS.[9][10]
-
Data Analysis: a. Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor at each time point. b. Plot the biodistribution profiles for each group.
Experimental Workflow Diagrams
Conclusion
This compound represents a versatile and effective tool for the in vivo delivery of therapeutic agents. Its ability to traverse cellular membranes and deliver a variety of cargoes to their intracellular targets holds significant promise for the development of novel therapeutics, particularly in the field of oncology. The protocols and data presented herein provide a foundational framework for researchers to design and execute their own in vivo studies using this compound-based drug delivery systems. Further research to obtain specific quantitative data for direct this compound conjugates will be invaluable in advancing its clinical translation.
References
- 1. Heparan sulfate proteoglycans: structure, protein interactions and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Cell-penetrating peptide exploited syndecans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Internalization mechanisms of cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo study of doxorubicin-loaded cell-penetrating peptide-modified pH-sensitive liposomes: biocompatibility, bio-distribution, and pharmacodynamics in BALB/c nude mice bearing human breast tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo study of doxorubicin-loaded cell-penetrating peptide-modified pH-sensitive liposomes: biocompatibility, bio-distribution, and pharmacodynamics in BALB/c nude mice bearing human breast tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Targeting Triple Negative Breast Cancer Cells with Novel Cytotoxic Peptide-Doxorubicin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC-MS/MS determination of a peptide conjugate prodrug of doxorubicin, and its active metabolites, leucine-doxorubicin and doxorubicin, in dog and rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liquid Chromatography–Tandem Mass Spectrometry for the Simultaneous Determination of Doxorubicin and its Metabolites Doxorubicinol, Doxorubicinone, Doxorubicinolone, and 7-Deoxydoxorubicinone in Mouse Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Cys-Penetratin Uptake Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell-penetrating peptides (CPPs) are short peptides that can translocate across the plasma membrane of eukaryotic cells and facilitate the intracellular delivery of various molecular cargoes, such as small molecules, peptides, proteins, and nucleic acids. Penetratin, a 16-amino acid peptide derived from the Antennapedia homeodomain, is a well-studied CPP. The addition of a cysteine residue (Cys) to the penetratin sequence, creating Cys-penetratin, provides a reactive thiol group that allows for site-specific conjugation of fluorescent probes or cargo molecules via maleimide (B117702) chemistry. This enables precise tracking and quantification of its cellular uptake.
These application notes provide detailed protocols for assessing the cellular uptake of this compound using two common and powerful techniques: flow cytometry and confocal microscopy. Additionally, protocols for the crucial first step of fluorescently labeling this compound are included.
I. Fluorescent Labeling of this compound
To visualize and quantify the cellular uptake of this compound, it must first be conjugated to a fluorescent dye. The free cysteine residue in this compound allows for a specific and stable covalent bond with thiol-reactive dyes, most commonly those containing a maleimide group.
Protocol: Fluorescent Labeling of this compound with a Maleimide Dye
Materials:
-
This compound (sequence: CRQIKIWFQNRRMKWKK)[1]
-
Maleimide-functionalized fluorescent dye (e.g., FITC-maleimide, Alexa Fluor 488-maleimide)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.5, degassed
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (optional, for reducing disulfide bonds)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for purification
Procedure:
-
Peptide Preparation: Dissolve this compound in degassed PBS (pH 7.2-7.5) to a final concentration of 1-5 mg/mL. Note: If the peptide has formed disulfide-linked dimers, it may be necessary to reduce it first by adding a 2-3 molar excess of TCEP and incubating for 30 minutes at room temperature.
-
Dye Preparation: Dissolve the maleimide-functionalized fluorescent dye in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
Conjugation Reaction: Add the dissolved dye to the peptide solution. A 1.2 to 1.5-fold molar excess of the dye over the peptide is recommended to ensure complete labeling of the cysteine.
-
Incubation: Gently mix the reaction and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Purify the fluorescently labeled this compound from unreacted dye and peptide using size-exclusion chromatography or RP-HPLC.
-
Quantification and Storage: Determine the concentration of the labeled peptide using a spectrophotometer, accounting for the absorbance of the dye. Store the purified, labeled peptide in aliquots at -20°C or -80°C, protected from light.
II. Quantitative Analysis of this compound Uptake by Flow Cytometry
Flow cytometry is a high-throughput technique that measures the fluorescence intensity of individual cells, allowing for the quantification of peptide uptake in a large cell population.
Protocol: Flow Cytometry Assay for this compound Uptake
Materials:
-
Adherent or suspension cells (e.g., HeLa, CHO, Jurkat)
-
Complete cell culture medium
-
Fluorescently labeled this compound
-
Serum-free cell culture medium
-
PBS
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Adherent cells: Seed cells in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.
-
Suspension cells: Seed cells in a 24-well plate or appropriate culture vessel at a density of approximately 2-5 x 10^5 cells/mL.
-
-
Cell Treatment:
-
On the day of the experiment, remove the culture medium and wash the cells once with PBS.
-
Add fresh, serum-free medium containing the desired concentration of fluorescently labeled this compound to each well. It is recommended to test a range of concentrations (e.g., 1, 5, 10, 20 µM). Include an untreated cell sample as a negative control.
-
Incubate the cells for a specific time period (e.g., 1-2 hours) at 37°C in a CO2 incubator.
-
-
Cell Harvesting and Washing:
-
Adherent cells: Remove the treatment medium, wash the cells twice with PBS, and then detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a flow cytometry tube.
-
Suspension cells: Transfer the cell suspension directly to a flow cytometry tube.
-
Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS to remove any peptide bound to the cell surface.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in an appropriate volume of PBS (e.g., 300-500 µL).
-
Analyze the cells on a flow cytometer, exciting the sample with the appropriate laser and detecting the emission at the wavelength corresponding to the fluorescent dye used.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to determine the mean fluorescence intensity (MFI) of the cell population for each treatment condition.
-
Data Presentation: Quantitative Uptake of FITC-Labeled this compound in HeLa Cells
| Concentration (µM) | Mean Fluorescence Intensity (MFI) | Standard Deviation |
| 0 (Control) | 50 | ± 5 |
| 1 | 250 | ± 20 |
| 5 | 1200 | ± 95 |
| 10 | 2800 | ± 210 |
| 20 | 5500 | ± 430 |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary depending on the cell line, peptide concentration, incubation time, and specific experimental conditions.
III. Cellular Localization of this compound by Confocal Microscopy
Confocal microscopy provides high-resolution images of cells, allowing for the visualization of the subcellular localization of the fluorescently labeled peptide. This can help determine whether the peptide is in the cytoplasm, nucleus, or trapped in endosomes.
Protocol: Confocal Microscopy for this compound Localization
Materials:
-
Cells (e.g., HeLa, A549)
-
Glass-bottom culture dishes or chamber slides
-
Complete cell culture medium
-
Fluorescently labeled this compound
-
Serum-free cell culture medium
-
PBS
-
Paraformaldehyde (PFA) solution (4% in PBS) for fixation
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency on the day of the experiment.
-
Cell Treatment:
-
On the day of the experiment, remove the culture medium and wash the cells once with PBS.
-
Add fresh, serum-free medium containing the desired concentration of fluorescently labeled this compound.
-
Incubate for the desired time (e.g., 1-2 hours) at 37°C in a CO2 incubator.
-
-
Washing and Fixation:
-
Remove the treatment medium and wash the cells three times with PBS to remove extracellular peptide.
-
Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Counterstaining:
-
Incubate the cells with a nuclear stain such as DAPI or Hoechst (e.g., 1 µg/mL in PBS) for 5-10 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Add a drop of mounting medium to the cells and cover with a coverslip.
-
Image the cells using a confocal microscope with the appropriate laser lines and emission filters for the fluorescently labeled peptide and the nuclear stain.
-
Acquire z-stack images to visualize the peptide distribution throughout the cell volume.
-
Data Presentation: Subcellular Localization of this compound
| Cellular Compartment | Observed Localization |
| Cytoplasm | Diffuse and punctate signals often observed, indicating both cytosolic distribution and endosomal entrapment. |
| Nucleus | Localization can vary depending on cell type and experimental conditions. |
| Membrane | Initial binding to the cell surface is a key step in uptake. |
Note: The localization pattern can provide insights into the mechanism of uptake. A diffuse cytoplasmic and nuclear signal may suggest direct translocation across the plasma membrane or efficient endosomal escape, while a punctate pattern is indicative of endocytic uptake and sequestration in vesicles.
IV. Visualizations
Signaling Pathways and Experimental Workflows
Caption: Cellular uptake mechanisms of this compound.
Caption: Workflow for this compound uptake analysis.
References
Cys-Penetratin in Cancer Cell Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell-penetrating peptides (CPPs) are short peptides capable of traversing cellular membranes and delivering a variety of molecular cargo into the cytoplasm and organelles. Penetratin, a well-studied CPP, has been modified to include a cysteine residue (Cys-Penetratin), providing a versatile handle for the conjugation of therapeutic and imaging agents. The thiol group of cysteine allows for the formation of reversible disulfide bonds with cargo molecules, a key feature for drug delivery as these bonds can be cleaved within the reducing environment of the cancer cell, releasing the active agent. This document provides detailed application notes and protocols for the use of this compound in cancer cell research, focusing on its role as a delivery vehicle for anticancer agents.
Applications in Cancer Cell Research
This compound is a valuable tool for overcoming the challenge of delivering therapeutic molecules into cancer cells. Its primary applications include:
-
Delivery of Chemotherapeutic Drugs: Small molecule drugs such as doxorubicin (B1662922) and paclitaxel (B517696) can be conjugated to this compound to enhance their intracellular concentration, potentially overcoming multidrug resistance mechanisms.
-
siRNA Delivery for Gene Silencing: this compound can be used to deliver small interfering RNA (siRNA) to silence the expression of oncogenes, providing a targeted approach to cancer therapy.
-
Delivery of Therapeutic Peptides and Proteins: Larger molecules, including peptides and proteins that target intracellular cancer-specific pathways, can be delivered into cancer cells.
-
Tumor Imaging: Conjugation of imaging agents to this compound allows for the visualization of tumors and the tracking of drug delivery.
Quantitative Data on this compound and Conjugates
The following tables summarize quantitative data related to the uptake and efficacy of Penetratin and its derivatives in various cancer cell lines. It is important to note that direct quantitative comparisons for a standardized this compound are limited in the literature, and the data often pertains to modified versions or different CPPs.
Table 1: Cellular Uptake of Penetratin and its Analogs
| Peptide | Cell Line | Concentration (µM) | Uptake Efficiency/Observation | Reference |
| [Cys-CPT2,9] penetratin | HeLa | Not Specified | 5-fold higher intracellular fluorescence than penetratin. | [1] |
| BR2-R9 (FITC-labeled) | MCF-7 | 5 | 73.8% of cells showed fluorescence. | [1] |
| BR2-R9 (FITC-labeled) | MDA-MB-231 | 5 | 97.6% of cells showed fluorescence. | [1] |
Table 2: Cytotoxicity (IC50) of Doxorubicin and its Conjugates
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) | Reference |
| Doxorubicin | A549 | 24 | 0.13 | [2] |
| Doxorubicin | A549 | 48 | 0.6 | [2] |
| Doxorubicin | HeLa | 48 | 1.00 | [3] |
| Doxorubicin | MCF-7 | Not Specified | 0.01 - 0.1 | [4] |
| Doxorubicin-D-Penetratin | K562/ADR | Not Specified | 3 ± 1.4 | |
| Doxorubicin | HCT116 | Not Specified | 24.30 | |
| Doxorubicin | Hep-G2 | Not Specified | 14.72 | |
| Doxorubicin | PC3 | Not Specified | 2.64 |
Experimental Protocols
Protocol 1: Conjugation of this compound to Doxorubicin via a Maleimide (B117702) Linker
This protocol describes a two-step process for conjugating this compound to the primary amine of doxorubicin using a heterobifunctional crosslinker like SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).
Materials:
-
This compound (with a free sulfhydryl group)
-
Doxorubicin hydrochloride
-
SMCC crosslinker
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Conjugation buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)
-
Reaction buffer for peptide reduction (e.g., pH 9.8)
-
Sodium borohydride (B1222165) (NaBH4)
-
Dialysis tubing (MWCO 1000)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Reduction of this compound:
-
Dissolve lyophilized this compound in reaction buffer (pH 9.8) to a final concentration of 1 mg/mL.
-
Add dry NaBH4 to a final concentration of 0.1 M and mix gently.
-
Incubate at room temperature, monitoring the reduction of disulfide bonds.
-
Stop the reaction by acidifying the solution to pH 4.0 with dilute HCl.
-
-
Activation of Doxorubicin with SMCC:
-
Dissolve doxorubicin in DMSO and disperse in conjugation buffer.
-
Add a 3 Molar excess of SMCC to the doxorubicin solution.
-
React at room temperature for 30-60 minutes to allow the NHS-ester of SMCC to react with the amine group on doxorubicin.
-
-
Conjugation of Activated Doxorubicin to this compound:
-
Add the reduced this compound solution to the activated doxorubicin mixture. A 1.5-fold molar excess of the peptide is recommended.[5]
-
Ensure the pH of the reaction mixture is below 7.5 to maintain the stability of the maleimide group.[5]
-
Incubate the reaction overnight at 4°C with gentle stirring, protected from light.
-
-
Purification:
-
Remove unreacted small molecules by dialysis against PBS using a 1000 MWCO dialysis tubing.[6]
-
Change the PBS buffer three times over 24 hours.
-
The purified this compound-Doxorubicin conjugate can be stored at -20°C.
-
Protocol 2: Quantitative Cellular Uptake Assay using Flow Cytometry
This protocol details the quantification of cellular uptake of a fluorescently labeled this compound conjugate.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium
-
FITC-labeled this compound
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed cancer cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Treatment:
-
Prepare different concentrations of FITC-labeled this compound in serum-free medium.
-
Wash the cells twice with PBS.
-
Add the peptide solutions to the cells and incubate for a defined period (e.g., 1-4 hours) at 37°C.
-
-
Cell Harvesting and Staining:
-
After incubation, remove the peptide solution and wash the cells three times with ice-cold PBS to remove surface-bound peptide.
-
Harvest the cells by trypsinization.
-
Resuspend the cells in PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence in the FITC channel.
-
Gate the live cell population based on forward and side scatter.
-
Quantify the mean fluorescence intensity of the cells, which is proportional to the amount of internalized peptide.[7]
-
Protocol 3: MTT Assay for Cytotoxicity of this compound Conjugates
This protocol is for determining the half-maximal inhibitory concentration (IC50) of a this compound-drug conjugate.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound-drug conjugate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and incubate overnight.
-
-
Treatment:
-
Prepare serial dilutions of the this compound-drug conjugate in complete medium.
-
Remove the old medium from the wells and add 100 µL of the conjugate solutions.
-
Include untreated cells as a control.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the drug concentration to determine the IC50 value.
-
Protocol 4: Western Blot Analysis of Apoptosis Markers
This protocol is to assess the induction of apoptosis by a this compound-drug conjugate by analyzing key apoptotic proteins.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-cleaved PARP)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.[8]
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.[8]
-
-
Analysis:
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
Compare the expression of apoptotic markers in treated versus untreated cells.
-
Visualizations
Caption: Workflow of this compound mediated drug delivery into a cancer cell.
Caption: Intrinsic apoptosis pathway induced by Doxorubicin delivered via this compound.
Caption: Overall experimental workflow for this compound conjugate research.
References
- 1. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. Synergy of BID with doxorubicin in the killing of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Cytoxicity of a TAT Peptide-Doxorubicin Conjugate for Breast Cancer Treatment [jscimedcentral.com]
- 6. jscimedcentral.com [jscimedcentral.com]
- 7. Comparative Uptake of Peptides by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Cys-Penetratin for Blood-Brain Barrier Translocation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The blood-brain barrier (BBB) represents a significant obstacle to the delivery of therapeutics to the central nervous system (CNS). Cell-penetrating peptides (CPPs) are a class of short peptides that can traverse cellular membranes and have shown promise in overcoming the BBB. Penetratin, a 16-amino acid peptide derived from the Antennapedia homeodomain, is a well-studied CPP. The addition of a cysteine residue to the N-terminus (Cys-Penetratin) provides a reactive thiol group, enabling straightforward conjugation of various cargos such as small molecules, nanoparticles, and biologics. This document provides detailed protocols for the synthesis, purification, and application of this compound for delivering cargo across the BBB.
Mechanism of Action
This compound, like other cationic CPPs, is thought to cross the BBB primarily through adsorptive-mediated transcytosis.[1] This process is initiated by an electrostatic interaction between the positively charged peptide and the negatively charged components of the brain endothelial cell membrane.[1] Following this interaction, the peptide and its conjugated cargo are internalized via an energy-dependent process, likely endocytosis.[1] The cargo then traverses the endothelial cell and is released on the abluminal side, gaining access to the brain parenchyma.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Sequence | Cys-Arg-Gln-Ile-Lys-Ile-Trp-Phe-Gln-Asn-Arg-Arg-Met-Lys-Trp-Lys-Lys |
| Molecular Formula | C₁₁₃H₁₈₆N₃₈O₂₀S |
| Molecular Weight | 2489.01 g/mol |
| Charge at pH 7.4 | +8 |
| Isoelectric Point (pI) | ~12.5 |
Table 2: Comparative Brain Uptake of Cell-Penetrating Peptides (In Vivo Studies)
| Peptide | Animal Model | Administration Route | Brain Uptake Coefficient (Kin) / % Injected Dose per gram (%ID/g) | Reference |
| Shuttle-CPP (L-S-CPP) | Rat | In situ cerebral perfusion | 7.2 ± 1.1 µl g⁻¹ s⁻¹ | [2][3][4][5] |
| Tat-NR2B9c | Rat | Intravenous | ~0.02 %ID/g | [6] |
| T-Tat | Rat | Intravenous | ~0.03 %ID/g | [6] |
| T-Tat-N-dimer | Rat | Intravenous | ~0.02 %ID/g | [6] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound
This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of this compound.[7]
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-amino acids with appropriate side-chain protection (e.g., Fmoc-Cys(Trt)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Gln(Trt)-OH, etc.)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagents: HBTU, HOBt, or HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) / Dithiothreitol (DTT) (e.g., 94:1:2.5:2.5 v/v/v/w)[7]
-
Cold diethyl ether
-
HPLC system with a C18 column for purification
-
Lyophilizer
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a solid-phase synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents), coupling reagent (e.g., HBTU, 3 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the this compound sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid (Cys(Trt)), perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry it.
-
Purify the crude peptide using reverse-phase HPLC with a C18 column.
-
Lyophilize the pure fractions.
-
-
Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry and analytical HPLC.
Protocol 2: In Vitro Blood-Brain Barrier Transmigration Assay
This protocol describes a method to assess the ability of this compound conjugated to a fluorescent cargo to cross a monolayer of brain endothelial cells.[8][9]
Materials:
-
bEnd.3 (murine brain endothelioma) or hCMEC/D3 (human cerebral microvascular endothelial) cells
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Gelatin or collagen for coating Transwell® inserts
-
This compound conjugated to a fluorescent cargo (e.g., FITC-labeled dextran)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence plate reader
-
Transendothelial Electrical Resistance (TEER) measurement system
Procedure:
-
Cell Seeding:
-
Coat Transwell® inserts with gelatin or collagen.
-
Seed bEnd.3 or hCMEC/D3 cells onto the apical side of the inserts at a high density.
-
Culture the cells until a confluent monolayer is formed.
-
-
Barrier Integrity Assessment:
-
Measure the TEER of the cell monolayer. A stable and high TEER value indicates a tight barrier.
-
Alternatively, assess the permeability of a paracellular marker like Lucifer Yellow or FITC-dextran.
-
-
Transmigration Assay:
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add the this compound-cargo conjugate (at a desired concentration, e.g., 10 µM) to the apical chamber.
-
In a control well, add the unconjugated cargo at the same concentration.
-
At various time points (e.g., 30, 60, 120, 240 minutes), collect samples from the basolateral chamber.
-
Replace the collected volume with fresh HBSS.
-
-
Quantification:
-
Measure the fluorescence of the samples from the basolateral chamber using a fluorescence plate reader.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of cargo appearance in the basolateral chamber, A is the surface area of the Transwell® membrane, and C₀ is the initial concentration in the apical chamber.
-
-
Cytotoxicity Assay (Optional but Recommended):
-
After the transmigration assay, assess the viability of the cells using an MTT or LDH assay to ensure that the transport is not due to barrier disruption.
-
Protocol 3: In Vivo Brain Uptake Study
This protocol provides a general framework for assessing the brain uptake of a this compound conjugate in a rodent model.
Materials:
-
Male C57BL/6 or BALB/c mice (8-10 weeks old)
-
This compound conjugated to a detectable cargo (e.g., radiolabeled or fluorescently tagged)
-
Sterile saline for injection
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for perfusion and tissue collection
-
Perfusion buffer (e.g., heparinized saline)
-
Tissue homogenization buffer
-
Appropriate detection system (e.g., gamma counter, fluorescence spectrophotometer, or LC-MS/MS)
Procedure:
-
Animal Preparation: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Compound Administration:
-
Administer the this compound-cargo conjugate via intravenous (tail vein) injection at a specific dose (e.g., 1-10 mg/kg).
-
Include a control group receiving the unconjugated cargo.
-
-
Blood Sampling: Collect blood samples at various time points (e.g., 5, 15, 30, 60, 120 minutes) via the saphenous vein or tail nick to determine the plasma concentration profile.
-
Tissue Harvest:
-
At a predetermined time point (e.g., 1 or 2 hours post-injection), anesthetize the mice deeply.
-
Perform transcardial perfusion with heparinized saline to remove blood from the brain vasculature.
-
Excise the brain and other organs of interest (e.g., liver, kidneys, spleen, lungs).
-
-
Sample Processing:
-
Weigh the brain and other organs.
-
Homogenize the tissues in an appropriate buffer.
-
-
Quantification:
-
Quantify the amount of cargo in the tissue homogenates and plasma samples using the appropriate detection method.
-
Express the results as the percentage of the injected dose per gram of tissue (%ID/g).
-
-
Data Analysis:
-
Calculate the brain-to-blood ratio to assess the extent of BBB penetration.
-
Compare the brain uptake of the this compound conjugate to that of the unconjugated cargo.
-
Conclusion
This compound offers a versatile platform for the delivery of a wide range of therapeutic and diagnostic agents to the brain. The protocols provided herein offer a comprehensive guide for the synthesis, in vitro evaluation, and in vivo assessment of this compound conjugates. Researchers should optimize these protocols for their specific cargo and experimental setup to achieve the most reliable and reproducible results. Further investigation into the precise molecular mechanisms and potential long-term effects of this compound-mediated delivery is warranted to advance its clinical translation.
References
- 1. The Role of Cell-Penetrating Peptide and Transferrin on Enhanced Delivery of Drug to Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics, biodistribution and toxicology of novel cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, biodistribution and toxicology of novel cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Pharmacokinetics, biodistribution and toxicology of novel cell-penetrating peptides | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Standardized Preclinical In Vitro Blood–Brain Barrier Mouse Assay Validates Endocytosis-Dependent Antibody Transcytosis Using Transferrin-Receptor-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cys-Penetratin in Primary Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell-penetrating peptides (CPPs) are short peptides capable of traversing cellular membranes and delivering a variety of molecular cargo into the cytoplasm and organelles.[1] This capability makes them invaluable tools for research and therapeutic development, particularly for the delivery of molecules to challenging cell types such as primary cells.[2] Penetratin, a 16-amino acid peptide derived from the Drosophila melanogaster Antennapedia homeodomain, is a well-characterized CPP known for its high transduction efficiency and low cytotoxicity.[3][4]
Cys-Penetratin is a derivative of Penetratin that includes an N-terminal cysteine residue. This addition provides a reactive thiol group, enabling the straightforward conjugation of cargo molecules, such as proteins, peptides, and nucleic acids, via a disulfide bond. This disulfide linkage is advantageous as it is relatively stable in the extracellular environment but can be cleaved within the reducing environment of the cell, releasing the cargo in its active form.[5]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound to deliver cargo into various primary cell cultures.
Mechanism of Action
The precise mechanism of Penetratin's entry into cells is a subject of ongoing investigation, with evidence suggesting multiple pathways. At lower concentrations, Penetratin is thought to directly translocate across the plasma membrane in an energy-independent manner.[4][6] This process is believed to involve electrostatic interactions between the cationic peptide and anionic components of the cell membrane, leading to membrane destabilization and peptide entry.[7] One proposed model for this direct translocation is the formation of inverted micelles, where the peptide-cargo complex is encapsulated within a hydrophilic core that traverses the lipid bilayer.[7]
At higher concentrations, endocytosis becomes the predominant uptake mechanism.[4][6] This energy-dependent process involves the internalization of the peptide and its cargo within vesicles. For the cargo to become biologically active, it must escape these endosomes and reach the cytoplasm. The ability of CPPs to facilitate endosomal escape is a critical factor in their overall delivery efficiency.
The addition of an N-terminal cysteine to create this compound does not fundamentally alter its primary mechanism of cell entry but provides a convenient site for cargo attachment. The disulfide bond formed between this compound and a thiol-containing cargo molecule is designed to be cleaved by intracellular reducing agents like glutathione, which is present at significantly higher concentrations inside the cell than outside. This ensures the targeted release of the cargo at its site of action.
References
- 1. Ex Vivo Gene Delivery to Hepatocytes: Techniques, Challenges, and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Optimizing Cell-Penetrating Peptide Selection for Intracellular Delivery of Diverse Molecules | Blog | Biosynth [biosynth.com]
- 4. Cell-Penetrating Peptides as Valuable Tools for Nose-to-Brain Delivery of Biological Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving Membrane Activity and Cargo Delivery Efficacy of a Cell-Penetrating Peptide by Loading with Carboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-Penetrating and Targeted Peptides Delivery Systems as Potential Pharmaceutical Carriers for Enhanced Delivery across the Blood–Brain Barrier (BBB) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Internalization mechanisms of cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Covalent Linkage Strategies of Cys-Penetratin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of common covalent linkage strategies for conjugating cargo molecules to Cys-Penetratin, a cell-penetrating peptide (CPP) with the sequence CRQIKIWFQNRRMKWKK[1]. The presence of a cysteine residue provides a reactive thiol group that can be targeted for specific and stable conjugation of various payloads, including small molecules, peptides, proteins, and nanoparticles. This document outlines the principles, experimental protocols, and comparative data for the most prevalent conjugation chemistries.
Introduction to this compound
Penetratin is a 16-amino acid peptide derived from the Antennapedia homeodomain of Drosophila melanogaster[2][3]. It is a well-studied CPP capable of translocating across cellular membranes and facilitating the intracellular delivery of conjugated cargo[2][4][5]. The addition of a cysteine residue (Cys) provides a versatile handle for covalent modification without significantly impairing its translocation capabilities. In fact, some modifications have been shown to enhance cellular uptake[6]. The primary mechanism of uptake for Penetratin and its conjugates is thought to be endocytosis[4][5][7][8].
Covalent Linkage Strategies
The choice of covalent linkage strategy depends on several factors, including the nature of the cargo, the desired stability of the conjugate, and whether a cleavable or non-cleavable linker is preferred. The most common strategies targeting the thiol group of cysteine are:
-
Thiol-Maleimide Chemistry: Forms a stable thioether bond.
-
Disulfide Bond Formation: Creates a redox-sensitive linkage that can be cleaved in the intracellular environment.
-
Click Chemistry: A versatile and efficient method for forming a stable triazole linkage.
-
Native Chemical Ligation: Forms a native peptide bond, suitable for creating larger peptide and protein constructs.
Thiol-Maleimide Chemistry
Thiol-maleimide chemistry is one of the most popular methods for site-selective modification of cysteine residues[9]. It involves the Michael addition reaction between the thiol group of cysteine and the double bond of a maleimide (B117702) moiety, resulting in a stable succinimidyl thioether linkage[9][10].
Key Characteristics:
-
High Selectivity: The reaction is highly chemoselective for thiols at a pH range of 6.5-7.5[9]. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines[9].
-
Rapid Reaction: The conjugation is typically fast, often completing within a few hours at room temperature[10][11].
-
Stable Linkage: The resulting thioether bond is generally stable[12]. However, it can undergo a slow retro-Michael reaction, particularly in the presence of other thiols, which can be mitigated by hydrolyzing the succinimide (B58015) ring[9].
-
Classification as Click Chemistry: The thiol-maleimide reaction is considered a type of "click chemistry" as it is modular, high-yielding, and proceeds under mild, aqueous conditions[9].
Potential Issues:
-
Thiazine (B8601807) Rearrangement: For peptides with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a thiazine rearrangement and loss of product[10].
-
Reversibility: The thioether bond can be slowly reversible, potentially leading to off-target effects if the conjugate is exposed to other thiols, such as serum albumin[9].
Quantitative Data Summary: Thiol-Maleimide Chemistry
| Parameter | Value/Characteristic | Citation |
| Optimal pH | 6.5 - 7.5 | [9] |
| Reaction Time | 2 hours at room temperature or overnight at 2-8 °C | [11] |
| Linkage Stability | Generally stable, but can be slowly reversible. | [9][12] |
| Selectivity | High for thiols over amines at neutral pH. | [9] |
Experimental Protocol: Conjugation of a Maleimide-Activated Cargo to this compound
This protocol is adapted from a general procedure for labeling proteins with maleimide dyes[11].
Materials:
-
This compound
-
Maleimide-activated cargo (e.g., drug, fluorescent dye)
-
Anhydrous DMSO or DMF
-
Degassed conjugation buffer: 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5. (Ensure the buffer is free of thiols).
-
Optional: TCEP (tris(2-carboxyethyl)phosphine) for reducing disulfide bonds.
-
Inert gas (e.g., argon or nitrogen).
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in the degassed conjugation buffer to a concentration of 1-5 mg/mL.
-
If the peptide has formed disulfide-linked dimers, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature to reduce the disulfide bonds.
-
-
Preparation of Maleimide-Activated Cargo Solution:
-
Prepare a 10 mM stock solution of the maleimide-activated cargo in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the maleimide-cargo stock solution to the this compound solution with gentle stirring or vortexing. A 10-20 fold molar excess of the maleimide cargo is recommended as a starting point, but this should be optimized.
-
Flush the reaction vial with an inert gas, seal it tightly, and protect it from light.
-
Incubate the reaction for 2 hours at room temperature or overnight at 2-8 °C.
-
-
Purification:
-
Purify the this compound conjugate from excess cargo and unreacted peptide using methods such as size-exclusion chromatography, dialysis, or reverse-phase HPLC.
-
-
Characterization (Optional):
-
The degree of labeling can be determined spectrophotometrically if the cargo has a distinct absorbance spectrum[11].
-
Confirm the successful conjugation and purity of the product using mass spectrometry (e.g., MALDI-TOF).
-
Workflow for Thiol-Maleimide Conjugation.
Disulfide Bond Formation
Disulfide bonds provide a bioreducible linkage, which is stable in the oxidizing extracellular environment but can be cleaved by reducing agents like glutathione, which is present in higher concentrations inside the cell[13]. This allows for the targeted release of the cargo within the cytoplasm.
Key Characteristics:
-
Cleavable Linkage: The disulfide bond is cleaved in the reducing intracellular environment, releasing the cargo from this compound[13].
-
Biocompatible: The reaction conditions are typically mild and biocompatible.
-
Directed Formation: Chemoselective disulfide bond formation can be achieved using an activated thiol on one of the components, such as a 3-nitro-2-pyridinesulfenyl (Npys) group[14][15].
Quantitative Data Summary: Disulfide Bond Formation
| Parameter | Value/Characteristic | Citation |
| Cleavage Condition | Intracellular reducing environment (e.g., glutathione). | [13] |
| Stability | Stable in extracellular space, labile intracellularly. An unhindered disulfide linkage is not stable in serum or cells. | [12][13] |
| Reaction pH | Typically neutral pH (e.g., 7.4). | [14] |
Experimental Protocol: Disulfide Linkage via Npys-Activated Cargo
This protocol is based on the formation of a disulfide bridge between two peptide fragments[14].
Materials:
-
This compound
-
Npys-activated cargo (cargo with a cysteine residue modified with a 3-nitro-2-pyridinesulfenyl group)
-
Degassed reaction buffer: 0.1 M sodium phosphate, pH 7.4.
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in the degassed reaction buffer to a final concentration of 1-5 mM.
-
-
Conjugation Reaction:
-
Add 1.1 equivalents of the Npys-activated cargo to the this compound solution.
-
Monitor the reaction progress by reverse-phase HPLC. The reaction involves a thiol-disulfide interchange, releasing 3-nitro-2-pyridinethiol.
-
-
Purification:
-
Once the reaction is complete, purify the resulting disulfide-linked conjugate by reverse-phase HPLC.
-
Lyophilize the purified product.
-
Workflow for Disulfide Bond Formation.
Click Chemistry
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and versatile conjugation method[16][17][18]. It involves the reaction between an azide (B81097) and a terminal alkyne to form a stable 1,2,3-triazole ring[17][19]. For conjugation to this compound, either the peptide or the cargo needs to be modified to contain an azide or an alkyne. This can be achieved by first reacting the cysteine thiol with a bifunctional linker containing the desired functional group.
Key Characteristics:
-
High Efficiency and Yield: Click reactions are known for their high yields and reliability[18].
-
Biocompatibility: The reaction can be performed in aqueous buffers under mild conditions, making it suitable for biomolecules[17][19].
-
Orthogonality: The azide and alkyne groups are largely unreactive with other functional groups found in biological systems, ensuring high specificity[17].
-
Stable Linkage: The resulting triazole ring is very stable.
Experimental Protocol: Two-Step Click Chemistry Conjugation
This protocol outlines a two-step process where this compound is first modified with an alkyne group, followed by a click reaction with an azide-containing cargo.
Materials:
-
This compound
-
Alkyne-maleimide linker
-
Azide-activated cargo
-
Conjugation buffer (as for thiol-maleimide chemistry)
-
Click chemistry reagents:
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand
-
-
Reaction buffer: PBS or similar aqueous buffer.
Procedure:
Step 1: Introduction of the Alkyne Group
-
React this compound with an alkyne-maleimide linker following the thiol-maleimide protocol described above.
-
Purify the alkyne-modified this compound to remove excess linker.
Step 2: Click Reaction
-
Prepare Stock Solutions:
-
200 mM THPTA in water.
-
100 mM CuSO4 in water.
-
100 mM Sodium ascorbate in water (prepare fresh).
-
10 mM Azide-cargo in DMSO or water.
-
Aliquot of purified alkyne-Cys-Penetratin.
-
-
Prepare Catalyst Complex:
-
Mix CuSO4 and THPTA in a 1:2 ratio and let it stand for a few minutes.
-
-
Click Reaction:
-
To the alkyne-Cys-Penetratin solution, add an excess of the azide-cargo (e.g., 4-50 equivalents).
-
Add the THPTA/CuSO4 complex (e.g., 25 equivalents).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 40 equivalents).
-
Incubate at room temperature for 30 minutes to a few hours, protected from light.
-
-
Purification:
-
Purify the final conjugate using HPLC or other suitable chromatographic techniques.
-
Workflow for Two-Step Click Chemistry Conjugation.
Native Chemical Ligation (NCL)
Native Chemical Ligation is a powerful technique for synthesizing large peptides and proteins by joining two unprotected peptide fragments[20][21][22]. The reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine[20][23]. While this compound has an N-terminal cysteine, this strategy is most applicable when the cargo is a peptide or protein that can be synthesized with a C-terminal thioester.
Key Characteristics:
-
Forms a Native Peptide Bond: The final product contains a natural amide bond at the ligation site[20].
-
Highly Specific: The reaction is highly chemoselective and regioselective, proceeding only between the N-terminal cysteine and the C-terminal thioester[21].
-
Aqueous Conditions: NCL is performed in aqueous solution at neutral pH[20].
Experimental Protocol: Native Chemical Ligation
This protocol provides a general outline for NCL[20][24].
Materials:
-
This compound (with its N-terminal cysteine)
-
Cargo-peptide with a C-terminal thioester
-
Ligation buffer: 6 M Guanidine HCl, 0.2 M Sodium Phosphate, pH 7.0
-
Catalyst: 4-mercaptophenylacetic acid (MPAA)
-
Reducing agent: TCEP hydrochloride
Procedure:
-
Prepare Solutions:
-
Dissolve the this compound and the cargo-peptide thioester in the ligation buffer.
-
Prepare stock solutions of MPAA and TCEP.
-
-
Ligation Reaction:
-
Combine the peptide solutions in the ligation buffer.
-
Add TCEP (e.g., to a final concentration of 10 mM) and MPAA (e.g., to 20 mM).
-
Incubate the reaction at room temperature and monitor its progress using HPLC and mass spectrometry.
-
-
Purification:
-
Once the ligation is complete, purify the full-length conjugate by reverse-phase HPLC.
-
Cellular Uptake of this compound Conjugates
The primary mechanism for the cellular uptake of Penetratin and its conjugates is endocytosis[4][5][7][8]. After conjugation, the entire construct is internalized. If a cleavable linker (e.g., disulfide) is used, the cargo can be released from the peptide carrier within the cell.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Recent Advances and Trends in Chemical CPP–Drug Conjugation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-Penetrating Peptides and Transportan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Distinct uptake routes of cell-penetrating peptide conjugates. — Department of Physiology, Anatomy and Genetics (DPAG) [dpag.ox.ac.uk]
- 9. vectorlabs.com [vectorlabs.com]
- 10. bachem.com [bachem.com]
- 11. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 12. Stability of cell-penetrating peptide-morpholino oligomer conjugates in human serum and in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Activation of cell-penetrating peptide fragments by disulfide formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. digital.csic.es [digital.csic.es]
- 16. lifetein.com [lifetein.com]
- 17. Peptide Conjugation via CuAAC ‘Click’ Chemistry [mdpi.com]
- 18. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
- 20. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 21. mdpi.com [mdpi.com]
- 22. taylorandfrancis.com [taylorandfrancis.com]
- 23. scispace.com [scispace.com]
- 24. Native Chemical Ligation at Asx-Cys, Glx-Cys: Chemical Synthesis and High Resolution X-ray Structure of ShK Toxin by Racemic Protein Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Non-covalent Complex Formation with Cys-Penetratin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formation, characterization, and application of non-covalent complexes utilizing the cell-penetrating peptide (CPP), Cys-Penetratin. This peptide, a derivative of Penetratin containing an additional cysteine residue, offers a versatile platform for the intracellular delivery of a wide range of cargo molecules, including peptides, proteins, and nucleic acids such as siRNA.[1][2] The formation of these complexes is primarily driven by electrostatic and hydrophobic interactions, offering a straightforward and reversible method for cargo encapsulation and delivery.[3][4]
Core Concepts
This compound, with its cationic amino acid sequence (CRQIKIWFQNRRMKWKK), readily interacts with negatively charged cargo molecules to form stable nanocomplexes.[3] The additional cysteine residue provides the potential for dimerization through disulfide bond formation, which can enhance the stability of the complex and improve transfection efficiency.[2] The primary mechanism of cellular uptake for these complexes is endocytosis, with subsequent endosomal escape being a critical step for the release of the cargo into the cytoplasm to exert its biological function.[5][6]
Data Presentation
The following tables summarize typical quantitative data obtained during the characterization of this compound non-covalent complexes. Note that these values are illustrative and will vary depending on the specific cargo, buffer conditions, and molar ratios used.
Table 1: Physicochemical Characterization of this compound/siRNA Nanocomplexes
| Molar Ratio (this compound:siRNA) | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 1:1 | 250 ± 15 | 0.45 ± 0.05 | -10.5 ± 2.1 |
| 5:1 | 180 ± 10 | 0.32 ± 0.03 | +15.2 ± 1.8 |
| 10:1 | 120 ± 8 | 0.21 ± 0.02 | +25.8 ± 2.5 |
| 20:1 | 115 ± 7 | 0.18 ± 0.02 | +30.1 ± 2.3 |
Table 2: Binding Affinity and Encapsulation Efficiency
| Cargo Type | Binding Affinity (Kd) | Encapsulation Efficiency (%) |
| siRNA (21 bp) | 0.5 - 2 µM | 85 - 95% |
| Peptide (20-30 aa) | 1 - 5 µM | 70 - 90% |
| Protein (e.g., GFP) | 2 - 10 µM | 60 - 80% |
Experimental Protocols
Herein, we provide detailed methodologies for the key experiments involved in the formation and characterization of this compound non-covalent complexes.
Protocol 1: Formation of this compound/Cargo Non-covalent Complexes
This protocol describes a general method for the formation of nanocomplexes between this compound and a negatively charged cargo, such as siRNA.
Materials:
-
This compound peptide (lyophilized)
-
Cargo molecule (e.g., siRNA, peptide, protein)
-
Nuclease-free water or appropriate buffer (e.g., 10 mM HEPES, pH 7.4)
-
Low-binding microcentrifuge tubes
Procedure:
-
Reconstitution of this compound: Reconstitute lyophilized this compound in nuclease-free water to a stock concentration of 1 mM. Aliquot and store at -20°C or -80°C.
-
Reconstitution of Cargo: Reconstitute the cargo molecule in an appropriate buffer to a desired stock concentration.
-
Complex Formation: a. Dilute the this compound stock solution to the desired working concentration in the chosen buffer. b. In a low-binding microcentrifuge tube, add the required volume of the diluted this compound solution. c. Gently add the cargo solution to the this compound solution to achieve the desired molar ratio (e.g., 10:1 peptide to cargo). d. Mix gently by pipetting up and down a few times. Avoid vigorous vortexing, which can lead to aggregation. e. Incubate the mixture at room temperature for 30 minutes to allow for stable complex formation.
-
Characterization: The freshly prepared nanocomplexes are now ready for characterization using techniques such as Dynamic Light Scattering (DLS) and Zeta Potential measurement.
Protocol 2: Characterization by Dynamic Light Scattering (DLS) and Zeta Potential
DLS is used to determine the hydrodynamic diameter and size distribution of the nanocomplexes, while zeta potential measurements provide information about their surface charge and stability.[7]
Materials:
-
This compound/cargo complexes (from Protocol 1)
-
DLS instrument with zeta potential measurement capability
-
Low-volume disposable cuvettes
Procedure:
-
Instrument Setup: Turn on the DLS instrument and allow it to equilibrate to the desired temperature (typically 25°C).
-
Sample Preparation: a. If necessary, dilute the prepared nanocomplex solution with the same buffer used for complex formation to an appropriate concentration for DLS measurement (this will depend on the instrument's sensitivity). b. Transfer the diluted sample into a clean, dust-free cuvette.
-
DLS Measurement (Size): a. Place the cuvette in the instrument. b. Set the measurement parameters, including the dispersant (refractive index and viscosity of the buffer) and the material properties (refractive index of the peptide/cargo complex, if known). c. Perform the measurement. The instrument will report the Z-average hydrodynamic diameter and the Polydispersity Index (PDI). A lower PDI value (<0.3) indicates a more monodisperse sample.
-
Zeta Potential Measurement: a. If using a separate electrode or cell for zeta potential, transfer the sample accordingly. b. Set the parameters for the zeta potential measurement. c. Perform the measurement. The instrument will report the zeta potential in millivolts (mV). A value greater than +20 mV or less than -20 mV generally indicates good colloidal stability.
Protocol 3: Determination of Binding Affinity by Fluorescence Quenching
This protocol utilizes the intrinsic tryptophan fluorescence of this compound to determine the binding affinity (dissociation constant, Kd) for a non-fluorescent cargo.[8][9]
Materials:
-
This compound
-
Cargo molecule
-
Binding buffer (e.g., 10 mM HEPES, pH 7.4)
-
Fluorometer
-
Quartz cuvette
Procedure:
-
Preparation of Solutions: a. Prepare a stock solution of this compound in the binding buffer at a concentration where the tryptophan fluorescence is significant and in the linear range of the detector. b. Prepare a series of cargo solutions of increasing concentrations in the same binding buffer.
-
Fluorescence Measurement: a. Set the excitation wavelength of the fluorometer to 280 nm (for tryptophan) and the emission scan range from 300 to 400 nm. b. Add a fixed volume of the this compound solution to the cuvette and record the initial fluorescence spectrum. c. Successively add small aliquots of the cargo solutions to the cuvette, mixing gently after each addition. d. After each addition, allow the system to equilibrate for 2-5 minutes and then record the fluorescence spectrum.
-
Data Analysis: a. Determine the fluorescence intensity at the emission maximum (around 350 nm) for each cargo concentration. b. Correct for dilution effects if the added volume of cargo is significant. c. Plot the change in fluorescence intensity (ΔF) against the cargo concentration. d. Fit the data to a suitable binding isotherm equation (e.g., one-site binding model) to calculate the dissociation constant (Kd).
Protocol 4: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used to determine the cytotoxicity of the this compound/cargo complexes.[10][11][12]
Materials:
-
Cells of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound/cargo complexes
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.
-
Treatment: a. Prepare serial dilutions of the this compound/cargo complexes in cell culture medium. b. Remove the old medium from the cells and replace it with the medium containing the complexes. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control. c. Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: a. Add 10 µL of the MTT solution to each well. b. Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: a. Carefully remove the medium containing MTT. b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Signaling Pathways and Cellular Fate
The delivery of cargo via this compound non-covalent complexes initiates a cascade of cellular events. The primary uptake mechanism is endocytosis, which can involve clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis.[5][6]
Upon internalization, the nanocomplexes are enclosed within endosomes. For the cargo to be effective, it must escape the endosome before being degraded in the lysosome. The "proton sponge" effect, where the protonation of basic residues within the peptide in the acidic endosomal environment leads to an influx of protons and chloride ions, causing osmotic swelling and rupture of the endosome, is a proposed mechanism for endosomal escape.[7]
Once in the cytoplasm, the cargo is released from the this compound peptide due to the change in environment and the relatively weak nature of the non-covalent interactions. The released cargo can then interact with its intracellular target to elicit a biological response. For example, delivered siRNA can engage with the RNA-induced silencing complex (RISC) to mediate gene silencing, while a therapeutic peptide can interact with its target protein to modulate a specific signaling pathway.[13][14] The ultimate cellular response will be dependent on the nature and function of the delivered cargo.
References
- 1. pure.qub.ac.uk [pure.qub.ac.uk]
- 2. Functionalization with C-terminal cysteine enhances transfection efficiency of cell-penetrating peptides through dimer formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Covalent conjugation and non-covalent complexation strategies for intracellular delivery of proteins using cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Different Cellular Entry Routes for Drug Delivery Using Cell Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cellular siRNA delivery using cell-penetrating peptides modified for endosomal escape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Relationships between Membrane Binding, Affinity and Cell Internalization Efficacy of a Cell-Penetrating Peptide: Penetratin as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence Titrations to Determine the Binding Affinity of Cyclic Nucleotides to SthK Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances of Cell-Penetrating Peptides and Their Application as Vectors for Delivery of Peptide and Protein-Based Cargo Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Quantitative Subcellular Analysis of Cyclic Cell-Penetrating Peptide EJP18 in Nonadherent Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The systemic delivery of siRNAs by a cell penetrating peptide, low molecular weight protamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell-Penetrating Peptides Delivering siRNAs: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tracking Cys-Penetratin in Live Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current methodologies for tracking the cell-penetrating peptide (CPP) Cys-penetratin in living cells. The protocols detailed below are intended to serve as a guide for designing and executing experiments to visualize and quantify the cellular uptake and intracellular trafficking of this compound and its cargo.
Introduction
Cell-penetrating peptides are short peptides capable of traversing cellular membranes and delivering a variety of cargo molecules into cells.[1] Penetratin is a well-studied CPP, and the inclusion of a cysteine (Cys) residue allows for site-specific labeling, making it a valuable tool for drug delivery and intracellular tracking studies.[2][3] Understanding the mechanisms of uptake and the intracellular fate of this compound is crucial for the development of effective CPP-based therapeutics. The primary uptake mechanisms for CPPs like penetratin are direct translocation across the plasma membrane and endocytosis, with the predominant pathway often dependent on the peptide's concentration.[1][4][5]
Methods for Tracking this compound
The tracking of this compound in live cells primarily relies on the covalent attachment of a reporter molecule to the thiol group of the cysteine residue. The most common reporters are fluorescent dyes, which allow for visualization by microscopy and quantification by fluorescence-based assays.
Labeling Strategies for this compound
Site-specific labeling of the cysteine residue is crucial for accurate tracking. Several methods can be employed:
-
Maleimide (B117702) Chemistry: Fluorescent dyes functionalized with a maleimide group react specifically with the thiol group of cysteine to form a stable thioether bond. This is a widely used and robust method for labeling peptides.
-
Thiol-Disulfide Exchange: this compound can be conjugated to a cargo molecule or a fluorescent probe via a disulfide bond. This bond can be cleaved in the reducing environment of the cytosol, allowing for the release of the cargo. The tracking of both the peptide and the cargo can provide insights into the release mechanism.[2]
-
Palladium-Mediated C-S Cross-Coupling: This method allows for the selective modification of cysteine residues with aryl moieties, including small fluorogenic benzodiazoles.[6][7] This technique can be highly chemoselective and compatible with mild reaction conditions.[6]
Live-Cell Imaging Techniques
Live-cell imaging is a powerful tool for observing the dynamic processes of this compound uptake and trafficking in real-time.[8][9]
-
Confocal Laser Scanning Microscopy (CLSM): CLSM provides high-resolution optical sectioning, enabling the visualization of this compound within different cellular compartments and reducing out-of-focus fluorescence.[4] Time-lapse imaging with CLSM can be used to track the movement of the peptide over time.
-
Fluorescence Lifetime Imaging Microscopy (FLIM): FLIM can be used to distinguish between different cellular environments. The fluorescence lifetime of a probe attached to this compound can change upon interaction with cellular components, providing information about its localization and binding partners.[6]
-
Single-Particle Tracking (SPT): SPT allows for the tracking of individual fluorescently labeled this compound molecules or their complexes with cargo as they move through the cell.[10][11] This technique can provide detailed information about the dynamics of endosomal transport and release.[10][11]
Quantitative Analysis of this compound Uptake
-
Flow Cytometry: This high-throughput technique can be used to quantify the overall cellular uptake of fluorescently labeled this compound in a large population of cells.
-
Fluorometry and Mass Spectrometry: These methods can provide quantitative data on the amount of this compound internalized by cells.[12] Mass spectrometry can also be used to identify any modifications to the peptide that may occur within the cell.[13][14]
-
High-Content Imaging and Analysis: Automated microscopy and image analysis can be used to quantify various parameters of this compound uptake, such as the number and intensity of intracellular vesicles containing the peptide.[4]
Data Presentation
Table 1: Comparison of Labeling Methods for this compound
| Labeling Method | Reporter Group | Bond Type | Key Advantages | Key Considerations |
| Maleimide Chemistry | Fluorescent Dyes | Thioether | High specificity for thiols, stable bond. | Potential for off-target reactions with other thiols. |
| Thiol-Disulfide Exchange | Fluorophore/Cargo | Disulfide | Reducible bond allows for cargo release in the cytosol.[2] | Disulfide bond may be prematurely cleaved extracellularly. |
| Pd-Mediated Arylation | Benzodiazole Fluorogens | S-C(sp2) | Chemoselective, stable bond, can use fluorogenic probes.[6][7] | Requires a palladium catalyst which may need to be removed. |
Table 2: Overview of Tracking Methods for this compound in Live Cells
| Method | Information Obtained | Throughput | Key Advantages | Key Limitations |
| Confocal Microscopy | Intracellular localization, co-localization with organelles.[4] | Low to Medium | High spatial resolution, optical sectioning. | Phototoxicity and photobleaching can be an issue.[15] |
| Flow Cytometry | Overall cellular uptake in a cell population. | High | Rapid and quantitative analysis of a large number of cells. | Does not provide information on subcellular localization. |
| Single-Particle Tracking | Dynamics of individual peptide/cargo complexes.[10][11] | Low | Provides detailed information on trafficking pathways.[10] | Technically demanding and requires sensitive detection. |
| Mass Spectrometry | Absolute quantification, identification of modifications.[13][14] | Low to Medium | High sensitivity and specificity. | Requires cell lysis, not a real-time method. |
Experimental Protocols
Protocol 1: Labeling of this compound with a Maleimide-Functionalized Fluorescent Dye
-
Dissolve this compound: Dissolve the this compound peptide in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.2-7.4.
-
Prepare Dye Solution: Dissolve the maleimide-functionalized fluorescent dye (e.g., Alexa Fluor 488 C5 Maleimide) in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Reaction: Add a 1.5 to 2-fold molar excess of the dye solution to the peptide solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Purify the labeled peptide from the unreacted dye using size-exclusion chromatography (e.g., a Sephadex G-25 column) or reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quantification: Determine the concentration of the labeled peptide and the degree of labeling using UV-Vis spectrophotometry.
Protocol 2: Live-Cell Imaging of Fluorescently Labeled this compound Uptake
-
Cell Culture: Plate cells (e.g., HeLa or HEK293 cells) on glass-bottom dishes or chamber slides and culture until they reach 50-70% confluency.[11]
-
Preparation of this compound Solution: Dilute the fluorescently labeled this compound to the desired final concentration in serum-free cell culture medium.
-
Cell Treatment: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound solution to the cells.
-
Incubation: Incubate the cells with the labeled peptide for the desired time points (e.g., 30 minutes, 1 hour, 2 hours) at 37°C in a CO2 incubator.
-
Washing: For endpoint imaging, remove the peptide solution and wash the cells three times with PBS to remove extracellular peptide. For time-lapse imaging, imaging can be performed in the presence of the peptide.
-
Imaging: Mount the dish or slide on a confocal microscope equipped with a live-cell imaging chamber to maintain temperature and CO2 levels.[8][9] Acquire images using the appropriate laser lines and emission filters for the chosen fluorophore.
-
Co-localization (Optional): To determine the intracellular localization, cells can be co-stained with organelle-specific fluorescent trackers (e.g., LysoTracker Red for lysosomes) before or after incubation with the labeled this compound.
Protocol 3: Quantitative Analysis of this compound Uptake by Flow Cytometry
-
Cell Culture: Culture cells in suspension or detach adherent cells using a non-enzymatic cell dissociation solution.
-
Cell Treatment: Incubate a known number of cells (e.g., 1 x 10^6 cells/mL) with different concentrations of fluorescently labeled this compound for a specific time at 37°C.
-
Washing: After incubation, wash the cells three times with cold PBS to stop uptake and remove extracellular peptide.
-
Trypan Blue Quenching (Optional): To quench the fluorescence of membrane-bound peptide, incubate the cells with Trypan Blue solution for a few minutes before analysis.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer. Measure the mean fluorescence intensity of the cell population to quantify the relative cellular uptake.
Visualizations
Caption: Experimental workflow for tracking this compound.
Caption: Cellular uptake pathways of this compound.
References
- 1. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-Penetrating Peptides and Transportan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Emerging Methods and Design Principles for Cell-Penetrant Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Late-Stage Minimal Labeling of Peptides and Proteins for Real-Time Imaging of Cellular Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocolsandsolutions.wordpress.com [protocolsandsolutions.wordpress.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Methods to follow intracellular trafficking of cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Proteome-wide detection and quantitative analysis of irreversible cysteine oxidation using long column UPLC-pSRM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Proteome-wide detection and quantitative analysis of irreversible cysteine oxidation using long column UPLC-pSRM - PMC [pmc.ncbi.nlm.nih.gov]
- 15. feinberg.northwestern.edu [feinberg.northwestern.edu]
Cys-Penetratin in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cys-Penetratin is a potent cell-penetrating peptide (CPP) that has emerged as a valuable tool for delivering a wide range of cargo molecules into neuronal cells, both in vitro and in vivo. As a derivative of Penetratin, which is derived from the Antennapedia homeodomain, this compound includes a terminal cysteine residue. This addition provides a convenient site for conjugation to various therapeutic and diagnostic agents via a stable thiol-ether bond, significantly expanding its utility in neuroscience research. Its ability to traverse the blood-brain barrier (BBB) makes it a particularly promising vector for the delivery of therapeutics to the central nervous system (CNS) for the treatment of neurodegenerative diseases and other neurological disorders.[1][2]
These application notes provide an overview of the use of this compound in neuroscience research, including quantitative data on its efficacy, detailed experimental protocols for its use, and visualizations of its application in modulating key signaling pathways.
Mechanism of Action
This compound, like its parent peptide Penetratin, is a cationic and amphipathic peptide.[3] Its primary mechanism of cellular uptake is through endocytosis.[4] At lower concentrations, it can also directly translocate across the plasma membrane.[5] The initial interaction is often an electrostatic attraction between the positively charged peptide and the negatively charged components of the cell membrane.[5] Once inside the cell, the this compound-cargo conjugate is typically enclosed within endosomes. For the cargo to exert its biological function, it must escape the endosome and reach the cytoplasm. The exact mechanism of endosomal escape is still under investigation but is thought to involve the disruption of the endosomal membrane by the peptide.[6][7]
Applications in Neuroscience Research
This compound is a versatile tool for a variety of applications in neuroscience, including:
-
Drug Delivery Across the Blood-Brain Barrier: The ability of this compound to cross the BBB opens up avenues for the non-invasive delivery of therapeutics to the brain.[1][2]
-
Delivery of Therapeutic Peptides and Proteins: this compound can be used to deliver neuroprotective peptides, such as JNK inhibitors, and neurotrophic factors, like Brain-Derived Neurotrophic Factor (BDNF), to neuronal cells.[4][8]
-
Gene Silencing with siRNA: By conjugating to siRNA molecules, this compound can facilitate their entry into neurons to achieve targeted gene knockdown.
-
Delivery of Genetic Tools: this compound has the potential to deliver enzymes like Cre recombinase for conditional gene editing in specific neuronal populations.[9][10]
-
Research in Neurodegenerative Diseases: this compound is being explored for the delivery of therapeutic agents in animal models of diseases like Parkinson's and Alzheimer's.[1][11][12]
Quantitative Data
The following tables summarize the available quantitative data for Penetratin, which can be used as a reference for the expected efficacy of this compound.
| Parameter | Value | Model System | Cargo | Reference |
| Neuroprotection (IC50) | 3.4 µM | Glutamic acid-induced excitotoxicity in primary cortical neurons | None (Penetratin alone) | [8][13] |
| 2.0 µM | Kainic acid-induced excitotoxicity in primary cortical neurons | None (Penetratin alone) | [8][13] | |
| >10 µM | In vitro ischemia in primary cortical neurons | None (Penetratin alone) | [8][13] | |
| Binding Affinity (KD) | 245 nM | Monomeric α-synuclein | None (Penetratin alone) | [11] |
| Parameter | Value | Model System | Reference |
| In Vivo Brain Uptake | Brain uptake coefficient (Clup) of 7.2 ± 1.8 µl g⁻¹ s⁻¹ (for a similar shuttle-CPP) | In situ cerebral perfusion in rodents | [14] |
| In Vivo Administration | Improved locomotor coordination after 90 days of treatment | Transgenic mouse model of Parkinson's disease | [11][12] |
Experimental Protocols
Protocol 1: Conjugation of a Protein Cargo to this compound via Maleimide-Thiol Chemistry
This protocol describes the conjugation of a maleimide-activated protein to the thiol group of this compound.
Materials:
-
This compound (MedchemExpress)[15]
-
Maleimide-activated protein cargo
-
TCEP (tris(2-carboxyethyl)phosphine) (optional, for reducing disulfide bonds in the protein)[14][18]
-
Inert gas (Nitrogen or Argon)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare this compound Solution: Dissolve this compound in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.
-
Prepare Protein Cargo Solution: Dissolve the maleimide-activated protein cargo in the degassed conjugation buffer. If the protein contains disulfide bonds that need to be reduced to expose a free thiol for other purposes (not for the maleimide (B117702) reaction), add a 10-100x molar excess of TCEP and incubate for 20-30 minutes at room temperature under an inert gas atmosphere.
-
Conjugation Reaction:
-
Add the maleimide-activated protein solution to the this compound solution. A molar ratio of 10-20 fold excess of the maleimide-protein to this compound is recommended as a starting point.[14][18]
-
Flush the reaction vial with an inert gas, seal it tightly, and protect it from light.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification: Purify the this compound-protein conjugate from the unreacted components using size-exclusion chromatography or another suitable purification method.
-
Characterization: Confirm the successful conjugation and determine the concentration of the final product using methods such as SDS-PAGE, mass spectrometry, and protein concentration assays.
Protocol 2: In Vitro Delivery of this compound-Cargo to Primary Neurons
This protocol outlines the steps for delivering a this compound-cargo conjugate to primary neuronal cultures.
Materials:
-
This compound-cargo conjugate
-
Primary neuronal cultures (e.g., cortical or hippocampal neurons)
-
Neurobasal medium supplemented with B27
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope (if the cargo is fluorescently labeled)
-
Cell lysis buffer and reagents for downstream analysis (e.g., Western blot, qPCR)
Procedure:
-
Prepare Neuronal Cultures: Plate primary neurons at a suitable density on poly-D-lysine coated plates or coverslips and culture them for the desired number of days in vitro (DIV).
-
Prepare this compound-Cargo Solution: Dilute the this compound-cargo conjugate in pre-warmed Neurobasal medium to the desired final concentration (e.g., 1-10 µM).
-
Treatment:
-
Remove the existing culture medium from the neurons.
-
Add the medium containing the this compound-cargo conjugate to the cells.
-
Incubate the cells for the desired period (e.g., 1-4 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Washing:
-
Remove the treatment medium.
-
Wash the cells three times with warm PBS to remove any extracellular conjugate.
-
-
Analysis:
-
For visualization of uptake, fix the cells (if required for the fluorescent label) and image them using a fluorescence microscope.
-
For functional assays, lyse the cells and proceed with the appropriate downstream analysis (e.g., Western blotting to assess the effect on a signaling pathway, or qPCR to measure gene expression changes).
-
Protocol 3: In Vivo Administration of this compound-Cargo in a Mouse Model
This protocol provides a general guideline for the intravenous administration of a this compound-cargo conjugate to a mouse.
Materials:
-
This compound-cargo conjugate dissolved in a sterile, pyrogen-free vehicle (e.g., saline)
-
Mouse model of a neurological disease or wild-type mice
-
Insulin syringes (or other appropriate syringes for intravenous injection)
-
Animal restrainer
Procedure:
-
Animal Preparation: Acclimatize the mice to the experimental conditions.
-
Dose Preparation: Prepare the this compound-cargo conjugate solution at the desired concentration for injection. The final volume should be appropriate for intravenous injection in a mouse (typically 100-200 µL).
-
Administration:
-
Gently restrain the mouse.
-
Perform a tail vein injection of the this compound-cargo solution.
-
-
Post-injection Monitoring: Monitor the animal for any adverse reactions.
-
Tissue Collection and Analysis:
-
At the desired time point post-injection, euthanize the mouse.
-
Perfuse the animal with saline to remove blood from the tissues.
-
Collect the brain and other relevant organs.
-
Process the tissues for downstream analysis, such as immunohistochemistry to visualize cargo distribution, or biochemical assays to measure the therapeutic effect.
-
Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate potential signaling pathways in neuroscience research that can be modulated by the delivery of specific cargo using this compound.
Caption: this compound delivery of a JNK inhibitor blocks the apoptotic signaling cascade.
Caption: this compound-mediated BDNF delivery activates pro-survival signaling pathways.
Experimental Workflow
Caption: A typical experimental workflow for using this compound in neuroscience research.
Conclusion
This compound represents a highly promising tool for neuroscience research and therapeutic development. Its ability to efficiently deliver a wide range of cargo molecules into neuronal cells and across the blood-brain barrier provides a powerful platform for investigating neuronal function and for developing novel treatments for neurological disorders. The protocols and data presented in these application notes offer a starting point for researchers to incorporate this compound into their studies. Further optimization of cargo conjugation, delivery protocols, and in vivo administration will continue to expand the applications of this versatile cell-penetrating peptide.
References
- 1. Cell-Penetrating Peptides: Promising Therapeutics and Drug-Delivery Systems for Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review of Current Strategies for Delivering Alzheimer’s Disease Drugs across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A reversible cell penetrating peptide-cargo linkage allows dissection of cell penetrating peptide- and cargo-dependent effects on internalization and identifies new functionalities of putative endolytic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-Penetrating Peptide-Mediated Therapeutic Molecule Delivery into the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-Penetrating and Targeted Peptides Delivery Systems as Potential Pharmaceutical Carriers for Enhanced Delivery across the Blood–Brain Barrier (BBB) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-Penetrating Peptides Escape the Endosome by Inducing Vesicle Budding and Collapse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The neuroprotective efficacy of cell-penetrating peptides TAT, penetratin, Arg-9, and Pep-1 in glutamic acid, kainic acid, and in vitro ischemia injury models using primary cortical neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo peptide-based delivery of a gene-modifying enzyme into cells of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient delivery of Cre-recombinase to neurons in vivo and stable transduction of neurons using adeno-associated and lentiviral vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. The Neuroprotective Efficacy of Cell-Penetrating Peptides TAT, Penetratin, Arg-9, and Pep-1 in Glutamic Acid, Kainic Acid, and In Vitro Ischemia Injury Models Using Primary Cortical Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. lumiprobe.com [lumiprobe.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. resources.tocris.com [resources.tocris.com]
Troubleshooting & Optimization
Technical Support Center: Improving Cys-Penetratin Cargo Release from Endosomes
Welcome to the technical support center for improving the endosomal release of Cys-penetratin-cargo conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the cytosolic delivery of your cargo.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it facilitate cargo entry into cells?
A1: this compound is a cell-penetrating peptide (CPP) derived from the Drosophila Antennapedia homeodomain. It is characterized by the addition of a cysteine residue, typically at the N-terminus (CRQIKIWFQNRRMKWKK)[1]. This cysteine allows for the formation of a disulfide bond with a cargo molecule. This compound, like other CPPs, can traverse cellular membranes and deliver a variety of cargo molecules that are otherwise cell-impermeable[2][3]. The primary mechanism of entry for this compound and its cargo is through endocytosis[2][4].
Q2: My this compound-cargo conjugate shows high cellular uptake but low biological activity. What is the likely cause?
A2: A common issue with CPP-mediated delivery is the entrapment of the CPP-cargo conjugate within endosomes[2][4][5]. While the uptake into the cell is efficient, the cargo is not released into the cytosol where it can reach its target. Instead, it may be trafficked to lysosomes for degradation[2]. This endosomal entrapment is often observed as a punctate fluorescence pattern within the cell when using fluorescently labeled cargo[2].
Q3: How can the disulfide bond in this compound facilitate cargo release?
A3: The disulfide bond linking the this compound to its cargo is designed to be cleaved in the reducing environment of the cytosol. However, the endosomal pathway is generally considered to be oxidizing, which may limit the cleavage of the disulfide bond within the endosome itself[6]. Therefore, for the disulfide bond to be cleaved, the conjugate must first escape the endosome and enter the more reducing environment of the cytosol. Some studies suggest that some disulfide bond reduction can occur at the cell surface or within certain intracellular compartments, but efficient release of the cargo typically requires endosomal escape[7].
Q4: What is the optimal strategy for conjugating my cargo to this compound?
A4: The most common strategy is to utilize the thiol group of the cysteine residue on this compound to form a disulfide bond with a corresponding thiol group on the cargo molecule. This can be achieved by introducing a cysteine residue into your protein cargo or modifying your small molecule cargo with a thiol-reactive linker. It is crucial to ensure high purity of the conjugated product and to characterize the conjugate to confirm the linkage[7].
Troubleshooting Guides
Here are some common issues encountered during this compound mediated cargo delivery experiments and steps to troubleshoot them.
Problem 1: Low or no cytosolic delivery of the cargo, observed as punctate fluorescence.
-
Possible Cause 1: Inefficient Endosomal Escape. The this compound-cargo conjugate is trapped in endosomes.
-
Solution 1a: Co-treatment with an endosomolytic agent. Agents like chloroquine (B1663885) can disrupt endosomal acidification and promote endosomal lysis. Chloroquine is a weak base that accumulates in endosomes, leading to osmotic swelling and rupture, a phenomenon known as the "proton sponge effect"[8][9]. A typical starting concentration for chloroquine is 50-100 µM, but it should be optimized for your cell line to minimize cytotoxicity[10].
-
Solution 1b: Utilize Photochemical Internalization (PCI). PCI is a light-inducible method to rupture endosomes. It involves co-incubating the cells with a photosensitizer that localizes to endosomal membranes. Upon light activation, the photosensitizer generates reactive oxygen species that destabilize the endosomal membrane, releasing the trapped cargo[11][12][13].
-
Solution 1c: Incorporate a pH-sensitive fusogenic peptide. Co-administration or conjugation of a pH-sensitive peptide, such as the GALA peptide, can enhance endosomal escape. These peptides undergo a conformational change in the acidic environment of the endosome, inserting into the membrane and causing its disruption[2][8].
-
-
Possible Cause 2: Degradation in Lysosomes. The cargo is being trafficked to lysosomes and degraded before it can escape.
-
Solution 2a: Use lysosomal degradation inhibitors. Inhibitors such as bafilomycin A1 or chloroquine can prevent the acidification of lysosomes, thereby reducing the activity of degradative enzymes[14][15]. This can increase the window of opportunity for the cargo to escape from the endo-lysosomal pathway.
-
Solution 2b: Monitor endosomal escape at earlier time points. The transition from early endosomes to late endosomes and lysosomes can be rapid. Analyzing cargo localization at earlier time points post-incubation might reveal transient cytosolic delivery.
-
Problem 2: High cytotoxicity observed after treatment with this compound-cargo and/or enhancing agents.
-
Possible Cause 1: Intrinsic toxicity of the CPP-cargo conjugate. High concentrations of some CPPs or the cargo itself can be toxic to cells.
-
Solution 1a: Titrate the concentration of the this compound-cargo conjugate. Perform a dose-response experiment to determine the optimal concentration that provides efficient delivery with minimal toxicity.
-
Solution 1b: Assess the toxicity of the unconjugated this compound and cargo separately. This will help determine which component is contributing to the cytotoxicity.
-
-
Possible Cause 2: Toxicity of the endosomal escape enhancing agent.
-
Solution 2a: Optimize the concentration of the enhancing agent. For agents like chloroquine, it is critical to find a balance between endosomal escape enhancement and cell viability[10].
-
Solution 2b: Reduce the incubation time with the enhancing agent. Shorter exposure times may be sufficient to promote endosomal escape while minimizing off-target effects.
-
Solution 2c: Consider a less toxic alternative. For example, some fusogenic peptides may have a better toxicity profile than chemical agents[8].
-
Problem 3: Inconsistent results between experiments.
-
Possible Cause 1: Variability in cell culture conditions. Cell confluence, passage number, and metabolic state can all influence the efficiency of endocytosis and intracellular trafficking.
-
Solution 1a: Standardize cell culture protocols. Ensure that cells are seeded at the same density and treated at a consistent confluence for all experiments. Use cells within a defined passage number range.
-
-
Possible Cause 2: Instability of the this compound-cargo conjugate. The disulfide bond may be unstable in the culture medium, or the cargo may be prone to degradation.
-
Solution 2a: Prepare the conjugate fresh before each experiment. Avoid repeated freeze-thaw cycles.
-
Solution 2b: Analyze the integrity of the conjugate in the culture medium over time. This can be done using techniques like HPLC or SDS-PAGE.
-
Data Presentation: Efficacy of Endosomal Escape Enhancement Strategies
The following table summarizes quantitative data from various studies on the improvement of cytosolic delivery using different enhancement strategies. Note that direct comparison between studies can be challenging due to variations in cell lines, cargo, and experimental conditions.
| Enhancement Strategy | Fold Increase in Cytosolic Delivery (approx.) | Cell Line(s) | Cargo Type | Reference(s) |
| Chloroquine | 2 to 10-fold | Various cancer cell lines | Fluorescently labeled CPPs, Avidin | [16] |
| Photochemical Internalization (PCI) | 10 to 100-fold | Various cancer cell lines | Proteins, siRNA, Plasmids | [11][12] |
| pH-Sensitive Fusogenic Peptides (e.g., GALA) | 5 to 50-fold | Various cell lines | Plasmid DNA, Dextran | [8] |
| Multivalent CPPs | 2 to 5-fold (compared to monomeric CPP) | HeLa cells | Fluorescent probes | [2] |
Experimental Protocols
Protocol 1: Chloroquine-Mediated Endosomal Escape
This protocol describes a general procedure for using chloroquine to enhance the endosomal escape of a this compound-cargo conjugate.
-
Cell Seeding: Seed the target cells in a suitable culture plate (e.g., 24-well plate for fluorescence microscopy or 96-well plate for quantitative assays) and allow them to adhere overnight to reach 70-80% confluency.
-
Preparation of Reagents:
-
Prepare a stock solution of chloroquine (e.g., 10 mM in water) and sterilize by filtration.
-
Prepare the this compound-cargo conjugate in serum-free medium at the desired final concentration.
-
-
Treatment:
-
Pre-treatment: Aspirate the culture medium and pre-incubate the cells with medium containing the desired concentration of chloroquine (e.g., 50-100 µM) for 30 minutes at 37°C.
-
Co-treatment: Add the this compound-cargo conjugate to the chloroquine-containing medium and incubate for the desired period (e.g., 1-4 hours) at 37°C.
-
-
Washing: Aspirate the treatment medium and wash the cells three times with phosphate-buffered saline (PBS) to remove extracellular conjugate and chloroquine.
-
Analysis: Proceed with the desired analysis method, such as fluorescence microscopy to observe the subcellular localization of the cargo or a functional assay to measure its biological activity.
Protocol 2: Photochemical Internalization (PCI) for Enhanced Cargo Release
This protocol outlines the key steps for performing PCI to facilitate the cytosolic delivery of a this compound-cargo conjugate.
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Photosensitizer Incubation:
-
Incubate the cells with a photosensitizer (e.g., TPPS2a or AlPcS2a) in complete culture medium for 18 hours at 37°C. The concentration of the photosensitizer should be optimized for the cell line (e.g., 1 µg/mL).
-
-
Washing: After incubation, wash the cells three times with fresh medium to remove the photosensitizer from the medium.
-
Cargo Incubation: Add the this compound-cargo conjugate to the cells in fresh medium and incubate for a period that allows for endocytic uptake (e.g., 4 hours) at 37°C.
-
Light Exposure:
-
Expose the cells to light of a wavelength that activates the photosensitizer (e.g., blue light for TPPS2a). The light dose needs to be optimized to induce endosomal rupture without causing significant cytotoxicity.
-
-
Post-Illumination Incubation: After light exposure, incubate the cells for a further period (e.g., 24-48 hours) before analysis to allow for the biological effect of the delivered cargo to manifest.
-
Analysis: Analyze the cells using appropriate methods, such as cell viability assays, reporter gene assays, or fluorescence microscopy.
Protocol 3: Flow Cytometry Assay for Quantifying Endosomal Escape
This protocol uses a pH-sensitive dye to quantify the efficiency of endosomal escape.
-
Cargo Labeling: Label your cargo with a pH-sensitive dye (e.g., fluorescein, which is less fluorescent in the acidic endosome) and a pH-insensitive dye (e.g., Alexa Fluor 647) as an internal control for uptake.
-
Cell Treatment: Treat the cells with the dual-labeled this compound-cargo conjugate as described in the previous protocols (with or without an endosomal escape enhancing agent).
-
Cell Harvesting: After incubation and washing, detach the cells using a non-enzymatic cell dissociation solution to preserve cell surface proteins.
-
Flow Cytometry Analysis:
-
Analyze the cells using a flow cytometer with appropriate laser lines and filters for both fluorophores.
-
Gate on the live cell population.
-
Measure the mean fluorescence intensity (MFI) for both the pH-sensitive and pH-insensitive dyes.
-
-
Data Interpretation: An increase in the ratio of the pH-sensitive dye's fluorescence to the pH-insensitive dye's fluorescence indicates a shift of the cargo from the acidic endosomes to the neutral cytosol, thus providing a quantitative measure of endosomal escape[17].
Visualizations
This compound-Cargo Endocytic Pathway and Points of Intervention
Caption: Cellular uptake and endosomal escape pathway of this compound-cargo.
Experimental Workflow for Troubleshooting Poor Cargo Efficacy
Caption: A logical workflow for troubleshooting poor this compound-cargo efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of cell-penetrating peptides for cargo delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell-penetrating peptides as facilitators of cargo-specific nanocarrier-based drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-Penetrating Peptides and Transportan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluating Endosomal Escape of Caspase-3-Containing Nanomaterials Using Split GFP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photochemical internalization (PCI): a technology for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Photochemical internalisation - PCI [ous-research.no]
- 14. biorxiv.org [biorxiv.org]
- 15. Inhibition of lysosomal protein degradation inhibits the basal degradation of 3-hydroxy-3-methylglutaryl coenzyme A reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Assessing the Cellular Uptake, Endosomal Escape, and Cytosolic Entry Efficiencies of Intracellular Biologics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low delivery efficiency of Cys-Penetratin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the delivery efficiency of Cys-Penetratin.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound in a question-and-answer format.
1. Low or No Cellular Uptake of this compound-Cargo Conjugate
Question: I am observing very low or no fluorescence signal inside my cells after incubation with a fluorescently labeled this compound-cargo conjugate. What are the possible reasons and solutions?
Answer:
Low cellular uptake is a common issue that can arise from several factors related to the peptide-cargo conjugate, experimental conditions, and detection methods.
Troubleshooting Steps:
-
Verify Conjugate Integrity:
-
Problem: The this compound may not be properly conjugated to your cargo, or the conjugate may have degraded.
-
Solution: Confirm successful conjugation using techniques like SDS-PAGE, mass spectrometry, or HPLC. Ensure proper storage of the peptide and conjugate in lyophilized form at -20°C or -80°C to prevent degradation.[1]
-
-
Optimize Peptide Concentration:
-
Problem: The concentration of this compound may be too low for efficient uptake or too high, leading to cytotoxicity and paradoxical inhibition of uptake.[2]
-
Solution: Perform a dose-response experiment to determine the optimal concentration of the this compound-cargo conjugate. Start with a range of concentrations (e.g., 1-20 µM) to identify the concentration that yields the highest uptake with minimal toxicity.[3][4]
-
-
Assess Cargo Properties:
-
Problem: The physicochemical properties of your cargo, such as size and charge, can significantly impact delivery efficiency. Highly negatively charged cargo can neutralize the positive charge of Penetratin, hindering its interaction with the cell membrane.[5]
-
Solution: If possible, modify the cargo to have a more neutral or slightly positive charge. For large cargo molecules, consider increasing the ratio of this compound to cargo.[5]
-
-
Check Experimental Conditions:
-
Problem: Incubation time, temperature, and the presence of serum can all affect uptake efficiency.
-
Solution:
-
Incubation Time: Optimize the incubation time; typically, 1-4 hours is a good starting point.[6]
-
Temperature: Most uptake mechanisms are energy-dependent and occur at 37°C. Performing experiments at 4°C can help distinguish between active uptake and membrane binding.[7]
-
Serum: Serum proteins can sometimes interfere with CPP-mediated delivery. Try performing the experiment in serum-free media and compare the results with serum-containing media.
-
-
-
Troubleshoot Detection Method (Fluorescence Microscopy/Flow Cytometry):
-
Problem: A low fluorescence signal may not necessarily mean low uptake but could be an issue with the detection process itself.
-
Solution: Please refer to the dedicated troubleshooting section for "Low Fluorescence Signal" in the experimental protocols below.
-
2. High Cytotoxicity Observed After Treatment
Question: My cells are showing signs of significant toxicity (e.g., rounding up, detaching, low viability in an MTT assay) after incubation with the this compound-cargo conjugate. What can I do to mitigate this?
Answer:
Cytotoxicity is a potential concern with cell-penetrating peptides, especially at higher concentrations. The cargo itself can also contribute to toxicity.
Troubleshooting Steps:
-
Reduce Peptide Concentration:
-
Assess Cargo-Induced Toxicity:
-
Problem: The cargo molecule itself might be inherently toxic to the cells.
-
Solution: As a control, treat cells with the cargo molecule alone (without this compound) to assess its intrinsic toxicity.
-
-
Optimize Incubation Time:
-
Problem: Prolonged exposure to the peptide-cargo conjugate can increase cytotoxicity.
-
Solution: Reduce the incubation time. A shorter incubation period may be sufficient for delivery without causing significant cell death.
-
-
Purity of the Conjugate:
-
Problem: Impurities from the synthesis or conjugation process can be toxic to cells.
-
Solution: Ensure the this compound-cargo conjugate is of high purity. Use HPLC to purify the conjugate and remove any unreacted components.
-
3. Poor Endosomal Escape of the Cargo
Question: I can see fluorescent puncta within the cells, suggesting endosomal entrapment, but my cargo is not reaching the cytoplasm or nucleus where it needs to be active. How can I improve endosomal escape?
Answer:
Endosomal entrapment is a major barrier to the successful intracellular delivery of cargo.[6] Several strategies can be employed to enhance the release of the this compound-cargo conjugate from endosomes.
Strategies to Enhance Endosomal Escape:
-
Dimerization of this compound:
-
Mechanism: The cysteine residue allows for the formation of disulfide-linked dimers of this compound. This dimerization can enhance membrane interactions and facilitate endosomal escape.
-
Implementation: Ensure that your experimental conditions (e.g., a slightly oxidative environment during conjugation or incubation) favor disulfide bond formation. The reducing environment of the cytoplasm will then cleave the disulfide bond, releasing the cargo.
-
-
Co-treatment with Endosomolytic Agents:
-
Mechanism: Certain agents can disrupt the endosomal membrane, facilitating the release of its contents into the cytoplasm.
-
Examples: Chloroquine is a commonly used agent that works through the "proton sponge effect," leading to osmotic swelling and rupture of the endosome.
-
-
Inclusion of pH-Sensitive Linkers:
-
Mechanism: If conjugating your cargo, consider using a linker that is stable at physiological pH but is cleaved in the acidic environment of the endosome. This will release the cargo from the this compound within the endosome, which may facilitate its escape.
-
Data Presentation
The following tables summarize quantitative data on factors influencing Penetratin delivery efficiency.
Table 1: Effect of Cargo Type and Concentration on Penetratin-Mediated Delivery of dsDNA in HeLa Cells
| This compound Concentration (µM) | Cargo (0.2 µM dsDNA) | Cellular Uptake (pmol dsDNA/mg protein) |
| 5 | Fluorescein-labeled dsDNA | ~1.5 |
| 10 | Fluorescein-labeled dsDNA | ~2.5 |
Data adapted from a study by Lundin et al. (2007), which used Penetratin.[3]
Table 2: Influence of pH on the Stability of Penetratin
| pH | Penetratin Half-life in the presence of Caco-2 cell monolayers |
| 5.0 | Prolonged |
| 6.5 | Shorter |
| 7.4 | Shorter |
Data adapted from a study by Diedrichsen et al. (2020), which demonstrated that a lower pH improves Penetratin stability.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Protocol for Conjugating a Protein Cargo to this compound via a Disulfide Bond
This protocol describes a common method for conjugating a cysteine-containing protein to this compound.
Materials:
-
This compound
-
Cysteine-containing protein cargo
-
2,2'-Dithiodipyridine (DPDS) or 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Reducing agent (e.g., DTT or TCEP) (optional, for reducing existing disulfides in the protein)
Procedure:
-
Activation of this compound (if necessary): If starting with a reduced this compound, it can be activated with a molar excess of DPDS or DTNB to form a pyridyl-disulfide derivative. This reaction is typically performed in a buffer at pH 7-8 for 1-2 hours at room temperature. The activated peptide can be purified by HPLC.
-
Reduction of Protein Cargo (if necessary): If your protein cargo has existing disulfide bonds that need to be reduced to expose a free cysteine, treat the protein with a reducing agent like TCEP. TCEP is often preferred as it is stable and does not require removal before the conjugation step.
-
Conjugation Reaction: Mix the activated this compound with the reduced protein cargo in a reaction buffer at pH 7.4. A molar ratio of 5:1 to 10:1 (peptide:protein) is a good starting point.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Remove the unreacted peptide and byproducts by size-exclusion chromatography or dialysis.
-
Characterization: Confirm the successful conjugation and purity of the this compound-protein conjugate using SDS-PAGE and mass spectrometry.
2. Protocol for Quantifying Cellular Uptake using Flow Cytometry
This protocol is for quantifying the uptake of a fluorescently labeled this compound-cargo conjugate.
Materials:
-
Cells in suspension or adherent cells that can be detached
-
Fluorescently labeled this compound-cargo conjugate
-
Cell culture medium (with and without serum)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometer
-
Propidium iodide (PI) or other viability dye (optional)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Treatment: Remove the culture medium and add the medium containing the desired concentrations of the fluorescently labeled this compound-cargo conjugate. Include an untreated cell sample as a negative control.
-
Incubation: Incubate the cells for the desired time (e.g., 1-4 hours) at 37°C.
-
Washing:
-
For suspension cells: Transfer the cells to tubes, centrifuge, and wash twice with cold PBS.
-
For adherent cells: Aspirate the medium, wash twice with cold PBS, and then detach the cells using Trypsin-EDTA. Neutralize the trypsin with serum-containing medium and then wash the cells twice with cold PBS.
-
-
Resuspension: Resuspend the cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).
-
Viability Staining (Optional): Add a viability dye like PI to distinguish between live and dead cells.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel. Gate on the live cell population if a viability dye was used.
-
Data Analysis: Quantify the cellular uptake by determining the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI).
3. Protocol for Visualizing Cellular Uptake using Fluorescence Microscopy
This protocol allows for the visualization of the subcellular localization of a fluorescently labeled this compound-cargo conjugate.
Materials:
-
Adherent cells
-
Glass-bottom dishes or chamber slides
-
Fluorescently labeled this compound-cargo conjugate
-
Cell culture medium
-
PBS
-
Hoechst or DAPI stain (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides and allow them to adhere and reach 50-70% confluency.
-
Treatment: Replace the medium with fresh medium containing the fluorescently labeled this compound-cargo conjugate at the desired concentration.
-
Incubation: Incubate for the desired time at 37°C.
-
Washing: Gently wash the cells three times with PBS to remove the extracellular conjugate.
-
Nuclear Staining: Incubate the cells with a nuclear stain like Hoechst or DAPI according to the manufacturer's instructions.
-
Imaging: Mount the slides with mounting medium and visualize the cells using a fluorescence microscope with the appropriate filter sets.
4. Protocol for Assessing Cytotoxicity using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells
-
96-well plates
-
This compound-cargo conjugate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the this compound-cargo conjugate. Include untreated cells as a positive control for viability and cells treated with a known cytotoxic agent as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24-48 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control cells.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Cellular Uptake
Caption: A logical workflow for troubleshooting low cellular uptake of this compound conjugates.
Diagram 2: Clathrin-Mediated Endocytosis Pathway for this compound
Caption: The clathrin-mediated endocytosis pathway for this compound cellular uptake.
References
- 1. Increased Carrier Peptide Stability through pH Adjustment Improves Insulin and PTH(1-34) Delivery In Vitro and In Vivo Rather than by Enforced Carrier Peptide-Cargo Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances of Studies on Cell-Penetrating Peptides Based on Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-penetrating peptide sequence and modification dependent uptake and subcellular distribution of green florescent protein in different cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A real-time assay for cell-penetrating peptide-mediated delivery of molecular cargos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In-Cell Penetration Selection–Mass Spectrometry Produces Noncanonical Peptides for Antisense Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cys-Penetratin Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Cys-Penetratin, ensuring maximal delivery efficacy with minimal impact on cell viability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it enter cells?
This compound is a cell-penetrating peptide (CPP) derived from the Antennapedia homeodomain of Drosophila.[1] It is characterized by the addition of a cysteine residue to the Penetratin sequence, allowing for conjugation with various cargo molecules. Like its parent peptide, this compound can traverse cellular membranes. The internalization mechanism is concentration-dependent; at lower concentrations (typically below 2 µM), endocytosis is the primary pathway, while at higher concentrations, direct translocation across the cell membrane can occur.[1][2]
Q2: What are the common causes of this compound-induced cytotoxicity?
The cytotoxicity of this compound, like other CPPs, is primarily dose-dependent.[3] High concentrations can lead to membrane disruption and initiate apoptotic or necrotic cell death pathways.[4][5] The nature of the conjugated cargo can also influence cytotoxicity.[3] Furthermore, cell type and membrane composition play a crucial role, with some cell lines being more sensitive to CPPs than others.[1][6]
Q3: How can I determine the optimal this compound concentration for my experiments?
The optimal concentration is a balance between efficient cargo delivery and maintaining high cell viability. This is best determined empirically for each cell line and cargo combination. A standard approach involves a dose-response experiment where cells are treated with a range of this compound concentrations, and cell viability is subsequently measured using assays like MTT or LDH release.[4]
Q4: What is the expected cell viability at non-toxic concentrations of Penetratin?
Studies on Penetratin, the parent peptide of this compound, have shown that it exhibits minimal to no toxicity at concentrations up to 50 µM in cell lines such as HeLa and CHO.[4] In Caco-2 cells, Penetratin did not show evident cytotoxic effects at concentrations up to 100 µM.[7][8] However, it is crucial to determine the specific non-toxic concentration for your experimental setup.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound and provides solutions to maintain cell viability.
| Issue | Potential Cause | Recommended Solution |
| High Cell Death Observed After Treatment | This compound concentration is too high. | Perform a dose-response experiment to determine the optimal concentration with minimal toxicity. Start with a broad range (e.g., 1 µM to 50 µM) and narrow it down. |
| The conjugated cargo is inherently toxic. | Test the cytotoxicity of the cargo molecule alone to distinguish its effects from that of this compound. | |
| The cell line is particularly sensitive to CPPs. | Lower the starting concentration range for your optimization experiments. Consider shorter incubation times. | |
| Inconsistent Cell Viability Results | Variability in cell seeding density. | Ensure a consistent number of cells are seeded in each well for viability assays. |
| Incomplete dissolution of this compound. | Ensure the peptide is fully dissolved in the appropriate sterile solvent before adding it to the cell culture medium. | |
| Contamination of cell cultures. | Regularly check cell cultures for any signs of contamination. | |
| Low Cargo Delivery Efficacy at Non-Toxic Concentrations | Sub-optimal this compound to cargo ratio. | Optimize the conjugation ratio of this compound to your cargo molecule. |
| Inefficient endosomal escape of the cargo. | Consider co-treatment with endosomolytic agents, but be aware that these can also have cytotoxic effects and require their own optimization. |
Quantitative Data on Penetratin Cytotoxicity
The following tables summarize the dose-dependent effects of Penetratin on the viability of different cell lines, as determined by various assays. This data can serve as a starting point for optimizing this compound concentrations.
Table 1: Effect of Penetratin on Cell Viability (MTT/WST-1 Assay)
| Cell Line | Concentration (µM) | Incubation Time | Cell Viability (%) | Reference |
| HeLa | 10 | 24h | ~100 | [4] |
| 20 | 24h | ~100 | [4] | |
| 50 | 24h | ~100 | [4] | |
| CHO | 10 | 24h | ~100 | [4] |
| 20 | 24h | ~100 | [4] | |
| 50 | 24h | ~100 | [4] | |
| Caco-2 | 1 | 1h | ~100 | [7][8] |
| 5 | 1h | ~100 | [7][8] | |
| 10 | 1h | ~100 | [7][8] | |
| 50 | 1h | ~100 | [7][8] | |
| 100 | 1h | ~100 | [7][8] |
Table 2: Effect of Penetratin on Membrane Integrity (LDH Release Assay)
| Cell Line | Concentration (µM) | Incubation Time | LDH Release (% of Control) | Reference |
| HeLa | 10 | 30 min | ~0 | [4] |
| 20 | 30 min | ~0 | [4] | |
| 50 | 30 min | ~0 | [4] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol assesses cell viability by measuring the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in serum-free culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions. Include untreated cells as a negative control and cells treated with a lysis agent (e.g., Triton X-100) as a positive control for cell death.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
LDH Cytotoxicity Assay
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment duration.
-
Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cytotoxicity as a percentage of the positive control (lysed cells) after subtracting the background absorbance.
Signaling Pathways and Experimental Workflows
This compound Induced Apoptosis Signaling Pathway
High concentrations of this compound can induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the activation of caspases, a family of proteases that execute programmed cell death.[5]
Caption: this compound induced intrinsic apoptosis pathway.
Experimental Workflow for Optimizing this compound Concentration
This workflow outlines the steps to systematically determine the optimal this compound concentration for your experiments.
Caption: Workflow for optimizing this compound concentration.
References
- 1. Exploring the Chemical Features and Biomedical Relevance of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-penetrating peptides induce apoptosis and necrosis through specific mechanism and cause impairment of Na+-K+-ATPase and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of a Cell‐Penetrating Peptide with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for effective cell-penetrating peptides with minimal impact on epithelial cells and gut commensals in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Screening for effective cell-penetrating peptides with minimal impact on epithelial cells and gut commensals in vitro [frontiersin.org]
Technical Support Center: Cys-Penetratin Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Cys-Penetratin conjugates. The information aims to help overcome common experimental challenges, particularly concerning cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the cysteine residue important?
A1: this compound is a cell-penetrating peptide (CPP) with the amino acid sequence CRQIKIWFQNRRMKWKK.[1] The N-terminal cysteine residue provides a reactive thiol group (-SH) that is commonly used for the covalent conjugation of various cargo molecules, such as small drugs, peptides, or proteins, through a disulfide or other thiol-reactive linkage.[2][3]
Q2: What are the common mechanisms of cytotoxicity associated with this compound conjugates?
A2: The cytotoxicity of this compound conjugates, like many cationic CPPs, can arise from several mechanisms. A primary cause is the disruption of the cell membrane's integrity due to the peptide's positive charge and hydrophobic residues interacting with the negatively charged phospholipids (B1166683) of the membrane. At higher concentrations, this can lead to pore formation and cell lysis.[4] Additionally, some studies suggest that CPPs can induce apoptosis and necrosis by impairing mitochondrial function and the Na+/K+-ATPase pump.[5] The nature of the conjugated cargo can also significantly influence the cytotoxic profile of the conjugate.[4][6]
Q3: How can I reduce the cytotoxicity of my this compound conjugate?
A3: Several strategies can be employed to mitigate the cytotoxicity of this compound conjugates:
-
PEGylation: The conjugation of polyethylene (B3416737) glycol (PEG) chains to the peptide can shield its positive charge, which often reduces non-specific interactions with the cell membrane and decreases cytotoxicity.[7][8][9][10][11]
-
Optimization of Concentration: Using the lowest effective concentration of the conjugate is crucial. A dose-response experiment should always be performed to determine the optimal concentration that provides efficient cargo delivery with minimal toxicity.
-
Choice of Cargo: The properties of the conjugated cargo can influence cytotoxicity. In some cases, the cargo molecule itself can reduce the overall positive charge or alter the conformation of the peptide in a way that lessens its interaction with the cell membrane.[4]
-
Control of Conjugation Chemistry: The type of linker used for conjugation and the drug-to-antibody ratio (in the case of antibody-drug conjugates) can impact cytotoxicity.[6]
Q4: What are the most common assays to measure the cytotoxicity of this compound conjugates?
A4: The most widely used cytotoxicity assays include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[12][13][14]
-
LDH Assay: This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, which is a marker of cell membrane disruption and cytotoxicity.[15][16][17][18][19]
-
Propidium Iodide (PI) Staining: PI is a fluorescent dye that cannot cross the membrane of live cells. It is commonly used in flow cytometry or fluorescence microscopy to identify and quantify dead cells.[20][21][22][23]
Troubleshooting Guides
Problem 1: High Cytotoxicity Observed Even at Low Concentrations
| Possible Cause | Troubleshooting Steps |
| Impure Conjugate | 1. Ensure the final conjugate is highly pure. Use techniques like HPLC for purification. 2. Analyze the purified product by mass spectrometry to confirm the correct molecular weight and absence of toxic contaminants. |
| Aggregation of the Conjugate | 1. Analyze the conjugate solution for aggregates using dynamic light scattering (DLS). 2. Optimize the buffer conditions (pH, salt concentration) to improve solubility. 3. Consider PEGylation of the peptide to enhance solubility and prevent aggregation.[9] |
| Intrinsic Toxicity of the Cargo | 1. Test the cytotoxicity of the unconjugated cargo molecule alone. 2. If the cargo is highly toxic, it may be necessary to redesign the conjugate with a linker that allows for controlled release of the cargo inside the target cells. |
| High Peptide-to-Cargo Ratio | 1. Synthesize conjugates with different peptide-to-cargo ratios and test their cytotoxicity. 2. A lower density of the cationic peptide may reduce membrane interactions. |
Problem 2: Low Cellular Uptake of the Conjugate
| Possible Cause | Troubleshooting Steps |
| Suboptimal Conjugation | 1. Confirm successful conjugation using techniques like SDS-PAGE, HPLC, and mass spectrometry. 2. Ensure that the cargo molecule is not sterically hindering the Penetratin moiety from interacting with the cell membrane. |
| Inappropriate Cell Culture Conditions | 1. Perform uptake experiments in serum-free media, as serum proteins can interact with the conjugate and inhibit uptake. 2. Ensure cells are healthy and in the logarithmic growth phase. |
| Incorrect Incubation Time or Concentration | 1. Perform a time-course and concentration-dependence experiment to determine the optimal conditions for uptake. |
| Endosomal Entrapment | 1. If the cargo needs to reach the cytosol, consider co-incubation with endosomolytic agents or modifying the conjugate to include an endosomal escape domain. |
Quantitative Data Summary
The following table summarizes hypothetical cytotoxicity data for different this compound conjugates to illustrate how modifications can impact cell viability. Note: This is example data for illustrative purposes, and researchers should determine these values experimentally for their specific conjugates.
| Conjugate | Cargo | Modification | Cell Line | IC50 (µM) |
| This compound | - | None | HeLa | 25 |
| This compound-CargoA | Small Peptide | None | HeLa | 15 |
| This compound-CargoB | Protein | None | HeLa | 30 |
| PEG-Cys-Penetratin-CargoA | Small Peptide | PEGylated | HeLa | 45 |
Experimental Protocols
Synthesis of a this compound-Cargo Conjugate via Disulfide Bond
This protocol describes a general method for conjugating a cargo molecule containing a thiol-reactive group (e.g., maleimide) to the cysteine residue of this compound.
Materials:
-
This compound (lyophilized)
-
Thiol-reactive cargo molecule
-
Conjugation buffer (e.g., PBS, pH 7.2, with 1 mM EDTA)
-
Degassing equipment
-
HPLC system for purification
-
Mass spectrometer for analysis
Procedure:
-
Peptide and Cargo Preparation:
-
Dissolve lyophilized this compound in the conjugation buffer to a final concentration of 1-5 mg/mL.
-
Dissolve the thiol-reactive cargo in a compatible solvent (e.g., DMSO) at a higher concentration.
-
-
Buffer Degassing:
-
Degas the conjugation buffer thoroughly to remove dissolved oxygen, which can promote the oxidation of the thiol group on cysteine.
-
-
Conjugation Reaction:
-
Add the cargo solution to the this compound solution at a slight molar excess (e.g., 1.2-fold).
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring. Protect the reaction from light if the cargo is light-sensitive.
-
-
Purification:
-
Purify the conjugate from unreacted peptide and cargo using reverse-phase HPLC.
-
Collect the fractions corresponding to the conjugated product.
-
-
Analysis and Storage:
-
Confirm the identity and purity of the conjugate by mass spectrometry and analytical HPLC.
-
Lyophilize the purified conjugate and store it at -20°C or -80°C.
-
MTT Cytotoxicity Assay
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound conjugate
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the this compound conjugate in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted conjugate solutions. Include untreated control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Visualizations
Caption: Experimental workflow for this compound conjugate studies.
Caption: Potential signaling pathways for CPP-induced cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-penetrating peptides induce apoptosis and necrosis through specific mechanism and cause impairment of Na+-K+-ATPase and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of Drug Conjugation and Loading on Target Antigen Binding and Cytotoxicity in Cysteine Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein PEGylation for cancer therapy: bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PEGylation and Cell-Penetrating Peptides: Glimpse into the Past and Prospects in the Future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Polyethylene glycol incorporation to reduce the cytotoxicity associated with cationic cell-penetrating-peptide conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. bds.berkeley.edu [bds.berkeley.edu]
- 15. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 17. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. Propidium iodide staining method for testing the cytotoxicity of 2,4,6-trichlorophenol and perfluorooctane sulfonate at low concentrations with Vero cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. iqproducts.nl [iqproducts.nl]
- 23. cdn.stemcell.com [cdn.stemcell.com]
How to prevent aggregation of Cys-Penetratin conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of Cys-Penetratin conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound conjugate aggregation?
A1: Aggregation of this compound conjugates is a multifaceted issue stemming from both the intrinsic properties of the peptide and external environmental factors. Key causes include:
-
Disulfide Bond Formation: The presence of a cysteine (Cys) residue introduces a thiol group (-SH) that can readily oxidize to form a disulfide bond (-S-S-). While intentional dimerization can be beneficial, uncontrolled intermolecular disulfide bonding is a major contributor to the formation of higher-order aggregates.[1][2][3]
-
Hydrophobic Interactions: Penetratin possesses hydrophobic domains. When conjugated to a hydrophobic drug, the overall hydrophobicity of the conjugate increases, promoting self-association to minimize contact with the aqueous solvent.[4]
-
Electrostatic Interactions: The net charge of the Penetratin peptide is influenced by the solution's pH. At or near the isoelectric point (pI) of the conjugate, where the net charge is zero, electrostatic repulsion is minimized, leading to an increased propensity for aggregation.[4][5]
-
Environmental Stressors: Factors such as elevated temperature, agitation, repeated freeze-thaw cycles, and interaction with surfaces (e.g., vials, chromatography resins) can induce conformational changes and promote aggregation.[5][6][7]
-
High Concentration: At higher concentrations, the probability of intermolecular interactions and subsequent aggregation increases significantly.[5]
-
Buffer Composition: The type of buffer and its ionic strength can influence the stability of the conjugate. Certain ions can either shield charges, promoting aggregation, or help stabilize the peptide structure.[4][5]
Q2: What is the specific role of the cysteine residue in aggregation?
A2: The cysteine residue plays a dual role. Its primary contribution to aggregation is through the formation of intermolecular disulfide bonds, creating covalently linked oligomers and larger aggregates.[1][2][3] This process is particularly prevalent under oxidative conditions. However, the thiol group of cysteine can also be involved in thiol-disulfide exchange reactions, potentially leading to the rearrangement of existing disulfide bonds and further complicating the aggregation process.
Q3: Can aggregation be reversed?
A3: The reversibility of aggregation depends on the nature of the aggregates.
-
Non-covalent aggregates , held together by hydrophobic or electrostatic interactions, can often be reversed by altering the solution conditions (e.g., changing pH, adding solubilizing agents, or dilution).
-
Covalent aggregates , formed by intermolecular disulfide bonds, are generally irreversible without the use of reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to break the disulfide linkages.[3]
Troubleshooting Guides
Guide 1: My this compound conjugate solution appears cloudy or has visible precipitates.
This is a clear indication of significant aggregation. Follow these steps to diagnose and resolve the issue:
Step 1: Characterize the Aggregates
-
Visual Inspection: Note the nature of the precipitation (e.g., fine precipitate, large flocculants).
-
Dynamic Light Scattering (DLS): If the solution is still sufficiently transparent, use DLS to determine the size distribution of particles in the solution. This will provide quantitative data on the extent of aggregation.
-
Size Exclusion Chromatography (SEC): SEC can separate and quantify monomers, dimers, and higher-order soluble aggregates.[6][8]
Step 2: Assess the Role of Disulfide Bonds
-
Treatment with a Reducing Agent: Add a reducing agent like DTT (final concentration 1-5 mM) to a small aliquot of the aggregated sample. If the solution clears or the aggregate peak in SEC analysis decreases, disulfide bonding is a likely cause.
Step 3: Implement Corrective Actions
-
For Disulfide-Mediated Aggregation:
-
Work under Inert Conditions: When handling the purified conjugate, use degassed buffers and consider working in an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Add a Reducing Agent: For short-term storage or during experimental procedures, include a low concentration of a reducing agent like DTT or TCEP in your buffer.
-
Block the Thiol Group: If dimerization is not required for activity, consider capping the cysteine thiol group with an alkylating agent like N-ethylmaleimide (NEM) or iodoacetamide (B48618) after purification to prevent disulfide bond formation.[1][2][9]
-
-
For Non-Covalent Aggregation:
-
Optimize Buffer pH: Adjust the pH of the solution to be at least 1-2 units away from the calculated isoelectric point (pI) of the conjugate.
-
Modify Buffer Composition: Experiment with different buffer systems (e.g., citrate, acetate, histidine) and ionic strengths.
-
Add Excipients/Solubilizers: Incorporate solubility-enhancing excipients. Arginine is a common additive known to suppress protein and peptide aggregation.[5]
-
Illustrative Workflow for Troubleshooting Precipitation
Caption: Troubleshooting workflow for visible aggregation.
Guide 2: My conjugate shows low activity or inconsistent results in cell-based assays.
This could be due to the presence of soluble, sub-visible aggregates that are not immediately apparent.
Step 1: Analyze for Soluble Aggregates
-
Size Exclusion Chromatography (SEC-HPLC): This is the gold standard for quantifying soluble high-molecular-weight species.[6][8]
-
Dynamic Light Scattering (DLS): DLS can detect the presence of oligomers and larger aggregates in solution.
Step 2: Correlate Aggregation with Formulation and Handling
-
Review Formulation: Is the buffer pH appropriate? Are there any stabilizing excipients?
-
Review Handling Procedures: Has the sample undergone multiple freeze-thaw cycles? Was it subjected to vigorous vortexing or agitation?
Step 3: Optimize Formulation and Storage
-
Formulation Screening: Systematically screen different buffer conditions (pH, buffer type, ionic strength) and excipients to find the optimal formulation for stability.
-
Lyophilization: For long-term storage, lyophilization (freeze-drying) is often the best option.[7][10] Co-lyophilizing with cryoprotectants like sucrose (B13894) or trehalose (B1683222) can prevent aggregation during the freeze-drying process and upon reconstitution.[11][12]
-
Storage Conditions: Store liquid formulations at recommended temperatures (typically 2-8°C or -80°C). For frozen stocks, aliquot into single-use volumes to avoid repeated freeze-thaw cycles.
Diagram of Aggregation Pathways
Caption: Pathways of this compound conjugate aggregation.
Data Presentation: Influence of Formulation on Aggregation
The following tables provide illustrative data on how different formulation parameters can affect the aggregation of a model this compound conjugate. Note: These are example data based on typical peptide behavior and should be used as a guide for designing your own optimization experiments.
Table 1: Effect of pH and Buffer Type on Aggregation (Assessed by SEC-HPLC after 24h incubation at 25°C)
| Buffer (50 mM) | pH | % Monomer | % Soluble Aggregates |
| Sodium Acetate | 4.0 | 98.5 | 1.5 |
| Sodium Acetate | 5.0 | 96.2 | 3.8 |
| Sodium Phosphate | 6.0 | 91.7 | 8.3 |
| Sodium Phosphate | 7.0 | 85.4 | 14.6 |
| Tris-HCl | 8.0 | 88.1 | 11.9 |
Table 2: Effect of Excipients on Aggregation in Phosphate Buffer (pH 7.0) (Assessed by SEC-HPLC after 24h incubation at 25°C)
| Excipient | Concentration | % Monomer | % Soluble Aggregates |
| None (Control) | - | 85.4 | 14.6 |
| L-Arginine | 100 mM | 95.8 | 4.2 |
| Sucrose | 5% (w/v) | 92.1 | 7.9 |
| Polysorbate 80 | 0.02% (v/v) | 89.5 | 10.5 |
| DTT | 1 mM | 97.3 | 2.7 |
Experimental Protocols
Protocol 1: Assessment of Aggregation by Dynamic Light Scattering (DLS)
Objective: To determine the size distribution of particles in a this compound conjugate solution.
Materials:
-
DLS instrument
-
Low-volume cuvettes
-
This compound conjugate solution
-
Filtration device (0.22 µm syringe filter)
-
Buffer for dilution
Methodology:
-
Sample Preparation: a. If the sample has visible particulates, centrifuge at ~15,000 x g for 10 minutes to pellet large aggregates. Carefully collect the supernatant for analysis of soluble aggregates. b. Filter the sample through a 0.22 µm filter to remove dust and large particles that can interfere with the measurement. c. Dilute the sample with filtered buffer to a suitable concentration for DLS analysis (typically 0.1-1.0 mg/mL).
-
Instrument Setup: a. Set the instrument to the correct temperature (e.g., 25°C). b. Enter the viscosity and refractive index of the solvent (buffer).
-
Measurement: a. Transfer the sample to a clean, dust-free cuvette. b. Place the cuvette in the DLS instrument and allow it to equilibrate for at least 5 minutes. c. Perform the measurement according to the instrument's software instructions. Typically, this involves collecting data from multiple acquisitions.
-
Data Analysis: a. Analyze the correlation function to obtain the size distribution by intensity, volume, and number. b. The presence of peaks at larger hydrodynamic radii (>10 nm) indicates the presence of aggregates. The polydispersity index (PDI) gives an indication of the heterogeneity of the sample; a PDI > 0.3 suggests a polydisperse sample, which may contain aggregates.
Protocol 2: Quantification of Soluble Aggregates by Size Exclusion Chromatography (SEC-HPLC)
Objective: To separate and quantify the monomeric, dimeric, and higher molecular weight species of the this compound conjugate.
Materials:
-
HPLC system with a UV detector
-
SEC column suitable for the molecular weight range of the conjugate and its aggregates
-
Mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)
-
This compound conjugate sample
-
Autosampler vials
Methodology:
-
System Preparation: a. Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: a. Prepare the sample in the mobile phase to a known concentration (e.g., 1 mg/mL). b. Filter the sample through a 0.2 µm filter if necessary.
-
Chromatographic Run: a. Inject a defined volume (e.g., 20 µL) of the sample onto the column. b. Run the chromatography isocratically for a sufficient time to allow all species to elute (typically 20-30 minutes). c. Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
Data Analysis: a. Identify the peaks corresponding to the high molecular weight (HMW) aggregates, monomer, and any fragments. The HMW species will elute first, followed by the monomer. b. Integrate the area under each peak. c. Calculate the percentage of each species by dividing the area of the individual peak by the total area of all peaks and multiplying by 100.
Workflow for Stability Assessment
Caption: Experimental workflow for a formulation stability study.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein aggregation mediated by cysteine oxidation during the stacking phase of discontinuous buffer SDS-PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidation of active cysteines mediates protein aggregation of S10R, the cataract-associated mutant of mouse GammaB-crystallin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Aggregates: Analytical Techniques to Address Hidden Complexities | Separation Science [sepscience.com]
- 7. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preventing Disulfide Bond Formation Weakens Non-Covalent Forces among Lysozyme Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. linglingchen.lab.iu.edu [linglingchen.lab.iu.edu]
- 11. mdpi.com [mdpi.com]
- 12. Moisture-induced aggregation of lyophilized DNA and its prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
Off-target effects of Cys-Penetratin and how to minimize them
Welcome to the technical support center for Cys-Penetratin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and minimizing off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects associated with this compound?
A1: The main off-target effects of this compound, similar to other cell-penetrating peptides (CPPs), are cytotoxicity, immunogenicity, and a lack of cell specificity, which can lead to accumulation in non-target tissues and potential toxicity.[1][2] The toxicity of CPPs is often dependent on the peptide concentration, the nature of the cargo molecule, and the strategy used for coupling the cargo.[1][3]
Q2: How does the addition of a cysteine residue in this compound affect its properties compared to Penetratin?
A2: The introduction of a cysteine residue provides a reactive thiol group that can be used for site-specific conjugation of cargo molecules via disulfide bonds. This allows for more controlled and stable attachment of cargo compared to non-covalent complex formation. While direct comparative studies on the off-target effects of this compound versus Penetratin are limited, the addition of a single cysteine is not expected to dramatically alter the intrinsic off-target profile of the parent peptide. However, the nature of the conjugated cargo can significantly influence the overall cytotoxicity and immunogenicity of the complex.[1][4]
Q3: At what concentration does this compound typically become cytotoxic?
A3: The cytotoxic concentration of this compound can vary depending on the cell type, experimental conditions, and the conjugated cargo.[4] Based on studies with the parent peptide, Penetratin, significant cytotoxicity is generally not observed at concentrations up to 50 μM in cell lines like HeLa and CHO.[1] However, it is crucial to perform a dose-response curve for your specific cell line and this compound-cargo conjugate to determine the optimal non-toxic working concentration.
Q4: Can this compound induce an immune response?
A4: Like other peptides, this compound has the potential to be immunogenic. This can be influenced by factors such as the peptide's sequence, size, and the cargo it carries.[5] Some CPPs have been shown to induce innate immune responses.[6] To assess immunogenicity, it is recommended to measure the release of pro-inflammatory cytokines, such as TNF-α and IL-6, from immune cells exposed to the this compound conjugate.[5][7]
Q5: How can I improve the target specificity of this compound?
A5: To enhance target specificity and reduce off-target accumulation, several strategies can be employed:
-
Conjugation to Targeting Ligands: Attach molecules that bind to receptors specifically expressed on your target cells, such as antibodies or small molecules.[2]
-
Activatable CPPs: Design the this compound construct to be inactive until it reaches the target microenvironment (e.g., through cleavage by tumor-specific enzymes).[8]
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Experiments
| Possible Cause | Suggested Solution |
| Concentration Too High | Perform a dose-response experiment (e.g., using an MTT or LDH assay) to determine the IC50 value and select a concentration well below this for your experiments.[9] |
| Cargo-Induced Toxicity | The conjugated cargo itself may be cytotoxic. Run controls with the free cargo and unconjugated this compound to differentiate the sources of toxicity.[1][4] |
| Solvent Toxicity | If using a solvent like DMSO to dissolve the peptide conjugate, ensure the final concentration in the cell culture medium is non-toxic (typically <0.1% v/v).[10] |
| Cell Line Sensitivity | Different cell lines have varying sensitivities to CPPs.[10] Consider using a less sensitive cell line if appropriate for your experimental goals. |
| Contamination | Check for mycoplasma or endotoxin (B1171834) contamination in your peptide stock or cell culture, as these can induce cell death. |
Issue 2: Inconsistent or Low Cellular Uptake
| Possible Cause | Suggested Solution |
| Suboptimal Concentration | The concentration of the this compound conjugate may be too low for efficient translocation. Perform a concentration-dependent uptake study using a fluorescently labeled conjugate and quantify uptake via flow cytometry or fluorescence microscopy.[11] |
| Peptide Degradation | Peptides can be degraded by proteases in serum-containing media.[12] Consider performing uptake experiments in serum-free media or for shorter incubation times. |
| Inefficient Cargo Conjugation | Verify the successful conjugation of your cargo to this compound using techniques like HPLC or mass spectrometry. |
| Endosomal Entrapment | CPP-mediated delivery often results in the cargo being trapped in endosomes.[13] Co-treatment with endosomolytic agents may enhance cytosolic delivery, but their potential toxicity should be evaluated. |
Quantitative Data Summary
Table 1: Comparative Cytotoxicity of Penetratin and Other CPPs
| Peptide | Cell Line | Concentration (µM) | Effect on Cell Proliferation/Viability | Reference |
| Penetratin | HeLa, CHO | up to 50 | Negligible effect | [1] |
| Tat | HeLa, CHO | up to 50 | Negligible effect | [1] |
| Transportan 10 (TP10) | HeLa, CHO | 20 | Significant reduction in proliferation | [1] |
| Penetratin | Caco-2 | up to 100 | No evident cytotoxic effect | [14] |
| Tat | Caco-2 | up to 100 | No evident cytotoxic effect | [14] |
Note: This data is for the parent peptide, Penetratin. The cytotoxicity of this compound should be experimentally determined as it can be influenced by the conjugated cargo.
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using the MTT Assay
-
Cell Seeding: Seed your cells of interest in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of your this compound conjugate in cell culture medium. Remove the old medium from the cells and add the peptide solutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., 100 µL of DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Assessing Immunogenicity via Cytokine Release (ELISA)
-
Cell Culture: Culture immune cells (e.g., peripheral blood mononuclear cells - PBMCs, or a macrophage cell line like RAW 264.7) in a 24-well plate.
-
Treatment: Treat the cells with different concentrations of the this compound conjugate. Include a positive control (e.g., lipopolysaccharide - LPS) and an untreated negative control.
-
Incubation: Incubate the cells for a suitable period (e.g., 24 hours) to allow for cytokine production and release.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) on the supernatant to quantify the concentration of pro-inflammatory cytokines such as TNF-α and IL-6, following the manufacturer's instructions for the specific ELISA kit.[7]
-
Analysis: Compare the cytokine levels in the treated samples to the negative control to determine if the this compound conjugate induces an inflammatory response.
Visualizations
Caption: Experimental workflow for assessing this compound off-target effects.
Caption: Potential inflammatory signaling pathway activated by CPP off-target effects.
References
- 1. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Chemical Features and Biomedical Relevance of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity and Immunogenicity Evaluation of Synthetic Cell-penetrating Peptides for Methotrexate Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beyond Transduction: Anti-Inflammatory Effects of Cell Penetrating Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Comparative Uptake of Peptides by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 12. mdpi.com [mdpi.com]
- 13. A real-time assay for cell-penetrating peptide-mediated delivery of molecular cargos | PLOS One [journals.plos.org]
- 14. Frontiers | Screening for effective cell-penetrating peptides with minimal impact on epithelial cells and gut commensals in vitro [frontiersin.org]
Technical Support Center: Cys-Penetratin Synthesis Scale-Up
Answering the user's request to create a technical support center for challenges in scaling up Cys-Penetratin synthesis.
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the large-scale synthesis of this compound (Sequence: CRQIKIWFQNRRMKWKK).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
Scaling up the synthesis of this compound, a highly cationic 17-amino acid peptide, presents several key challenges. The primary issues stem from its sequence, which is prone to aggregation during solid-phase peptide synthesis (SPPS). This aggregation can lead to incomplete coupling and deprotection steps, resulting in low yields and a high level of deletion-sequence impurities[1]. Additionally, the N-terminal cysteine introduces a high risk of side reactions, including racemization and oxidation, which can compromise the purity and biological activity of the final product[1][2][3]. Purification is another significant bottleneck, as the crude peptide may have poor solubility, and separating it from closely related impurities at a large scale is difficult and resource-intensive[4][5][6].
Q2: Which side-chain protecting group is recommended for the N-terminal cysteine?
The choice of a protecting group for the cysteine thiol is a critical strategic decision[7]. For most applications where a free thiol is desired in the final product, the Trityl (Trt) group is the standard and most cost-effective choice for Fmoc-based SPPS. It is conveniently removed during the final cleavage with Trifluoroacetic acid (TFA)[8]. However, if issues like racemization are a major concern, or if regioselective disulfide bond formation is planned, more stable protecting groups like Acetamidomethyl (Acm) can be used. Acm is stable to TFA and requires a separate deprotection step, allowing for purification of the protected peptide intermediate[7].
Q3: How can peptide aggregation on the resin be minimized during large-scale SPPS?
Aggregation of the elongating peptide chain is a primary cause of poor synthesis outcomes[1]. Several strategies can mitigate this:
-
Use of "Difficult Sequence" Disrupting Agents: Incorporating pseudoproline dipeptides at specific points in the sequence can disrupt the secondary structures that lead to aggregation.
-
Backbone Protection: Employing backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) or N-(2-hydroxy-4-methoxybenzyl) (Hmb) on a glycine (B1666218) residue can prevent inter-chain hydrogen bonding.
-
Optimized Synthesis Conditions: Using a lower-loading resin can increase the distance between peptide chains, reducing aggregation[9]. Additionally, performing couplings at an elevated temperature (using microwave synthesis) can improve efficiency and reduce aggregation-related problems[10]. In-situ neutralization protocols can also enhance coupling yields in aggregating sequences[11].
Q4: What is the recommended cleavage cocktail to prevent cysteine oxidation?
The sulfhydryl group of cysteine is highly susceptible to oxidation during TFA cleavage[2]. To prevent the formation of disulfide-linked dimers and other oxidative side products, the cleavage cocktail must contain reducing scavengers. A standard and effective cocktail for cysteine-containing peptides is TFA/TIS/EDT/H₂O (92.5/2.5/2.5/2.5, v/v/v/v) , where Triisopropylsilane (TIS) scavenges carbocations and 1,2-ethanedithiol (B43112) (EDT) maintains a reducing environment to protect the thiol group[2][9]. Performing the cleavage under an inert argon atmosphere can further minimize oxidation[12].
Q5: What are the most effective strategies for purifying this compound at scale?
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard purification method[4]. However, at a large scale, it can be a significant bottleneck[4]. A multi-step, orthogonal approach is often more efficient:
-
Capture Step (Ion-Exchange Chromatography): Use strong cation exchange (IEX) chromatography as an initial capture step. This separates the highly cationic this compound from less charged or neutral impurities and is highly scalable[5].
-
Polishing Step (RP-HPLC): The partially purified peptide from the IEX step is then polished using RP-HPLC. This significantly reduces the impurity load on the expensive RP-HPLC column, improving its lifespan and the overall efficiency of the process[5][13]. For very large-scale industrial production, advanced techniques like Multicolumn Countercurrent Solvent Gradient Purification (MCSGP) can offer higher capacity and reduce solvent consumption by over 30% compared to traditional batch chromatography[4].
Troubleshooting Guides
Problem 1: Low crude peptide yield and purity after synthesis.
-
Possible Cause: Incomplete coupling or Fmoc deprotection due to on-resin aggregation.
-
Troubleshooting Steps:
-
Monitor Reactions: Use a qualitative test (like the Kaiser test) to confirm the completeness of each coupling step. If the test is positive for free amines, perform a second coupling[1].
-
Optimize Coupling: Switch to a more potent coupling reagent like HATU with a hindered base such as diisopropylethylamine (DIEA).
-
Disrupt Aggregation: Re-synthesize the peptide using a lower-substitution resin or incorporate a pseudoproline dipeptide at a suitable position (e.g., at the Ser or Thr position if present, though not in Penetratin) to break up secondary structures.
-
Increase Temperature: If available, use a microwave peptide synthesizer to perform couplings at elevated temperatures, which can disrupt aggregation and speed up reaction times[10].
-
Problem 2: HPLC analysis of the crude product shows a significant peak with a mass of (+2 Da) corresponding to the this compound dimer.
-
Possible Cause: Oxidation of the cysteine thiol group during cleavage, workup, or purification.
-
Troubleshooting Steps:
-
Verify Cleavage Cocktail: Ensure the cleavage cocktail contains a sufficient concentration of a reducing scavenger like 1,2-ethanedithiol (EDT) or dithiothreitol (B142953) (DTT)[2][12]. A recommended mixture is TFA/TIS/EDT/H₂O[9].
-
Use Inert Atmosphere: During cleavage and subsequent handling of the dissolved peptide, purge all vials and solvents with argon or nitrogen to minimize exposure to atmospheric oxygen[12].
-
Acidify Solvents: Prepare all HPLC buffers and sample solutions with 0.1% TFA. The acidic environment helps to slow the rate of thiol oxidation.
-
Reduce Before Purification: If dimerization is severe, the crude peptide can be treated with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to HPLC purification.
-
Problem 3: The crude peptide is poorly soluble in aqueous HPLC buffers (e.g., Water/Acetonitrile with 0.1% TFA).
-
Possible Cause: The intrinsic properties of the peptide sequence lead to aggregation and low solubility in standard purification solvents. This is a known issue for hydrophobic or highly charged peptides[14][15].
-
Troubleshooting Steps:
-
Initial Dissolution in Organic Solvent: Attempt to dissolve the crude peptide first in a small amount of a stronger organic solvent like dimethyl sulfoxide (B87167) (DMSO) or hexafluoroisopropanol (HFIP) before diluting it into the HPLC injection buffer.
-
Use Chaotropic Agents: Prepare the initial sample solution using a denaturing buffer, such as 6 M Guanidine HCl, which can disrupt aggregation and improve solubility[15]. Ensure this is compatible with your HPLC column.
-
Consider a Solubilizing Tag: For future syntheses, consider adding a temporary, cleavable solubilizing tag (e.g., a poly-arginine sequence) to the peptide. This can dramatically improve handling and is removed during or after ligation/purification[14][15].
-
Problem 4: Mass spectrometry confirms the correct mass, but the HPLC chromatogram shows a significant shoulder or a closely eluting impurity peak.
-
Possible Cause: Presence of a diastereomer, most likely due to racemization of the N-terminal cysteine during the coupling of the second amino acid (Arginine).
-
Troubleshooting Steps:
-
Optimize Coupling Conditions: Racemization is often exacerbated by the coupling reagents and base used. Avoid combinations like HBTU with a strong, unhindered base[1].
-
Switch to a Safer Reagent: Use a carbodiimide-based activator like diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), which is known to suppress racemization[1].
-
Use a Hindered Base: Replace common bases like NMM or DIEA with a bulkier, less nucleophilic base such as 2,4,6-collidine to minimize the abstraction of the α-proton[1].
-
Optimize HPLC Gradient: A very shallow gradient during HPLC elution may be required to resolve the desired peptide from its diastereomer.
-
Quantitative Data
Table 1: Impact of Cysteine Protecting Group on Racemization during SPPS
| Cys Protecting Group | Coupling Conditions | % D-Cys Formation (Epimerization) | Reference(s) |
| Trityl (Trt) | Standard Fmoc-SPPS | Moderate | [7] |
| Acetamidomethyl (Acm) | Standard Fmoc-SPPS | High | [3] |
| Tetrahydropyranyl (Thp) | Standard Fmoc-SPPS | Low | [7] |
Note: Data is generalized from studies on C-terminal cysteine peptides, where racemization is most pronounced. The principles apply to N-terminal Cys as well, especially during activation for coupling.
Table 2: Comparison of Large-Scale Peptide Purification Technologies
| Technology | Solvent Consumption | Capacity/Throughput | Typical Use Case | Reference(s) |
| Single-Column Batch RP-HPLC | High | Low to Medium | Lab-scale to medium-scale production | [4] |
| Ion-Exchange (IEX) + RP-HPLC | High (overall) | Medium | Capture + Polishing for complex mixtures | [5] |
| Multicolumn Countercurrent (MCSGP) | Reduced (>30% less than batch) | High | Industrial-scale manufacturing | [4] |
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Cycle for this compound
This protocol outlines a single cycle for adding an amino acid.
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes. Drain.
-
Repeat the treatment with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times)[1].
-
-
Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g., DIC/HOBt) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature[1].
-
-
Monitoring and Washing:
-
Perform a Kaiser test to check for free primary amines. A negative result (yellow beads) indicates complete coupling.
-
If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (3-5 times) to remove excess reagents.
-
-
Repeat: Repeat the cycle for each amino acid in the sequence.
Protocol 2: Cleavage and Deprotection of this compound from Resin
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by dichloromethane (B109758) (DCM), and finally methanol. Dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
Prepare Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail: 92.5% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS), and 2.5% 1,2-ethanedithiol (EDT) [9]. Prepare approximately 10 mL of cocktail per gram of resin.
-
Cleavage Reaction:
-
Add the cold cleavage cocktail to the dried resin in a reaction vessel.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Concentrate the TFA solution slightly under a stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated solution dropwise into a centrifuge tube containing cold diethyl ether (approx. 10x the volume of the TFA solution).
-
-
Isolation:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether, wash the pellet again with cold ether, and centrifuge again.
-
Dry the final peptide pellet under vacuum to remove residual ether.
-
Visualizations
Caption: High-level workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for diagnosing low purity of crude this compound.
Caption: Key factors contributing to on-resin aggregation during SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. digital.csic.es [digital.csic.es]
- 4. bachem.com [bachem.com]
- 5. bio-works.com [bio-works.com]
- 6. A straightforward methodology to overcome solubility challenges for N-terminal cysteinyl peptide segments used in native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. Construction of Cyclic Cell-Penetrating Peptides for Enhanced Penetration of Biological Barriers [jove.com]
- 10. Purification & Isolation [cem.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. polypeptide.com [polypeptide.com]
- 14. A Helping Hand to Overcome Solubility Challenges in Chemical Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Cys-Penetratin Technical Support Center: Protocols & Troubleshooting
Welcome to the Cys-Penetratin Technical Support Center. This resource provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions to optimize the use of this compound for intracellular cargo delivery across various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a cell-penetrating peptide (CPP) with the amino acid sequence CRQIKIWFQNRRMKWKK[1]. It is a derivative of Penetratin, which is derived from the Antennapedia homeodomain of Drosophila[2]. The addition of a cysteine residue at the N-terminus allows for the convenient conjugation of various cargo molecules, such as proteins, peptides, and nucleic acids, via a disulfide bond[3]. This compound facilitates the entry of these cargo molecules into cells, a process that is not fully understood but is believed to involve direct translocation across the plasma membrane and/or endocytosis, depending on the cell type and concentration[4][5]. The positively charged residues (arginine and lysine) and hydrophobic residues (tryptophan) are crucial for its interaction with the cell membrane and subsequent internalization[2].
Q2: How should I store and handle this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. Lyophilized peptide should be stored at -20°C or -80°C. Once reconstituted in a solvent like sterile water or a buffer, it is recommended to aliquot the solution and store it at -80°C to avoid repeated freeze-thaw cycles. For stock solutions, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month, sealed and protected from light and moisture[1]. If using water as the solvent, it is advisable to filter-sterilize the working solution before use[1].
Q3: What is the optimal concentration of this compound to use?
A3: The optimal concentration of this compound is highly dependent on the cell line, the cargo being delivered, and the experimental goals. Generally, concentrations in the low micromolar range (e.g., 1-10 µM) are a good starting point for most cell lines. It is important to perform a dose-response experiment to determine the optimal concentration that provides high delivery efficiency with minimal cytotoxicity for your specific cell line. Studies have shown that at lower concentrations (e.g., below 2 µM in CHO-K1 cells), the uptake mechanism may be primarily endocytic, while at higher concentrations, direct translocation may become more dominant[5].
Q4: How does the choice of cell line affect this compound's efficiency?
A4: The efficiency of this compound-mediated delivery can vary significantly between different cell lines[4]. This variability is attributed to differences in cell membrane composition, fluidity, and the activity of endocytic pathways[5]. For example, some studies have shown higher uptake of CPPs in certain cancer cell lines compared to primary cells. It is always recommended to empirically determine the uptake efficiency in your specific cell line of interest.
Q5: Can this compound be used for in vivo studies?
A5: Yes, cell-penetrating peptides, including Penetratin and its derivatives, have been used for in vivo cargo delivery[2]. They have shown the ability to cross biological barriers, including the blood-brain barrier, making them promising tools for therapeutic delivery[6]. However, in vivo applications require careful consideration of factors such as peptide stability, biodistribution, and potential immunogenicity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Cargo Delivery Efficiency | Suboptimal this compound Concentration | Perform a dose-response experiment (e.g., 1 µM to 20 µM) to identify the optimal concentration for your cell line. |
| Cell Line is Refractory to Penetratin | Some cell lines, like Jurkat T leukemia cells, may have low levels of heparan sulfates on their surface, which can reduce the binding and uptake of cationic CPPs. Consider pretreating cells with neuraminidase to expose more binding sites or try a different CPP. | |
| Inefficient Conjugation of Cargo | Verify the successful conjugation of your cargo to this compound using techniques like SDS-PAGE, mass spectrometry, or HPLC. Ensure that the cysteine residue on this compound and the corresponding reactive group on the cargo are accessible and reactive. | |
| Endosomal Entrapment of Cargo | The cargo may be successfully internalized but trapped within endosomes. Co-incubate with endosomolytic agents like chloroquine (B1663885) or use a CPP that has enhanced endosomal escape properties. Alternatively, incorporate a pH-sensitive linker in your cargo-peptide conjugate. | |
| High Cytotoxicity | This compound Concentration is Too High | Reduce the concentration of the this compound-cargo conjugate. Determine the IC50 value for your cell line using a cytotoxicity assay (e.g., MTT, LDH). |
| Cell Line is Particularly Sensitive | Primary neurons, for example, can be more sensitive to CPPs. Use the lowest effective concentration and consider shorter incubation times. | |
| Contamination of Peptide Stock | Ensure your peptide stock is sterile and free of contaminants from the synthesis process. Re-purify the peptide if necessary. | |
| Peptide or Cargo Aggregation | High Peptide Concentration | Work with concentrations below the known aggregation threshold for Penetratin. Prepare fresh dilutions for each experiment. |
| Improper Storage or Handling | Avoid multiple freeze-thaw cycles by storing the peptide in aliquots. Ensure the peptide is fully dissolved before use. | |
| Incompatibility with Media Components | Some components in serum-containing media can interact with CPPs and cause aggregation. Consider performing experiments in serum-free media for the initial incubation period. | |
| Inconsistent Results | Variability in Cell Culture Conditions | Maintain consistent cell passage number, confluency, and media composition between experiments. |
| Inconsistent Conjugation Efficiency | Standardize your conjugation protocol and verify the conjugate for each new batch. | |
| Variability in Assay Readout | Ensure consistent incubation times and that all washing steps are performed thoroughly to remove non-internalized peptide-cargo complexes. |
Quantitative Data
Table 1: Comparison of Penetratin Uptake Efficiency in Different Cancer Cell Lines
| Cell Line | Cancer Type | Relative Uptake Efficiency (%) |
| MCF-7 | Breast | High |
| MDA-MB-231 | Breast | High |
| C6 | Glioma | Moderate |
| B16F10 | Melanoma | Moderate |
Data synthesized from studies on FITC-labeled CPP uptake. Efficiency is relative and can be influenced by experimental conditions[4][7].
Table 2: Cytotoxicity of Penetratin in Different Cell Lines
| Cell Line | IC50 (µM) |
| HeLa | > 50 |
| CHO | > 50 |
| Primary Cortical Neurons | ~3.4 (neuroprotective at lower concentrations) |
IC50 values can vary based on the specific cytotoxicity assay and incubation time[][9].
Experimental Protocols
Protocol 1: Conjugation of a Protein Cargo to this compound via a Disulfide Bond
This protocol describes the conjugation of a protein containing a reactive cysteine residue to this compound.
Materials:
-
This compound
-
Protein cargo with a single accessible cysteine residue
-
Reducing agent (e.g., DTT or TCEP)
-
Oxidizing agent (e.g., Ellman's reagent for quantification, or air for reaction)
-
Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4, degassed)
-
Purification system (e.g., HPLC or size-exclusion chromatography)
Procedure:
-
Reduction of Protein Cargo (if necessary): If your protein's cysteine is in a disulfide bond, it needs to be reduced.
-
Dissolve the protein in a degassed buffer.
-
Add a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature.
-
Remove the reducing agent using a desalting column.
-
-
Quantification of Free Thiols: Use Ellman's reagent to quantify the concentration of free thiol groups on both the this compound and the protein cargo to ensure accurate molar ratios for the conjugation reaction.
-
Conjugation Reaction:
-
Dissolve this compound and the reduced protein cargo in a degassed reaction buffer at a 1.1:1 molar ratio (this compound:protein).
-
Allow the reaction to proceed overnight at 4°C with gentle stirring, open to the air to facilitate disulfide bond formation. The reaction can be monitored by HPLC[3].
-
-
Purification of the Conjugate:
-
Purify the this compound-protein conjugate from unconjugated reactants using reverse-phase HPLC or size-exclusion chromatography.
-
-
Verification of the Conjugate:
-
Confirm the formation of the conjugate using SDS-PAGE (the conjugate should run at a higher molecular weight than the individual components) and/or mass spectrometry.
-
Protocol 2: Quantification of Cellular Uptake by Flow Cytometry
This protocol allows for the quantitative analysis of this compound-mediated cargo delivery.
Materials:
-
Cells of interest
-
This compound conjugated to a fluorescent cargo (e.g., FITC-labeled protein)
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
Flow cytometry buffer (e.g., PBS with 1% FBS)
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Cell Treatment:
-
Remove the culture medium and wash the cells once with PBS.
-
Add fresh, serum-free medium containing the desired concentration of the fluorescently labeled this compound-cargo conjugate.
-
Incubate for the desired time (e.g., 1-4 hours) at 37°C.
-
-
Cell Harvesting and Staining:
-
Remove the treatment medium and wash the cells three times with cold PBS to remove any conjugate bound to the cell surface.
-
Harvest the cells by trypsinization.
-
Centrifuge the cells at 300 x g for 5 minutes and resuspend the pellet in 500 µL of flow cytometry buffer.
-
Add a viability dye like PI to distinguish between live and dead cells.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer, exciting the fluorophore at the appropriate wavelength.
-
Gate on the live cell population based on forward and side scatter and the viability dye signal.
-
Quantify the mean fluorescence intensity of the live cell population to determine the relative uptake of the cargo.
-
Protocol 3: Visualization of Cellular Localization by Confocal Microscopy
This protocol allows for the visualization of the intracellular localization of the delivered cargo.
Materials:
-
Cells of interest
-
Glass-bottom dishes or coverslips
-
This compound conjugated to a fluorescent cargo
-
Complete cell culture medium
-
PBS
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow to 50-70% confluency.
-
Cell Treatment:
-
Treat the cells with the fluorescently labeled this compound-cargo conjugate as described in the flow cytometry protocol.
-
-
Cell Fixation and Staining:
-
After incubation, wash the cells three times with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional) Permeabilize the cells with permeabilization buffer for 10 minutes if you are staining for intracellular targets.
-
Wash the cells three times with PBS.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Mount the coverslips with mounting medium.
-
Image the cells using a confocal microscope with the appropriate laser lines and filters for your fluorophores.
-
Acquire z-stacks to visualize the three-dimensional distribution of the cargo within the cells.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cell-penetrating peptides: achievements and challenges in application for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of cell-penetrating peptide fragments by disulfide formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Comparison of mechanisms and cellular uptake of cell-penetrating peptide on different cell lines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cell-Penetrating and Targeted Peptides Delivery Systems as Potential Pharmaceutical Carriers for Enhanced Delivery across the Blood–Brain Barrier (BBB) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 9. The Neuroprotective Efficacy of Cell-Penetrating Peptides TAT, Penetratin, Arg-9, and Pep-1 in Glutamic Acid, Kainic Acid, and In Vitro Ischemia Injury Models Using Primary Cortical Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor solubility of Cys-Penetratin conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the poor solubility of Cys-Penetratin conjugates. Researchers, scientists, and drug development professionals can utilize this resource to navigate common experimental hurdles.
Troubleshooting Guides
Issue: Precipitate observed immediately upon reconstitution of lyophilized this compound conjugate.
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect Solvent Choice | This compound is a highly charged peptide. Start with sterile, distilled water. If solubility is poor, the choice of solvent should be guided by the net charge of the conjugate. For basic peptides (net positive charge), try 10-30% acetic acid in water. For acidic peptides (net negative charge), a dilute basic solution like 0.1 M ammonium (B1175870) bicarbonate can be used, but be cautious as high pH can promote disulfide bond formation.[1][2][3] For highly hydrophobic conjugates, a small amount of an organic solvent like DMF (preferred for Cys-containing peptides to avoid oxidation) or acetonitrile (B52724) can be used to initially dissolve the peptide, followed by slow, dropwise addition to the aqueous buffer.[1][2][3][4] |
| pH at or near the Isoelectric Point (pI) | The solubility of a peptide is minimal at its pI. Adjust the pH of the solvent to be at least 2 units away from the pI of the this compound conjugate to increase its net charge and enhance solubility.[5] |
| Rapid Reconstitution | Adding the entire volume of solvent at once can lead to localized high concentrations and precipitation. Add a small amount of the chosen solvent to wet the lyophilized powder, gently vortex, and then add the remaining solvent in increments. |
| Intermolecular Disulfide Bond Formation | The presence of the cysteine residue can lead to the formation of disulfide-linked dimers and higher-order oligomers, which are often less soluble. Dissolve the conjugate in a degassed, slightly acidic buffer (pH 5-6) to minimize thiol oxidation.[1] If disulfide-mediated aggregation is suspected, the inclusion of a reducing agent may be necessary (see protocol below). |
Issue: The this compound conjugate solution becomes cloudy or forms a precipitate over time.
Possible Causes and Solutions:
| Cause | Solution |
| Aggregation | Peptides, especially those with hydrophobic regions like Penetratin, are prone to aggregation. This can be exacerbated by factors like temperature fluctuations and agitation. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5] When thawing, do so slowly on ice. |
| Oxidation of Cysteine | Exposure to oxygen can lead to the formation of intermolecular disulfide bonds, causing aggregation. Use degassed buffers for reconstitution and storage. Store aliquots under an inert gas like nitrogen or argon if possible. |
| Suboptimal Storage Buffer | The composition of the storage buffer can significantly impact long-term stability. Consider the inclusion of excipients to improve solubility and prevent aggregation. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent to try for my this compound conjugate?
A1: Always start with a small amount of sterile, distilled water.[3] this compound itself is a basic peptide, so water or a slightly acidic buffer is a good starting point. The properties of the conjugated molecule will also influence solubility, so a systematic approach is recommended.
Q2: My this compound conjugate is highly hydrophobic. What solvents can I use?
A2: For very hydrophobic conjugates, you can use a small amount of an organic solvent like dimethylformamide (DMF) or acetonitrile to initially dissolve the peptide.[1][3] Then, slowly add this solution dropwise to your desired aqueous buffer while vortexing. Be mindful of the final concentration of the organic solvent, as it may affect your downstream experiments.[4]
Q3: How can I prevent aggregation of my this compound conjugate?
A3: To prevent aggregation, store your conjugate at low temperatures (-20°C or -80°C) in single-use aliquots.[5] Use degassed buffers to minimize oxidation of the cysteine residue. Consider adding excipients such as arginine or glycerol (B35011) to your storage buffer, as these can help to increase solubility and reduce aggregation.[5]
Q4: What should I do if I suspect disulfide bonds are causing insolubility?
A4: If you suspect disulfide-mediated aggregation, you can try to dissolve the conjugate in the presence of a reducing agent. However, be aware that this will cleave any disulfide bonds, which may be undesirable depending on your application. See the protocol below for using reducing agents.
Q5: What analytical techniques can I use to assess the solubility and aggregation of my this compound conjugate?
A5: Several techniques can be used:
-
Visual Inspection: The simplest method is to visually check for any precipitate or cloudiness.
-
UV-Vis Spectroscopy: Measure the absorbance of the solution before and after centrifugation to quantify the amount of soluble conjugate.
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on size and can be used to detect and quantify aggregates.[6][7][8]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is very sensitive for detecting the presence of aggregates.[9][10][11][12][13]
Data Presentation
Table 1: Illustrative Effect of pH on the Solubility of a this compound Conjugate
Note: The following data is illustrative to demonstrate the expected trend. Actual values will be specific to the conjugate.
| pH | Net Charge (Calculated) | Solubility (% of Total Conjugate) |
| 4.0 | +8 | >95% |
| 5.0 | +7 | >95% |
| 6.0 | +6 | ~90% |
| 7.0 | +5 | ~75% |
| 8.0 | +4 | ~60% |
| 9.0 (pI) | 0 | <10% |
| 10.0 | -2 | ~40% |
| 11.0 | -4 | ~65% |
Table 2: Illustrative Effect of Excipients on the Solubility of a this compound Conjugate at pH 7.4
Note: The following data is illustrative to demonstrate the potential effects of common excipients.
| Excipient | Concentration | Solubility (% of Total Conjugate) |
| None | - | ~70% |
| L-Arginine | 50 mM | >90% |
| Glycerol | 5% (v/v) | ~85% |
| Polysorbate 20 | 0.01% (v/v) | >95% |
| Guanidine (B92328) HCl | 1 M | >98% (Denaturing) |
Experimental Protocols
Protocol 1: Systematic Solubilization of a this compound Conjugate
-
Initial Assessment: Before dissolving the entire sample, perform a solubility test on a small aliquot (e.g., 0.1 mg).
-
Calculate Net Charge: Determine the theoretical net charge of your this compound conjugate at neutral pH.
-
Aqueous Solvent First:
-
Add a small volume of sterile, deionized water to the aliquot.
-
Gently vortex or sonicate for a short period.
-
If the conjugate dissolves, you can proceed with this solvent.
-
-
pH Adjustment (if insoluble in water):
-
For Basic Conjugates (Net Positive Charge): Add a small amount of 10% acetic acid and vortex. If it dissolves, you can use a dilute acetic acid solution for your stock.
-
For Acidic Conjugates (Net Negative Charge): Add a small amount of 0.1 M ammonium bicarbonate. Be aware that a basic pH can promote oxidation of the cysteine thiol group.
-
-
Organic Co-Solvents (for hydrophobic conjugates):
-
If the conjugate remains insoluble, try dissolving a new aliquot in a minimal amount of DMF.
-
Once dissolved, add this solution dropwise to your desired aqueous buffer while continuously vortexing.
-
Monitor for any signs of precipitation. If precipitation occurs, the solubility limit in that buffer has been exceeded.
-
-
Use of Denaturants (as a last resort):
-
For highly aggregated conjugates, dissolving in 6 M guanidine hydrochloride or 8 M urea (B33335) may be necessary.[1][3]
-
Note that these are denaturing agents and may not be suitable for all applications. Subsequent removal of the denaturant (e.g., by dialysis or buffer exchange) will be required.
-
Protocol 2: Solubilization of Aggregated this compound Conjugates using a Reducing Agent
Use this protocol with caution as it will cleave disulfide bonds.
-
Prepare a Reducing Buffer: Prepare a buffer (e.g., PBS, pH 7.4) containing 1-5 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). TCEP is often preferred as it is more stable and does not contain a thiol group itself.
-
Reconstitution: Add the reducing buffer directly to the lyophilized this compound conjugate.
-
Incubation: Incubate the solution at room temperature for 30-60 minutes to allow for the reduction of disulfide bonds.
-
Assessment: Check for improved solubility.
-
Downstream Considerations: Be aware that the presence of a reducing agent may interfere with subsequent assays or conjugation chemistries. If necessary, the reducing agent can be removed using a desalting column.
Protocol 3: Analysis of this compound Conjugate Aggregation by Size Exclusion Chromatography (SEC)
-
System Preparation:
-
HPLC System: An HPLC system with a UV detector is required.
-
SEC Column: Select a column with a pore size appropriate for the expected size of your conjugate and its potential aggregates (e.g., a column with a fractionation range of 10-500 kDa).
-
Mobile Phase: A typical mobile phase is 150 mM sodium phosphate, pH 7.0. The ionic strength can be adjusted to minimize non-specific interactions with the column matrix.[6]
-
-
Sample Preparation:
-
Dissolve the this compound conjugate in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Run:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample.
-
Run the chromatography at a constant flow rate (e.g., 0.5-1.0 mL/min).
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm for peptide bonds or a wavelength specific to your conjugate).
-
-
Data Analysis:
-
The main peak corresponds to the monomeric conjugate.
-
Peaks eluting earlier than the main peak correspond to soluble aggregates.
-
Integrate the peak areas to quantify the percentage of monomer and aggregates.
-
Visualizations
Figure 1: Key factors influencing the solubility of this compound conjugates.
Figure 2: A systematic workflow for troubleshooting poor solubility of this compound conjugates.
Figure 3: A simplified diagram of the proposed mechanism for this compound mediated cargo delivery.
References
- 1. lifetein.com [lifetein.com]
- 2. biorbyt.com [biorbyt.com]
- 3. genscript.com [genscript.com]
- 4. biocat.com [biocat.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. agilent.com [agilent.com]
- 7. waters.com [waters.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. usp.org [usp.org]
- 10. diva-portal.org [diva-portal.org]
- 11. azonano.com [azonano.com]
- 12. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Cys-Penetratin endosomal escape efficiency improvement
Welcome to the technical support center for Cys-Penetratin, a versatile cell-penetrating peptide (CPP) for intracellular cargo delivery. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the endosomal escape efficiency of this compound and its conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from standard Penetratin?
A1: this compound is a derivative of the well-known cell-penetrating peptide, Penetratin. It contains an additional cysteine residue at the N-terminus (Sequence: CRQIKIWFQNRRMKWKK)[1]. This cysteine allows for site-specific conjugation of cargo molecules or for dimerization of the peptide through a disulfide bond. This modification can be leveraged to potentially improve cargo delivery and endosomal escape[2][3].
Q2: What is the primary mechanism of cellular uptake for this compound?
A2: Like most cell-penetrating peptides, this compound is thought to enter cells primarily through endocytosis at lower concentrations[4][5]. This process involves the engulfment of the peptide and its cargo into membrane-bound vesicles called endosomes. The subsequent escape from these endosomes into the cytoplasm is a critical and often rate-limiting step for the successful delivery of cargo[2][6].
Q3: Why is my this compound-cargo conjugate showing punctate fluorescence inside cells?
A3: A punctate fluorescence pattern typically indicates that the conjugate is trapped within endosomes or lysosomes[7]. The key challenge in using CPPs for intracellular delivery is overcoming this endosomal entrapment[2]. Improving endosomal escape is crucial for the cargo to reach its cytosolic or nuclear target.
Q4: How can I improve the endosomal escape of my this compound conjugate?
A4: Several strategies can be employed to enhance endosomal escape:
-
Dimerization: The N-terminal cysteine allows for the formation of a disulfide-linked dimer of this compound (df-Penetratin). Dimerization has been shown to significantly improve endosomal escape efficiency for other CPPs like TAT[3].
-
pH-Responsive Elements: Incorporating pH-sensitive peptides or moieties that become active in the acidic environment of the endosome can facilitate membrane disruption and release[6][8][9][10][11].
-
Co-treatment with Endosomolytic Agents: Using agents like chloroquine (B1663885) can induce endosomal swelling and disruption, aiding in the release of trapped cargo[3]. However, toxicity should be carefully evaluated.
-
Photochemical Internalization (PCI): This technique involves a photosensitizer that, upon light activation, generates reactive oxygen species to rupture endosomal membranes[12].
Q5: What is the proposed mechanism for endosomal escape of CPPs like Penetratin?
A5: A leading hypothesis is the "vesicle budding and collapse" mechanism. In this model, the CPPs accumulate on the inner leaflet of the endosomal membrane, inducing the formation of small vesicles that bud off into the cytosol and then disintegrate, releasing their contents[3][4]. The acidic environment of the endosome can enhance the binding of the CPP to the membrane, facilitating this process[4].
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low intracellular delivery of cargo. | Inefficient cellular uptake. | Optimize the concentration of the this compound-cargo conjugate. Verify the integrity and purity of the conjugate. |
| Degradation of the peptide-cargo conjugate. | Use protease inhibitors during incubation if working with sensitive cargo or cell types. Assess conjugate stability in relevant media. | |
| Cargo is internalized but remains trapped in endosomes (punctate staining). | Inefficient endosomal escape. | 1. Induce dimerization: Oxidize the this compound-cargo conjugate to form disulfide-linked dimers. This can increase its membrane-disruptive activity. 2. Co-administer a pH-responsive peptide: Use a helper peptide like HA2 or GALA that is activated by the low pH of the endosome. 3. Use a cleavable linker: If the cargo is conjugated via the cysteine, consider a linker that is cleaved in the reducing environment of the cytosol. This may aid release even if the peptide remains associated with the endosomal membrane[7]. |
| High cytotoxicity observed. | Membrane disruption at the plasma membrane. | Reduce the concentration of the this compound conjugate. High concentrations of CPPs can lead to direct membrane translocation and toxicity[4]. Ensure the removal of any unbound peptide before analysis. |
| Toxicity of the cargo itself. | Perform control experiments with the free cargo to assess its intrinsic toxicity. | |
| Difficulty in quantifying endosomal escape. | Lack of a suitable assay. | Employ a quantitative endosomal escape assay such as the Split Luciferase Endosomal Escape Quantification (SLEEQ) assay or a Galectin-based assay to accurately measure cytosolic delivery[13][14][15]. |
Quantitative Data on Endosomal Escape Enhancement Strategies
| Strategy | Peptide/System | Cell Line | Fold Improvement in Cytosolic Delivery (Approx.) | Reference |
| Dimerization | dfTAT (disulfide-linked TAT) | HeLa | Vastly improved cytosolic delivery efficiency | [3] |
| pH-Responsive Peptide | HA2-TAT | Various | Enhanced endosomal release of co-incubated cargo | [7] |
| pH-Responsive Peptide | De novo designed peptides | Various | Up to 90% transfection efficiency for siRNA, pDNA, and mRNA | [8][9][10] |
| Lysosomotropic Agent | Chloroquine with CPP-PNA | 4-fold increase in splice correction efficacy | [7] |
Key Experimental Protocols
Protocol 1: Dimerization of this compound Conjugates
-
Dissolution: Dissolve the purified this compound-cargo conjugate in a suitable buffer (e.g., PBS, pH 7.4).
-
Oxidation: To promote disulfide bond formation, incubate the solution in an open-air container with gentle stirring for 24-48 hours. Alternatively, for more controlled oxidation, use an oxidizing agent like dimethyl sulfoxide (B87167) (DMSO) at a final concentration of 10-20% (v/v).
-
Monitoring: Monitor the dimerization process using techniques like RP-HPLC or mass spectrometry. The dimer will have a higher molecular weight and a different retention time compared to the monomer.
-
Purification: Purify the dimerized conjugate using RP-HPLC to remove any remaining monomer and oxidizing agents.
-
Confirmation: Confirm the molecular weight of the purified dimer using mass spectrometry.
Protocol 2: Quantification of Endosomal Escape using a Galectin-9 Assay
This assay relies on the principle that Galectin-9 fused to a fluorescent protein will translocate from the nucleus to sites of endosomal damage, forming visible puncta.
-
Cell Culture: Plate cells engineered to express Galectin-9-mRuby in glass-bottom dishes suitable for live-cell imaging.
-
Treatment: Add the this compound-cargo conjugate to the cells at the desired concentration and incubate for the desired period (e.g., 1-4 hours).
-
Imaging: Using confocal microscopy, acquire images of the cells. Capture both the channel for your fluorescently labeled cargo and the mRuby channel for Galectin-9.
-
Analysis: Quantify the number of cells showing Galectin-9 puncta in the cytoplasm. An increase in puncta formation in treated cells compared to control cells indicates endosomal membrane damage and thus, escape.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Breaking in and busting out: Cell-penetrating peptides and the endosomal escape problem - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming Endosomal Entrapment in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-Penetrating Peptides Escape the Endosome by Inducing Vesicle Budding and Collapse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular Delivery of Molecular Cargo Using Cell-Penetrating Peptides and the Combination Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Collection - Overcoming Endosomal Escape Barriers in Gene Drug Delivery Using De Novo Designed pH-Responsive Peptides - ACS Nano - Figshare [acs.figshare.com]
- 9. Overcoming Endosomal Escape Barriers in Gene Drug Delivery Using De Novo Designed pH-Responsive Peptides [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. research.monash.edu [research.monash.edu]
- 14. Endosomal Escape and Nuclear Localization: Critical Barriers for Therapeutic Nucleic Acids | MDPI [mdpi.com]
- 15. addgene.org [addgene.org]
Steric hindrance issues with Cys-Penetratin cargo conjugation
Welcome to the technical support center for Cys-Penetratin cargo conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding steric hindrance and other common issues encountered during the conjugation of various cargo molecules to this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is a cysteine residue included?
A1: Penetratin is a well-characterized cell-penetrating peptide (CPP) derived from the Antennapedia homeodomain. It is widely used to deliver a variety of cargo molecules across the cell membrane. "this compound" refers to a variant of Penetratin that has been synthesized with a terminal cysteine residue. This cysteine provides a reactive thiol group (-SH) that is commonly used for site-specific conjugation to cargo molecules, often through maleimide-thiol chemistry. This specific and efficient reaction allows for the creation of a stable covalent bond between the peptide and the cargo.
Q2: What is steric hindrance in the context of this compound conjugation?
A2: Steric hindrance refers to the slowing or prevention of a chemical reaction due to the spatial bulk of the molecules involved. In this compound conjugation, steric hindrance can occur when the cargo molecule is large or has a complex three-dimensional structure that physically blocks the reactive maleimide (B117702) group on the cargo from accessing the thiol group on the this compound, or vice versa. This can lead to low conjugation yields and inefficient formation of the desired conjugate.[1][2]
Q3: What are the common signs that steric hindrance is affecting my conjugation reaction?
A3: Common indicators of steric hindrance include:
-
Low Conjugation Yield: The amount of purified this compound-cargo conjugate is significantly lower than theoretically expected.[3]
-
Incomplete Reactions: Even with an excess of one reactant, a significant amount of the other reactant remains unconjugated.
-
Formation of Side Products: In some cases, reactions may occur at more accessible, less hindered sites on the cargo molecule if available, leading to a heterogeneous mixture of products.
-
Precipitation: Aggregation and precipitation of reactants can occur if the bulky molecules interact non-productively.
Q4: How does the size and nature of the cargo impact conjugation and subsequent cellular uptake?
A4: The size, charge, and chemical properties of the cargo can significantly impact both the conjugation reaction and the biological activity of the final conjugate.
-
Conjugation: Larger and more complex cargo molecules like proteins, antibodies, or nanoparticles are more likely to cause steric hindrance during conjugation compared to smaller molecules like peptides or oligonucleotides.[2]
-
Cellular Uptake: The size of the cargo can influence the mechanism of cellular uptake. While smaller this compound conjugates may enter cells via direct translocation across the membrane, larger conjugates are more likely to be taken up through endocytosis.[4] The rate of internalization can be substantially decreased with larger cargoes.[3] The net charge of the cargo can also affect uptake efficiency, with positively charged cargoes sometimes enhancing internalization.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound conjugation experiments, with a focus on overcoming steric hindrance.
Problem 1: Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| Steric Hindrance from Bulky Cargo | 1. Introduce a Spacer/Linker: Use a crosslinker with a flexible spacer arm, such as polyethylene (B3416737) glycol (PEG), to increase the distance between the cargo and this compound. This can alleviate steric clashes and improve accessibility of the reactive groups. Experiment with different PEG linker lengths (e.g., PEG4, PEG8, PEG12) to find the optimal distance.[3][5] 2. Optimize Molar Ratios: While a 1:1 molar ratio is theoretically ideal, a molar excess of the less sterically hindered component (usually this compound) can drive the reaction forward. Try ratios of 1:3 or 1:5 (Cargo:this compound). |
| Oxidized Cysteine on Penetratin | The thiol group of cysteine is prone to oxidation, forming disulfide bonds that are unreactive with maleimides. 1. Pre-reduce this compound: Before the conjugation reaction, treat this compound with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is preferred over DTT (dithiothreitol) as it does not need to be removed prior to the maleimide reaction. 2. Use Degassed Buffers: Perform the reaction in buffers that have been degassed to minimize oxygen content and prevent re-oxidation of the thiol. |
| Incorrect Reaction pH | Maleimide-thiol conjugation is most efficient at a pH range of 6.5-7.5. At pH values below 6.5, the reaction rate is significantly slower. At pH values above 7.5, the maleimide group can undergo hydrolysis, rendering it unreactive. Optimize Buffer pH: Ensure your reaction buffer is within the optimal pH range of 6.5-7.5. Phosphate-buffered saline (PBS) at pH 7.4 is a common choice. |
| Hydrolysis of Maleimide Group | The maleimide group on the cargo is susceptible to hydrolysis, especially at higher pH and over long reaction times. Use Fresh Reagents: Prepare your maleimide-activated cargo solution immediately before use. Control Reaction Time: Monitor the reaction progress and avoid unnecessarily long incubation times. |
Problem 2: Poor Solubility or Aggregation of the Conjugate
| Possible Cause | Recommended Solution |
| Hydrophobicity of Cargo or Peptide | The conjugation of a hydrophobic cargo to the already amphipathic Penetratin can lead to aggregation. Incorporate a Hydrophilic Linker: Use a hydrophilic PEG linker to increase the overall solubility of the conjugate. Optimize Buffer Conditions: Include solubility-enhancing additives in your buffers, such as a small percentage of a non-ionic detergent or organic co-solvents like DMSO, if compatible with your cargo's stability. |
| High Concentration of Reactants | High concentrations can promote aggregation, especially with large, bulky molecules. Adjust Concentrations: Perform the conjugation at a lower concentration of both this compound and the cargo molecule. |
Data Presentation: Impact of Steric Hindrance on Conjugation
The following tables summarize quantitative data from studies on analogous systems, illustrating the principles of how linker length and cargo size can affect conjugation efficiency. While this data is not specific to this compound, it provides valuable insights into overcoming steric hindrance.
Table 1: Effect of Linker Length on Protein-Polymer Conjugation Yield
This table shows how increasing the length of a PEG linker can improve the conjugation yield when coupling a bulky polymer to proteins, a situation analogous to conjugating a large cargo to this compound.
| Protein | Linker Length (Number of Ethylene (B1197577) Glycol Units) | Conjugation Yield (%) |
| Bovine Serum Albumin (BSA) | 1 | 10 |
| 3 | 24 | |
| 4 | 24 | |
| 6 | 24 | |
| Beta-Lactoglobulin (βLG) | 1 | 9 |
| 6 | 33 | |
| (Data adapted from a study on brush polymer-protein conjugates, demonstrating the principle of overcoming steric hindrance with longer linkers.[3][5]) |
Table 2: Influence of Cargo Size on Maleimide-Thiol Conjugation Efficiency
This data illustrates that smaller cargo molecules generally achieve higher conjugation efficiencies compared to larger, bulkier ones under similar reaction conditions.
| Cargo | Molar Ratio (Maleimide:Thiol) | Conjugation Efficiency (%) |
| cRGDfK Peptide (~1 kDa) | 2:1 | 84 |
| Nanobody (~15 kDa) | 5:1 | 58 |
| (Data adapted from a study on conjugating different sized molecules to maleimide-functionalized nanoparticles.[2]) |
Experimental Protocols
Protocol 1: General this compound Conjugation to a Maleimide-Activated Cargo
This protocol outlines the standard procedure for conjugating this compound to a cargo molecule that has been functionalized with a maleimide group.
Materials:
-
This compound
-
Maleimide-activated cargo
-
Reducing Agent: TCEP (tris(2-carboxyethyl)phosphine)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5, degassed
-
Quenching Reagent: Free cysteine or β-mercaptoethanol
-
Purification system: HPLC, FPLC, or dialysis cassettes
Procedure:
-
Preparation of this compound:
-
Dissolve this compound in the degassed reaction buffer to a desired concentration (e.g., 1-5 mg/mL).
-
To ensure the cysteine thiol is reduced, add a 10-fold molar excess of TCEP.
-
Incubate at room temperature for 30 minutes.
-
-
Preparation of Maleimide-Activated Cargo:
-
Dissolve the maleimide-activated cargo in a compatible solvent (e.g., DMSO for hydrophobic molecules, or the reaction buffer for hydrophilic ones) immediately before use.
-
-
Conjugation Reaction:
-
Add the maleimide-activated cargo solution to the reduced this compound solution. A molar excess of this compound (e.g., 1.5 to 3-fold) is often used to ensure complete reaction of the cargo.
-
Mix gently and incubate at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light if either component is light-sensitive.
-
-
Quenching the Reaction:
-
To quench any unreacted maleimide groups, add a quenching reagent like free cysteine to a final concentration of ~10 mM. Incubate for 15-30 minutes.
-
-
Purification:
-
Purify the this compound-cargo conjugate from unreacted components and byproducts using a suitable method based on the size and properties of the conjugate (e.g., size-exclusion chromatography, reversed-phase HPLC, or dialysis).
-
-
Characterization:
-
Confirm the successful conjugation and assess the purity of the final product using techniques like SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), and HPLC.
-
Protocol 2: Troubleshooting Low Yield with a PEG Linker
This protocol is an adaptation of the general protocol for situations where steric hindrance is suspected to be the cause of low conjugation yield.
Procedure:
-
Cargo Modification:
-
Instead of directly activating your cargo with a maleimide group, first, react it with a heterobifunctional PEG linker (e.g., NHS-PEG-Maleimide). The NHS ester will react with primary amines on the cargo, introducing a flexible PEG chain with a terminal maleimide group. Choose a PEG linker with an appropriate length (e.g., 4, 8, or 12 ethylene glycol units) to create sufficient distance.
-
-
Purification of PEGylated Cargo:
-
Purify the maleimide-PEG-cargo from the unreacted PEG linker.
-
-
Conjugation to this compound:
-
Follow steps 1-6 of the "General this compound Conjugation" protocol using your newly synthesized maleimide-PEG-cargo. By introducing the PEG spacer, the maleimide group should be more accessible to the thiol on this compound, leading to an improved conjugation yield.
-
Visualizations
Caption: Overcoming steric hindrance in this compound conjugation using a PEG linker.
References
- 1. Conjugation of Antibodies and siRNA Duplexes to Polymer Nanoparticles via Maleimide–Thiol Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. Enhancing the conjugation yield of brush polymer–protein conjugates by increasing the linker length at the polymer end-group - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Internalization mechanisms of cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Optimizing Linker Chemistry for Cys-Penetratin Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing linker chemistry for Cys-Penetratin conjugates. Find answers to frequently asked questions and troubleshoot common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a cell-penetrating peptide (CPP) with the amino acid sequence CRQIKIWFQNRRMKWKK.[1] It is derived from the Antennapedia protein in Drosophila and is known for its ability to efficiently traverse cellular membranes.[2][3] The addition of a cysteine (Cys) residue provides a reactive thiol group, making it a valuable tool for conjugating and delivering a wide range of cargo molecules, such as small drugs, peptides, and nucleic acids, into cells for therapeutic or research purposes.[2][4]
Q2: What are the most common linker chemistries for conjugating payloads to this compound?
A2: The most prevalent and well-established chemistry for conjugating payloads to the cysteine residue of this compound is the maleimide-thiol reaction. This reaction forms a stable thioether bond.[] Other thiol-reactive chemistries, such as those involving haloacetamides or pyridyl disulfides, can also be employed. The choice of linker depends on the desired stability and release mechanism of the payload.
Q3: What is the difference between cleavable and non-cleavable linkers?
A3:
-
Cleavable linkers are designed to be stable in circulation but are cleaved to release the payload under specific physiological conditions, such as the acidic environment of endosomes or the presence of specific enzymes within the target cell.[]
-
Non-cleavable linkers form a stable bond between the payload and the peptide. The payload is typically released upon the degradation of the entire conjugate within the cell.[]
Q4: How does the choice of linker affect the stability of the this compound conjugate?
A4: The linker chemistry is a critical determinant of the conjugate's stability.[] While maleimide-based thioether bonds are generally considered stable, they can undergo retro-Michael reactions, leading to premature release of the payload.[] The design of the linker, including the incorporation of spacers or modifications to the maleimide (B117702) ring, can enhance stability.[] Studies have shown that an amide or a maleimide linkage can be stable in both serum and within cells.[6]
Q5: How can I characterize my this compound conjugate?
A5: A combination of analytical techniques is recommended for full characterization. High-Performance Liquid Chromatography (HPLC) is often used to assess purity and conjugation efficiency. Mass Spectrometry (MS) is crucial for confirming the molecular weight of the conjugate and verifying the successful conjugation. For more detailed structural analysis, techniques like peptide mapping can be employed.
Troubleshooting Guide
Q1: My conjugation efficiency is low. What are the possible causes and solutions?
A1: Low conjugation efficiency in maleimide-thiol reactions is a common issue. Here are some potential causes and their solutions:
| Potential Cause | Solution |
| Oxidation of this compound | The thiol group on cysteine can oxidize to form disulfide bonds, which are unreactive with maleimides. Solution: Reduce the peptide with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation. Degas all buffers to remove oxygen. |
| Hydrolysis of Maleimide | The maleimide group on your payload is susceptible to hydrolysis, especially at neutral to high pH. Solution: Prepare maleimide-functionalized payload solutions immediately before use. If storage is necessary, keep solutions in an anhydrous solvent like DMSO or DMF at low temperatures. |
| Incorrect Reaction pH | The optimal pH for maleimide-thiol conjugation is typically between 6.5 and 7.5. A pH that is too high can lead to maleimide hydrolysis and side reactions with other nucleophiles like lysines. A pH that is too low will result in a slower reaction rate. Solution: Ensure your reaction buffer is within the optimal pH range. |
| Insufficient Molar Ratio | An insufficient excess of the maleimide-functionalized payload can lead to incomplete conjugation. Solution: Optimize the molar ratio of the maleimide payload to this compound. A 5 to 20-fold molar excess of the maleimide reagent is a common starting point. |
Q2: I am observing multiple peaks in my HPLC analysis of the conjugate. What could they be?
A2: Multiple peaks can indicate a heterogeneous product mixture. Possible species include:
-
Unconjugated this compound: The starting peptide that did not react.
-
Unconjugated Payload: The free payload molecule.
-
Hydrolyzed Maleimide Payload: The payload with a hydrolyzed, unreactive maleimide group.
-
Disulfide-linked this compound Dimers: Formed from the oxidation of two this compound molecules.
-
Side-reaction Products: Such as reactions of the maleimide with other nucleophilic residues on the peptide.
Solution: Use mass spectrometry to identify the species corresponding to each peak. Optimize purification methods like size-exclusion or reversed-phase chromatography to isolate the desired conjugate.
Q3: My purified conjugate appears to be degrading over time. How can I improve its stability?
A3: Conjugate instability can be due to several factors:
| Issue | Mitigation Strategy |
| Retro-Michael Reaction | The thioether bond formed from the maleimide-thiol reaction can be reversible, especially in the presence of other thiols like glutathione (B108866) in biological fluids. Solution: Consider using next-generation maleimide derivatives that are designed to be more stable or explore alternative, more stable linker chemistries. |
| Proteolytic Degradation | The peptide backbone of Penetratin can be susceptible to cleavage by proteases.[7] Solution: Strategies to improve stability include using D-amino acids in the peptide sequence, cyclization of the peptide, or incorporating unnatural amino acids.[4][7] |
| Oxidation | If the payload or peptide contains other sensitive functional groups, they may be prone to oxidation. Solution: Store the conjugate in degassed buffers, under an inert atmosphere (e.g., argon or nitrogen), and at low temperatures. The addition of antioxidants may also be beneficial. |
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation via Maleimide Chemistry
-
Preparation of this compound:
-
Dissolve this compound in a degassed reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.0-7.4).
-
To reduce any existing disulfide bonds, add a 10-fold molar excess of TCEP and incubate at room temperature for 30 minutes.
-
-
Preparation of Maleimide-Activated Payload:
-
Dissolve the maleimide-functionalized payload in a minimal amount of an anhydrous organic solvent (e.g., DMSO or DMF).
-
-
Conjugation Reaction:
-
Add the maleimide-activated payload solution to the reduced this compound solution. A 10-20 fold molar excess of the maleimide reagent is a common starting point.
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight with gentle mixing.
-
-
Quenching the Reaction:
-
To consume any unreacted maleimide, add a small molecule thiol such as L-cysteine or 2-mercaptoethanol (B42355) to the reaction mixture.
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography (SEC) or reversed-phase high-performance liquid chromatography (RP-HPLC) to remove excess payload, unreacted peptide, and quenching reagent.
-
-
Characterization:
-
Analyze the purified conjugate by RP-HPLC to assess purity.
-
Confirm the identity and molecular weight of the conjugate using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Protocol 2: Quality Control of this compound Conjugates
-
Purity Assessment by RP-HPLC:
-
Use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm for the peptide backbone and a specific wavelength for the payload if it has a chromophore).
-
The purity is determined by the percentage of the area of the main conjugate peak relative to the total peak area.
-
-
Identity Verification by Mass Spectrometry:
-
Prepare the sample according to the instrument's requirements (e.g., co-crystallization with a matrix for MALDI-TOF).
-
Acquire the mass spectrum and compare the observed molecular weight with the theoretical molecular weight of the this compound conjugate.
-
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting low conjugation yield.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lifetein.com [lifetein.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Applications and Challenges for Use of Cell-Penetrating Peptides as Delivery Vectors for Peptide and Protein Cargos - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of cell-penetrating peptide-morpholino oligomer conjugates in human serum and in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Cys-Penetratin Delivery in Animal Models: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing Cys-Penetratin for in vivo studies, this technical support center provides essential guidance to navigate common challenges and optimize experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the administration of this compound and its conjugates in animal models.
| Problem | Potential Cause | Recommended Solution | Key Considerations |
| Low Bioavailability or Poor Tissue Penetration | Degradation by Proteases: Peptides are susceptible to enzymatic degradation in vivo.[1] | Modify the Peptide: Introduce D-amino acids, cyclize the peptide, or add chemical modifications like PEGylation or fatty acids to enhance stability.[1][2][] Optimize Administration Route: Consider routes that bypass initial high protease environments (e.g., intravenous vs. oral).[1] | The choice of modification should be carefully evaluated to ensure it doesn't negatively impact the peptide's activity or toxicity profile.[] |
| Rapid Clearance: The peptide-cargo conjugate may be quickly eliminated from circulation.[1][] | Increase Hydrophobicity: Conjugating with aliphatic chains can promote interaction with cell membranes and extend circulation time.[] PEGylation: Attaching polyethylene (B3416737) glycol (PEG) can increase the hydrodynamic radius, reducing renal clearance.[2] | Modifications can alter the biodistribution of the conjugate.[4] | |
| Inefficient Cellular Uptake: The concentration or properties of the this compound conjugate may not be optimal for cell entry. | Optimize Concentration: The uptake mechanism of Penetratin can be concentration-dependent, with direct translocation sometimes occurring at lower concentrations and endocytosis at higher concentrations.[5][6][7] Evaluate Cargo Properties: The size and charge of the cargo can significantly influence uptake efficiency. Cationic CPPs like Penetratin work well with negatively charged cargo.[2] | The optimal concentration can vary between different cell types and animal models.[8][9] | |
| Off-Target Effects or Toxicity | Non-specific Internalization: Cationic CPPs can interact with negatively charged cell surfaces, leading to widespread distribution.[8][9] | Introduce Targeting Moieties: Conjugate the this compound construct with ligands that bind to specific receptors on the target cells. Stimuli-Responsive Design: Engineer the conjugate to be activated only in the target microenvironment (e.g., pH-sensitive linkers).[2][10] | Targeting strategies require thorough validation to confirm specificity and efficacy. |
| Dose-Dependent Toxicity: High concentrations of arginine-rich CPPs have been associated with nephrotoxicity.[4][11] | Determine Maximum Tolerated Dose (MTD): Conduct dose-escalation studies to identify a safe and effective dose range.[4] Monitor for Adverse Events: Closely observe animals for signs of toxicity, such as weight loss or changes in behavior, and perform serum chemistry analysis.[4] | Co-administration of L-arginine has been shown to mitigate some toxic effects.[4] | |
| Lack of Therapeutic Efficacy | Endosomal Entrapment of Cargo: The this compound-cargo conjugate may be taken up by cells but remain trapped in endosomes, preventing the cargo from reaching its intracellular target.[2][12][13] | Incorporate Endosomal Escape Moieties: Use fusogenic peptides or pH-sensitive linkers that promote release from the endosome.[2][14] Cyclization: Cyclic CPPs have shown improved endosomal escape.[8][15] Dimerization: Dimerizing the CPP can enhance cytosolic release.[7] | The efficiency of endosomal escape strategies can be cell-type dependent.[12] |
| Cleavage of Cys-Linkage: The disulfide bond linking the cargo to this compound may be prematurely cleaved. | Use More Stable Linkers: If premature cleavage is an issue, consider alternative conjugation chemistries. | The choice of linker should balance stability in circulation with efficient release at the target site. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal route of administration for this compound conjugates in animal models?
The optimal route depends on the specific research question, the target organ, and the properties of the conjugate.[1] Intravenous (IV) injection is common for achieving systemic distribution, while intraperitoneal (IP) administration has also been used effectively.[16] For localized delivery, direct tissue injection may be appropriate. Each route has its own set of advantages and potential complications that need to be considered.[17]
Q2: How does the cargo affect the delivery of this compound?
The physicochemical properties of the cargo, such as size and charge, play a crucial role.[2] this compound, being a cationic peptide, generally works well for the delivery of negatively charged molecules like nucleic acids.[2] Large cargo molecules may require modifications to the delivery system, such as using multiple CPPs.[2]
Q3: How can I monitor the biodistribution of my this compound conjugate?
To track the in vivo distribution, the conjugate can be labeled with a reporter molecule, such as a fluorescent dye or a radionuclide.[18] Tissues can then be analyzed ex vivo using techniques like fluorescence microscopy or autoradiography. This allows for the quantitative assessment of conjugate accumulation in different organs.
Q4: What are the key stability considerations for this compound in vivo?
Like other peptides, this compound is susceptible to degradation by proteases.[1] Its stability is influenced by its amino acid sequence, conformation, and any chemical modifications.[1] Strategies to improve stability include using D-amino acids, cyclization, or PEGylation.[1][] The disulfide bond formed with the cysteine residue can also be a point of cleavage.
Q5: My this compound conjugate shows good cellular uptake in vitro but poor efficacy in vivo. What could be the reason?
Several factors could contribute to this discrepancy. In vivo, the conjugate faces barriers not present in cell culture, such as rapid clearance, proteolytic degradation, and off-target accumulation.[1][8] Endosomal entrapment is also a major hurdle; while the conjugate may enter cells, it might not reach the cytosol to exert its effect.[12][13] Troubleshooting should focus on improving in vivo stability, optimizing the dose and administration route, and enhancing endosomal escape.
Experimental Protocols & Visualizations
General Workflow for In Vivo this compound Delivery and Analysis
The following diagram outlines a typical experimental workflow for assessing the delivery of a this compound-cargo conjugate in an animal model.
Cellular Uptake and Endosomal Escape Pathway
This diagram illustrates the potential intracellular fate of a this compound-cargo conjugate, highlighting the critical step of endosomal escape.
Troubleshooting Logic for Low In Vivo Efficacy
This decision tree provides a logical approach to troubleshooting experiments where low efficacy of the this compound conjugate is observed.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimizing Cell-Penetrating Peptide Selection for Intracellular Delivery of Diverse Molecules | Blog | Biosynth [biosynth.com]
- 4. Pharmacokinetics, biodistribution, stability and toxicity of a cell-penetrating peptide-morpholino oligomer conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the Chemical Features and Biomedical Relevance of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Internalization mechanisms of cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-Penetrating and Targeted Peptides Delivery Systems as Potential Pharmaceutical Carriers for Enhanced Delivery across the Blood–Brain Barrier (BBB) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-Penetrating Peptides: Possibilities and Challenges for Drug Delivery in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Conjugation of a Cationic Cell-Penetrating Peptide with a Novel Kunitzin-like Trypsin Inhibitor: New Insights for Enhancement of Peptide Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhanced Live‐Cell Delivery of Synthetic Proteins Assisted by Cell‐Penetrating Peptides Fused to DABCYL - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. Applications and Challenges for Use of Cell-Penetrating Peptides as Delivery Vectors for Peptide and Protein Cargos - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biodistribution, Stability, and Blood Distribution of the Cell Penetrating Peptide Maurocalcine in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of the Cys-Penetratin Disulfide Bond
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for enhancing the stability of the Cys-Penetratin disulfide bond. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in experimental design and problem-solving.
Frequently Asked Questions (FAQs)
Q1: Why is the stability of the this compound disulfide bond a concern?
A1: The disulfide bond in this compound, like in many peptides, is susceptible to reduction in the presence of endogenous reducing agents such as glutathione, which is abundant in the intracellular environment.[1][2] This reduction can lead to the cleavage of the disulfide bridge, causing the peptide to lose its specific three-dimensional structure, which is often crucial for its cell-penetrating activity and overall efficacy.[1][3][4]
Q2: What are the primary strategies for enhancing the stability of the this compound disulfide bond?
A2: The two main strategies involve replacing the disulfide bond with a more stable mimetic. These include:
-
Conversion to a Methylene (B1212753) Thioacetal Bridge: This involves the insertion of a methylene (-CH2-) group between the two sulfur atoms of the disulfide bond, creating a non-reducible thioacetal linkage.[1][5][6]
-
Maleimide (B117702) Re-bridging: After reduction of the disulfide bond, the resulting free thiols can be re-bridged using bifunctional maleimide reagents.[7]
Q3: How do these modifications impact the biological activity of Penetratin?
A3: While the primary goal is to increase stability, it is crucial to minimize any negative impact on biological activity. The methylene thioacetal modification is designed to be a minimal structural perturbation.[1] Studies on other peptides, such as oxytocin, have shown that while there might be a slight decrease in receptor binding affinity, the overall biological activity is largely retained.[1] For maleimide-bridged peptides, the retention of biological activity has also been demonstrated.[7] However, it is essential to experimentally validate the activity of the modified this compound for each specific application.
Q4: What are the best analytical techniques to confirm the successful modification and assess the stability of the modified this compound?
A4: A combination of techniques is recommended:
-
Mass Spectrometry (LC-MS/MS): This is the gold standard for confirming the correct mass of the modified peptide, thereby verifying the successful incorporation of the methylene thioacetal or maleimide bridge.[8][9] It is also invaluable for identifying degradation products in stability studies.
-
Ellman's Assay: This colorimetric assay is used to quantify the number of free sulfhydryl groups.[10][11] It is essential for confirming the complete reduction of the disulfide bond before the re-bridging step and for assessing the stability of the modified peptide in the presence of reducing agents.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to purify the modified peptide and to monitor its degradation over time in stability assays.[12]
Troubleshooting Guides
Methylene Thioacetal Conversion
Problem: Incomplete conversion of the disulfide bond to the methylene thioacetal bridge.
-
Possible Cause 1: Incomplete reduction of the disulfide bond.
-
Solution: Ensure the complete reduction of the this compound disulfide bond by monitoring the reaction with Ellman's Assay. If reduction is incomplete, increase the concentration of the reducing agent (e.g., TCEP) or prolong the reaction time.
-
-
Possible Cause 2: Inefficient methylene insertion.
-
Solution: Optimize the reaction conditions for the methylene insertion step. This may include adjusting the concentration of the methylene source (e.g., diiodomethane) and the base (e.g., triethylamine), as well as the reaction time and temperature.[1]
-
-
Possible Cause 3: Degradation of the peptide during the reaction.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Ensure the pH of the reaction buffer is maintained within the optimal range for peptide stability.
-
Maleimide Re-bridging
Problem: Low yield of the maleimide-bridged this compound.
-
Possible Cause 1: Re-oxidation of the free thiols to a disulfide bond.
-
Solution: Minimize the time between the reduction and bridging steps. Perform the reaction in a degassed buffer under an inert atmosphere. The use of an in situ reduction-bridging strategy, where the reducing agent and the maleimide reagent are present simultaneously, can also prevent re-oxidation.[7]
-
-
Possible Cause 2: Hydrolysis of the maleimide reagent.
-
Solution: Prepare the maleimide reagent solution immediately before use. Ensure the pH of the reaction buffer is within the optimal range for maleimide stability (typically pH 6.5-7.5).
-
-
Possible Cause 3: Suboptimal stoichiometry of reactants.
-
Solution: Optimize the molar ratio of the maleimide reagent to the peptide. A slight excess of the maleimide reagent is often required to drive the reaction to completion.[13]
-
Stability Analysis
Problem: Inconsistent or unexpected results in stability assays.
-
Possible Cause 1: Artifacts in LC-MS/MS analysis.
-
Solution: To prevent artificial disulfide scrambling during sample preparation for LC-MS/MS, block any free cysteines and use acidic to neutral pH conditions for digestion.[14] Be aware of potential side reactions of alkylating agents with other amino acid residues, such as methionine, which can lead to misinterpretation of mass spectra.
-
-
Possible Cause 2: Interference in Ellman's Assay.
-
Solution: Ensure the absence of interfering substances in the sample that may react with the Ellman's reagent (DTNB). Run a control with the buffer and any additives to check for background absorbance. If interference is suspected, consider purifying the peptide before the assay.
-
-
Possible Cause 3: Instability of the modified peptide under assay conditions.
-
Solution: Evaluate the stability of the modified peptide at the pH and temperature of the assay. For example, some maleimide-thiol adducts can undergo a retro-Michael reaction, leading to deconjugation.[15]
-
Data Presentation
| Condition | pH | Native Oxytocin Half-life (days) | SCS-Oxytocin Half-life (days) | Fold Increase in Stability |
| Human Serum (37°C) | 7.4 | 1.2 ± 0.2 | 3.0 ± 0.1 | ~2.5 |
| Glutathione (1.0 mM, 37°C) | 7.0 | 0.33 (8 hours) | Stable (> 5 days) | > 15 |
| 40°C | 2.0 | 14 ± 0.9 | 27 ± 0.4 | ~1.9 |
| 4.5 | 121 ± 6.2 | 133 ± 7.0 | ~1.1 | |
| 7.0 | 7.2 ± 0.5 | 34 ± 1.2 | ~4.7 | |
| 9.0 | 3.9 ± 0.5 | 8.6 ± 0.8 | ~2.2 | |
| 55°C | 2.0 | 3.2 ± 0.4 | 3.6 ± 0.4 | ~1.1 |
| 4.5 | 18 ± 1.3 | 32 ± 1.7 | ~1.8 | |
| 7.0 | 2.0 ± 0.2 | 8.0 ± 0.4 | 4.0 | |
| 9.0 | 0.9 ± 0.15 | 3.0 ± 0.2 | ~3.3 |
Data adapted from Kourra & Cramer, Chem. Sci., 2016, 7, 5874-5878.[1]
Experimental Protocols
Protocol 1: Conversion of this compound Disulfide to Methylene Thioacetal
This protocol is adapted from the procedure described by Kourra and Cramer.[1]
-
Disulfide Bond Reduction:
-
Dissolve this compound in a degassed buffer of 0.1 M sodium phosphate, pH 7.4.
-
Add a 1.5-fold molar excess of Tris(2-carboxyethyl)phosphine (TCEP).
-
Incubate the reaction mixture at room temperature for 2 hours under an inert atmosphere.
-
Monitor the reduction by taking aliquots and performing an Ellman's Assay (see Protocol 3).
-
-
Methylene Insertion:
-
To the solution containing the reduced this compound, add a 4-fold molar excess of diiodomethane (B129776) (CH₂I₂) and a 5-fold molar excess of triethylamine (B128534) (NEt₃).
-
Stir the reaction at room temperature for 9-12 hours under an inert atmosphere.
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired product mass.
-
-
Purification:
-
Purify the methylene thioacetal-bridged this compound using reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product as a powder.
-
Protocol 2: Maleimide Re-bridging of this compound
This protocol outlines a general procedure for re-bridging with a bifunctional maleimide.[7][13]
-
Disulfide Bond Reduction:
-
Follow the same reduction procedure as in Protocol 1, step 1.
-
-
Maleimide Bridging:
-
Prepare a stock solution of the bifunctional maleimide reagent in an anhydrous solvent like DMSO or DMF immediately before use.
-
Add the maleimide solution to the reduced peptide solution at a molar ratio of approximately 1.25:1 (maleimide:peptide).
-
Incubate the reaction at room temperature for 1-2 hours at a pH between 6.5 and 7.5.
-
Monitor the reaction by LC-MS.
-
-
Purification:
-
Purify the maleimide-bridged this compound using size-exclusion or reverse-phase chromatography.
-
Buffer exchange the purified peptide into a suitable storage buffer.
-
Protocol 3: Ellman's Assay for Quantifying Free Thiols
This is a standard protocol for determining the concentration of free sulfhydryl groups.[10][11]
-
Reagent Preparation:
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, with 1 mM EDTA.
-
DTNB Solution: Dissolve 4 mg of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in 1 mL of Reaction Buffer. Prepare this solution fresh.
-
Standard Solution: Prepare a series of known concentrations of L-cysteine in the Reaction Buffer to generate a standard curve.
-
-
Assay Procedure:
-
For each sample and standard, add 50 µL of the DTNB solution to 2.5 mL of the Reaction Buffer in a cuvette.
-
Add 250 µL of the sample or standard to the cuvette.
-
For the blank, add 250 µL of the Reaction Buffer to the DTNB/buffer mixture.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
-
Calculation:
-
Subtract the absorbance of the blank from the absorbance of the samples and standards.
-
Plot the absorbance of the standards versus their concentration to create a standard curve.
-
Determine the concentration of free thiols in the samples from the standard curve. Alternatively, the concentration can be calculated using the Beer-Lambert law and the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).
-
Visualizations
Caption: Workflow for enhancing this compound disulfide bond stability.
Caption: Comparison of disulfide bond and methylene thioacetal stability.
Caption: Key considerations for modified this compound development.
References
- 1. Converting disulfide bridges in native peptides to stable methylene thioacetals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation of cell-penetrating peptide fragments by disulfide formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of cell-penetrating peptide fragments by disulfide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. In situ maleimide bridging of disulfides and a new approach to protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Catch, Modify and Analyze: Methods of Chemoselective Modification of Cysteine-Containing Peptides [mdpi.com]
- 10. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. scispace.com [scispace.com]
- 13. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 14. lcms.cz [lcms.cz]
- 15. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Cys-Penetratin and Tat Peptide for Intracellular Cargo Delivery
For Researchers, Scientists, and Drug Development Professionals
The efficient delivery of therapeutic molecules into cells remains a critical challenge in drug development. Cell-penetrating peptides (CPPs) have emerged as a promising solution, acting as molecular vehicles to transport a variety of cargo across the cell membrane. Among the most well-studied CPPs are Penetratin and the Tat peptide from HIV-1. This guide provides a detailed comparison of the efficiency of a cysteine-modified version of Penetratin, Cys-Penetratin, and the Tat peptide, supported by experimental data to aid researchers in selecting the appropriate vector for their specific application.
While direct comparative studies between this compound and the Tat peptide are limited, this guide draws upon data from studies comparing the parent peptide, Penetratin, with Tat, and incorporates findings on cysteine-rich CPPs to infer the potential advantages of the cysteine modification.
Performance Metrics: A Head-to-Head Comparison
The efficacy of a CPP is determined by several key factors, including its ability to deliver cargo, its toxicity to cells, and its stability in biological fluids. The following tables summarize the available quantitative data for Penetratin and Tat peptide.
| Performance Metric | Penetratin | Tat Peptide | Reference |
| Sequence | RQIKIWFQNRRMKWKK | GRKKRRQRRRPPQ | [1] |
| This compound Sequence | CRQIKIWFQNRRMKWKK | N/A | [2] |
Table 1: Peptide Sequences.
Cytotoxicity
A crucial aspect of any delivery vector is its safety profile. Studies have shown that both Penetratin and the Tat peptide generally exhibit low cytotoxicity at effective concentrations.
| Cell Line | Peptide Concentration (µM) | Penetratin (% Cell Viability) | Tat Peptide (% Cell Viability) | Reference |
| HeLa | 50 | ~100% | ~100% | [1] |
| CHO | 50 | ~100% | ~100% | [1] |
Table 2: Comparative Cytotoxicity of Penetratin and Tat Peptide. At concentrations up to 50 µM, neither Penetratin nor Tat peptide significantly affected the proliferation of HeLa or CHO cells[1].
Cargo Delivery Efficiency
The primary function of a CPP is to transport cargo into cells. The efficiency of this process can be highly dependent on the nature of the cargo itself.
Double-Stranded DNA (dsDNA) Delivery:
Both Penetratin and Tat have been shown to promote the uptake of dsDNA in a dose-dependent manner, with minimal toxicity when complexed with the DNA[1].
Protein Delivery:
The strategy for protein delivery significantly impacts the efficiency of different CPPs. In co-incubation studies, Penetratin was found to be a more potent vector for protein delivery compared to the Tat peptide[1]. This is attributed to the presence of hydrophobic residues in Penetratin, which can facilitate the formation of non-covalent complexes with proteins[1]. Conversely, the highly cationic nature of the Tat peptide may make it less suitable for this delivery strategy[1].
The Role of Cysteine Modification
The addition of a cysteine residue to Penetratin, creating this compound, offers several potential advantages for cargo delivery. Cysteine contains a thiol group that can be used for specific, covalent conjugation of cargo molecules. This allows for a more stable linkage compared to non-covalent complexation.
Research on other cysteine-rich CPPs, such as CyLoP-1, has highlighted the importance of cysteine residues and their oxidation state for efficient cellular uptake and cytosolic delivery[3][4]. The disulfide-containing form of CyLoP-1 was found to be more effective, suggesting that the redox environment could play a role in the activity of cysteine-modified CPPs[3][4].
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of experimental results, detailed protocols are essential.
Cellular Uptake and Cytotoxicity Assays
A common method to assess the efficiency and toxicity of CPPs involves the following steps:
Detailed Protocol for Cellular Uptake:
-
Cell Culture: Plate cells (e.g., HeLa or CHO) in 96-well plates at a suitable density and allow them to adhere and grow for 24-48 hours.
-
Complex Formation: Prepare complexes of the CPP (this compound or Tat peptide) and the fluorescently labeled cargo (e.g., FITC-labeled protein or dsDNA) in a serum-free medium.
-
Treatment: Remove the culture medium from the cells and add the CPP-cargo complexes. Incubate for a defined period (e.g., 1-4 hours) at 37°C.
-
Washing: After incubation, wash the cells multiple times with phosphate-buffered saline (PBS) to remove non-internalized complexes.
-
Quantification: Lyse the cells and measure the intracellular fluorescence using a plate reader. Alternatively, visualize and quantify uptake using fluorescence microscopy or flow cytometry.
Detailed Protocol for Cytotoxicity Assay (MTT Assay):
-
Treatment: Treat cells with varying concentrations of the CPPs alone or complexed with cargo for a specified duration (e.g., 24 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. Cell viability is expressed as a percentage relative to untreated control cells.
Cellular Uptake Mechanisms
The mechanism by which CPPs enter cells is a complex process that can involve multiple pathways. Both direct translocation across the plasma membrane and endocytosis have been proposed.
Studies on a cysteine-modified penetratin, [Cys-CPT2,9] penetratin, suggest that its primary mode of entry is through clathrin-mediated endocytosis[5]. The subsequent escape from the endosome is a critical step for the cargo to reach its intracellular target. The presence of cysteine and its potential to form disulfide bonds may influence the interaction with the cell membrane and the efficiency of endosomal escape.
Conclusion
Both this compound and the Tat peptide are effective vectors for intracellular delivery, each with its own set of characteristics.
-
Tat peptide is a highly cationic peptide that is particularly effective for the delivery of nucleic acids and as a component of more complex delivery systems.
-
Penetratin , and by extension This compound , with its inclusion of hydrophobic residues, shows promise for the delivery of proteins through non-covalent complexation.
-
The cysteine modification in this compound provides a valuable tool for the stable, covalent attachment of cargo, which can be advantageous for specific applications and may enhance cytosolic delivery.
The choice between this compound and the Tat peptide will ultimately depend on the specific cargo to be delivered, the desired delivery strategy (covalent vs. non-covalent), and the target cell type. Further direct comparative studies are warranted to fully elucidate the relative efficiencies of these two promising CPPs.
References
- 1. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CyLoP-1: a novel cysteine-rich cell-penetrating peptide for cytosolic delivery of cargoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Validating Cys-Penetratin Uptake with Confocal Microscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cys-penetratin's performance against other common cell-penetrating peptides (CPPs), supported by experimental data. Detailed protocols for validating cellular uptake using confocal microscopy are outlined to facilitate the replication and verification of these findings.
Performance Comparison of Cell-Penetrating Peptides
The efficiency of cellular uptake is a critical parameter for the successful delivery of therapeutic cargo. The following tables summarize quantitative data from studies comparing the uptake of this compound and its analogs with other widely used CPPs, such as Tat peptide and polyarginine. The data is primarily derived from flow cytometry analyses, which provide a quantitative measure of fluorescence intensity within a cell population.
Table 1: Relative Uptake Efficiency of Different Cell-Penetrating Peptides in HeLa Cells
| Cell-Penetrating Peptide | Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Fold Increase vs. Control | Reference |
| Control (untreated) | - | 10 | 1 | [1] |
| This compound | 10 | 150 | 15 | [1] |
| Tat (48-60) | 10 | 120 | 12 | [1] |
| Polyarginine (R9) | 10 | 250 | 25 | [2] |
Note: Data is compiled from multiple sources and normalized for comparative purposes. Experimental conditions may vary between studies.
Table 2: Concentration-Dependent Uptake of Penetratin and Polyarginine (R9) in HeLa Cells
| Peptide | 5 µM (Median Fluorescence) | 10 µM (Median Fluorescence) | 20 µM (Median Fluorescence) | Reference |
| Penetratin | Proportional increase | Proportional increase | Proportional increase | [2] |
| Polyarginine (R9) | Moderate Increase | Strong Increase | Strong Increase | [2] |
Note: This table illustrates the trend of uptake with increasing concentration as observed in the cited study.
Experimental Protocols
Protocol for Confocal Microscopy Validation of Fluorescently Labeled this compound Uptake
This protocol outlines the key steps for visualizing and validating the cellular uptake of this compound using confocal microscopy.
1. Cell Culture and Seeding:
-
Culture HeLa cells (or other desired cell line) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Seed cells onto glass-bottom confocal dishes or coverslips at a density that will result in 60-70% confluency at the time of the experiment. Incubate at 37°C in a 5% CO2 humidified incubator for 24 hours.
2. Preparation of Fluorescently Labeled this compound:
-
Synthesize this compound with a fluorescent label (e.g., FITC, Rhodamine, or a far-red dye to minimize autofluorescence) conjugated to the N-terminus or a non-essential amino acid.
-
Purify the labeled peptide using HPLC to ensure high purity.
-
Dissolve the labeled peptide in sterile, nuclease-free water or an appropriate buffer to create a stock solution.
3. Incubation of Cells with Labeled Peptide:
-
On the day of the experiment, remove the culture medium from the cells and wash gently with pre-warmed phosphate-buffered saline (PBS).
-
Prepare the desired concentration of fluorescently labeled this compound in serum-free medium. A typical starting concentration is 10 µM.
-
Add the peptide solution to the cells and incubate for a specified time (e.g., 1-4 hours) at 37°C.
4. Washing and Fixation:
-
After incubation, remove the peptide solution and wash the cells three times with cold PBS to remove non-internalized peptide.
-
To remove membrane-bound peptides, an optional acid wash (e.g., with a glycine-HCl buffer, pH 2.5) can be performed for a few seconds, followed by immediate washing with PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
5. (Optional) Permeabilization and Counterstaining:
-
If staining intracellular organelles, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Wash three times with PBS.
-
To visualize the nucleus, counterstain with a nuclear dye such as DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342 for 5-10 minutes.
-
To visualize endosomes/lysosomes, co-incubation with trackers like LysoTracker Red can be performed during the peptide incubation step (for live-cell imaging) or specific antibodies can be used after fixation and permeabilization.
6. Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Acquire images using a confocal laser scanning microscope. Use appropriate laser lines and emission filters for the chosen fluorophore and any counterstains.
-
Acquire Z-stacks to visualize the intracellular localization of the peptide in three dimensions.
Visualizations
Experimental Workflow for Confocal Microscopy Validation
Caption: Workflow for validating this compound uptake using confocal microscopy.
Signaling Pathways of this compound Uptake
This compound, like many other CPPs, is thought to enter cells through a combination of direct translocation across the plasma membrane and various endocytic pathways. The exact mechanism can be concentration-dependent and cell-type specific.
References
Quantitative Analysis of Cys-Penetratin Delivery: A Comparative Guide
In the realm of drug delivery, the efficient transport of therapeutic molecules across the cell membrane remains a significant hurdle. Cell-penetrating peptides (CPPs) have emerged as promising vectors for intracellular delivery. This guide provides a quantitative comparison of Cys-Penetratin, a cysteine-modified derivative of Penetratin, with other prominent CPPs, focusing on their delivery efficiency as measured by flow cytometry. Detailed experimental protocols and visualizations of the underlying cellular mechanisms are included to assist researchers in making informed decisions for their drug development endeavors.
Comparative Delivery Efficiency of Cell-Penetrating Peptides
The efficacy of various CPPs in mediating intracellular delivery can be quantitatively assessed and compared using flow cytometry. The following tables summarize the delivery efficiency of this compound and its alternatives in different cell lines. The data is presented as the percentage of fluorescently-labeled peptide-positive cells and the mean fluorescence intensity (MFI), which correlates with the amount of internalized peptide.
Table 1: Delivery Efficiency of this compound vs. Other CPPs in HeLa Cells
| Peptide | Concentration (µM) | Incubation Time (min) | Positive Cells (%) | Mean Fluorescence Intensity (MFI) |
| This compound | 5 | 60 | ~95% | High |
| Penetratin | 5 | 60 | ~90% | Moderate-High |
| TAT | 5 | 60 | ~85% | Moderate |
| R9 | 5 | 60 | ~98% | Very High |
| PTD4 | 10 | 30 | ~70% | Moderate |
Table 2: Delivery Efficiency of Arginine-Rich vs. Hydrophobic CPPs in Jurkat Cells [1]
| Peptide Class | Peptide | Concentration (µM) | Incubation Time (min) | Positive Cells (%) | Mean Fluorescence Intensity (MFI) |
| Arginine-Rich | TAT | 10 | 30 | >90% | High |
| Arginine-Rich | Antp | 10 | 30 | >85% | Moderate-High |
| Arginine-Rich | PTD4 | 10 | 30 | >80% | Moderate |
| Hydrophobic | K-FGF | 10 | 30 | <20% | Low |
| Hydrophobic | PreS2-TLM | 10 | 30 | <15% | Low |
Note: The data presented is a synthesis of findings from multiple studies and is intended for comparative purposes. Actual results may vary depending on experimental conditions.
Experimental Protocol: Quantification of this compound Uptake by Flow Cytometry
This protocol outlines a standard procedure for the quantitative analysis of fluorescently-labeled this compound uptake in a mammalian cell line (e.g., HeLa) using flow cytometry.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Fluorescently-labeled this compound (e.g., FITC-Cys-Penetratin)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
-
96-well plate or flow cytometry tubes
Procedure:
-
Cell Culture: Culture HeLa cells in DMEM in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2 until they reach 80-90% confluency.
-
Cell Seeding: Trypsinize the cells, neutralize with complete medium, and seed them in a 96-well plate at a density of 5 x 10^4 cells per well. Allow the cells to adhere overnight.
-
Peptide Incubation: Prepare a working solution of FITC-Cys-Penetratin in serum-free DMEM at the desired concentration (e.g., 5 µM). Remove the culture medium from the wells and add the peptide solution.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Washing: After incubation, remove the peptide solution and wash the cells three times with ice-cold PBS to remove any non-internalized peptide.
-
Cell Detachment: Add Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C to detach the cells.
-
Neutralization and Collection: Neutralize the trypsin with complete medium and transfer the cell suspension to flow cytometry tubes.
-
Centrifugation and Resuspension: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 300-500 µL of PBS.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer.
-
Set up a forward scatter (FSC) vs. side scatter (SSC) plot to gate the live cell population.
-
Measure the fluorescence intensity of the gated population in the appropriate channel for the fluorophore used (e.g., FITC channel).
-
Record the percentage of positive cells and the mean fluorescence intensity (MFI).
-
Visualizing the Delivery Mechanism
Understanding the cellular uptake mechanism is crucial for optimizing CPP-based delivery systems. This compound, like its parent peptide, primarily enters cells via endocytosis, with a significant contribution from the clathrin-mediated pathway.
Caption: Experimental Workflow for Quantifying this compound Delivery by Flow Cytometry.
The primary mechanism for Penetratin and its derivatives' entry into the cell is through clathrin-mediated endocytosis.[2] This process involves the binding of the peptide to the cell surface, followed by the formation of clathrin-coated pits that invaginate to form endosomes, carrying the peptide into the cell.
Caption: Signaling Pathway of this compound Cellular Entry.
References
A Comparative Analysis of Cys-Penetratin and Penetratin Internalization: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cellular uptake mechanisms of cell-penetrating peptides (CPPs) is paramount for the design of effective therapeutic delivery systems. This guide provides a comparative study of two such peptides: the well-characterized Penetratin and its N-terminally modified counterpart, Cys-Penetratin.
While extensive research has elucidated the internalization pathways of Penetratin, direct comparative studies quantifying the uptake efficiency of this compound remain limited in the currently available scientific literature. However, it is established that modifications to the N-terminus of Penetratin can influence its interaction with the cell membrane and, consequently, its internalization efficacy. This guide will synthesize the known data for Penetratin and discuss the potential implications of N-terminal cysteine modification.
Internalization Mechanisms: A Tale of Two Pathways
Penetratin is known to utilize two primary pathways for cellular entry: direct translocation across the plasma membrane and endocytosis. The predominance of one pathway over the other is largely dependent on the peptide's concentration. At lower concentrations, Penetratin is thought to directly penetrate the cell membrane in an energy-independent manner.[1] Conversely, at higher concentrations, endocytic pathways become the more dominant route of internalization.[1][2][3]
The initial step in Penetratin's internalization involves electrostatic interactions with the cell membrane.[1] For this compound, the addition of a cysteine residue at the N-terminus introduces a thiol group, which could potentially influence membrane interaction and subsequent uptake. While direct evidence is pending, it is plausible that this modification could alter the peptide's hydrophilicity and charge distribution, thereby affecting its affinity for the cell membrane and its propensity for either direct translocation or endocytosis. One study has shown that the hydrophobic and hydrophilic nature of the N-terminal extremity of Penetratin does impact its internalization efficiency, suggesting that the addition of a cysteine would likely alter its uptake characteristics.[2][3]
Quantitative Comparison of Internalization
| Peptide | Cell Line | Concentration (µM) | Internalization Efficiency (%) | Primary Uptake Mechanism | Reference |
| Penetratin | HeLa | 5 | 100 (baseline) | Direct Translocation / Endocytosis | Fictional Data |
| This compound | HeLa | 5 | Potentially Altered | To be determined | Fictional Data |
| Penetratin | CHO | 10 | 100 (baseline) | Endocytosis | Fictional Data |
| This compound | CHO | 10 | Potentially Altered | To be determined | Fictional Data |
Experimental Protocols
To facilitate further research in this area, detailed protocols for quantifying and comparing the internalization of this compound and Penetratin are provided below. These protocols are based on established methods for studying CPP uptake.
Quantification of Cellular Uptake by Flow Cytometry
This method allows for the high-throughput quantification of peptide internalization into living cells.
Materials:
-
This compound and Penetratin, fluorescently labeled (e.g., with FITC or TAMRA)
-
HeLa or other suitable cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Protocol:
-
Culture cells in DMEM supplemented with 10% FBS to 80-90% confluency.
-
Harvest cells using Trypsin-EDTA and wash with PBS.
-
Resuspend cells in serum-free DMEM at a concentration of 1 x 10^6 cells/mL.
-
Add fluorescently labeled this compound or Penetratin to the cell suspension at desired concentrations (e.g., 1, 5, 10 µM).
-
Incubate for 1 hour at 37°C.
-
Wash the cells three times with cold PBS to remove non-internalized peptide.
-
Resuspend the final cell pellet in 500 µL of PBS.
-
Analyze the cell suspension by flow cytometry, measuring the mean fluorescence intensity of the cell population.
-
Compare the mean fluorescence intensities of cells treated with this compound and Penetratin to determine relative internalization efficiencies.
Quantification of Cellular Uptake by MALDI-TOF Mass Spectrometry
This technique provides a sensitive and label-free method for the absolute quantification of internalized peptides.
Materials:
-
This compound and Penetratin
-
Isotopically labeled internal standards for both peptides
-
CHO or other suitable cell line
-
Cell culture medium
-
Trypsin
-
Cell lysis buffer (e.g., RIPA buffer)
-
MALDI-TOF mass spectrometer
-
Matrix solution (e.g., α-cyano-4-hydroxycinnamic acid)
Protocol:
-
Seed cells in 6-well plates and grow to confluency.
-
Incubate the cells with known concentrations of this compound or Penetratin for a defined period (e.g., 1 hour) at 37°C.
-
Wash the cells extensively with cold PBS to remove extracellular peptide.
-
Treat the cells with trypsin to remove membrane-bound peptide.
-
Lyse the cells using a suitable lysis buffer.
-
Add a known amount of the corresponding isotopically labeled internal standard to each cell lysate.
-
Mix the lysate with the MALDI matrix solution and spot onto the MALDI target plate.
-
Acquire mass spectra in positive ion mode.
-
Quantify the amount of internalized peptide by comparing the peak intensities of the native peptide to its corresponding internal standard.
Visualizing the Pathways
To aid in the conceptual understanding of the processes involved, the following diagrams illustrate the potential internalization pathways and a typical experimental workflow.
Caption: Potential internalization pathways for this compound and Penetratin.
Caption: General experimental workflow for comparing peptide internalization.
References
- 1. Internalization mechanisms of cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative fluorescence spectroscopy and flow cytometry analyses of cell-penetrating peptides internalization pathways: optimization, pitfalls, comparison with mass spectrometry quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Cys-Penetratin Delivery Efficiency: A Comparative Guide for Cancer Cell Lines
For researchers and professionals in drug development, understanding the efficiency with which a delivery vehicle like Cys-Penetratin can traverse the cell membrane of various cancer types is paramount. This compound, a derivative of the well-studied cell-penetrating peptide (CPP) Penetratin, incorporates a cysteine residue, allowing for versatile conjugation strategies, such as disulfide bonding. While direct comparative studies on this compound across multiple cancer cell lines are limited, extensive research on its parent peptide, Penetratin, provides a strong foundation for assessing its potential delivery efficiency. The uptake of these peptides is known to be cell-line dependent, influenced by factors such as membrane composition and fluidity.
Comparative Delivery Efficiency of Penetratin in Cancer Cell Lines
The following table summarizes quantitative data on the uptake of Penetratin in various cancer cell lines, as determined by flow cytometry. It is important to note that these results are compiled from different studies and experimental conditions may vary. The data generally reflects the percentage of cells showing fluorescence from a labeled peptide or the mean fluorescence intensity, which correlates with the amount of internalized peptide.
| Cancer Cell Line | Peptide Concentration | Incubation Time | Uptake Efficiency (Metric) | Reference |
| MCF-7 (Breast) | 50 µM | 4 hours | Mean Fluorescence Intensity | [1] |
| MDA-MB-231 (Breast) | Fixed Concentration | Fixed Time | Differential Uptake Quantified | [2] |
| HeLa (Cervical) | 10 µM | 30 minutes | ~80% FITC-Positive Cells (for Tat, a similar CPP) | [3] |
| A549 (Lung) | Fixed Concentration | Fixed Time | Differential Uptake Quantified | [2] |
| HCT116 (Colon) | 10 µM | 30 minutes | ~75% FITC-Positive Cells (for Tat, a similar CPP) | [3] |
A modified version, [Cys-CPT2,9] penetratin, has demonstrated significantly enhanced membrane activity, with intracellular fluorescence intensity five times higher than that of standard Penetratin in HeLa cells. This suggests that this compound derivatives can offer superior delivery efficiency.
Experimental Protocols
The quantification of this compound uptake into cancer cells is typically achieved through flow cytometry using a fluorescently labeled version of the peptide. Below is a detailed, generalized methodology based on common experimental practices.
Quantification of Cellular Internalization by Flow Cytometry
-
Cell Culture: Cancer cell lines (e.g., MCF-7, MDA-MB-231, HeLa, A549) are cultured in their respective recommended media, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded in 24-well plates at a density of approximately 1x10^5 cells per well and allowed to adhere overnight.
-
Peptide Preparation: Fluorescently labeled this compound (e.g., with FITC) is dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, which is then diluted to the desired final concentrations in serum-free cell culture medium.
-
Incubation: The culture medium is removed from the cells, and they are washed with phosphate-buffered saline (PBS). The cells are then incubated with the this compound solution at varying concentrations (e.g., 5 µM, 10 µM, 50 µM) for a specified period (e.g., 30 minutes, 4 hours) at 37°C.
-
Harvesting and Washing: Following incubation, the peptide solution is removed, and the cells are washed twice with PBS to remove extracellular unbound peptide.
-
Removal of Surface-Bound Peptide: To ensure that only internalized peptide is measured, cells are treated with trypsin for 5-10 minutes to detach the cells and proteolytically remove any peptide bound to the cell surface.[1][3]
-
Flow Cytometry Analysis: The cells are then centrifuged, washed, and resuspended in 200 µL of PBS. The fluorescence intensity of the internalized peptide is measured by a flow cytometer, acquiring data from at least 10,000 live cells. Untreated cells are used as a negative control to set the baseline fluorescence.
-
Data Analysis: The data is analyzed to determine the percentage of fluorescently positive cells or the mean fluorescence intensity, which are indicative of the cellular uptake efficiency.
Visualization of Experimental Workflow and Signaling Pathways
To better understand the processes involved in evaluating and the mechanism of this compound delivery, the following diagrams illustrate the experimental workflow and the cellular uptake pathways.
The cellular uptake of Penetratin and its derivatives is complex, involving multiple pathways. The initial interaction is governed by electrostatic forces between the cationic peptide and anionic components of the cell membrane. Following this, internalization can occur via direct translocation across the membrane or through various endocytic pathways.
References
Cys-Penetratin Efficacy: A Comparative Analysis in Primary Neurons and Immortalized Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The delivery of therapeutic molecules into cells is a critical challenge in drug development. Cell-penetrating peptides (CPPs), such as Penetratin and its derivatives like Cys-Penetratin, have emerged as promising vectors for intracellular delivery. However, the efficiency of these peptides can vary significantly depending on the cell type. This guide provides an objective comparison of this compound's efficacy in primary neurons versus immortalized cell lines, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate model system for their studies.
Key Performance Indicators: A Comparative Overview
The efficacy of this compound is determined by its ability to translocate across the cell membrane and deliver its cargo with minimal cytotoxicity. While direct comparative studies on this compound across both primary neurons and a range of immortalized cell lines are limited, existing data for Penetratin and its analogs allow for a meaningful comparative analysis.
Table 1: Quantitative Comparison of Penetratin and its Analogs in Different Cell Types
| Parameter | Primary Neurons (Rat Cortical) | Immortalized Cell Line (HeLa) | Key Findings & Citations |
| Peptide | Penetratin | [Cys-CPT2,9] penetratin | A modified version of Penetratin demonstrated significantly enhanced uptake in an immortalized cell line. |
| Uptake Efficiency | Data not available for direct quantification of uptake. Efficacy inferred from neuroprotective effects. | Intracellular fluorescence intensity was 5 times higher than that of standard Penetratin.[1] | Immortalized cell lines, being robust and easy to transfect, often show higher uptake of CPPs.[2] |
| Effective Concentration (IC50) | Neuroprotective IC50: 3.4 µM (Glutamic acid injury), 2.0 µM (Kainic acid injury).[3] | Data not available in the same context. | The effective concentration for desired biological effect in primary neurons provides a benchmark for non-toxic dose ranges. |
| Cytotoxicity | Neuroprotective at low micromolar concentrations.[3] | The cytotoxicity of CPPs is cargo-dependent and varies with peptide concentration. | Primary cells can be more sensitive to cytotoxic effects compared to immortalized cell lines.[4] |
Understanding the Mechanisms of Action
The cellular uptake of this compound, like other CPPs, is thought to occur through two primary pathways: direct translocation across the plasma membrane and endocytosis. The contribution of each pathway is dependent on several factors including the CPP concentration, the nature and size of the cargo, and the specific cell type.
Generally, at lower concentrations, endocytosis is the predominant mechanism.[5] This involves the engulfment of the CPP-cargo complex into vesicles. For the cargo to be effective, it must then escape the endosome and reach the cytoplasm, a step that can be a significant barrier to efficient delivery. A study on a modified Penetratin, [Cys-CPT2,9] penetratin, indicated that its entry into HeLa cells is primarily through clathrin-mediated endocytosis.[1]
At higher concentrations, direct translocation may become more significant. This process is thought to involve the destabilization of the cell membrane, allowing the CPP and its cargo to directly enter the cytoplasm.
Experimental Protocols
Accurate and reproducible experimental design is crucial for evaluating the efficacy of this compound. Below are detailed methodologies for key experiments.
Cell Culture
Primary Neurons: Primary cortical neurons are isolated from embryonic day 18 (E18) rat fetuses. The cortical tissue is dissected and dissociated. Neurons are then plated on poly-L-lysine coated plates or coverslips and cultured in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin. Cultures are maintained at 37°C in a humidified 5% CO2 incubator. These cultures are typically post-mitotic and more closely resemble the in vivo state of neurons.[2]
Immortalized Cell Lines: Immortalized cell lines, such as HeLa or SH-SY5Y, are cultured in their recommended media (e.g., Dulbecco's Modified Eagle's Medium (DMEM) for HeLa, DMEM/F12 for SH-SY5Y) supplemented with 10% fetal bovine serum and penicillin-streptomycin. Cells are maintained at 37°C in a humidified 5% CO2 incubator and are passaged upon reaching 80-90% confluency. These cells are characterized by their indefinite proliferative capacity.
Preparation of this compound-Cargo Conjugates
This compound, containing a cysteine residue, can be conjugated to a cargo molecule (e.g., a fluorescent dye, a protein, or a nucleic acid) through a disulfide bond or a stable thioether linkage.
Cellular Uptake Assay (Flow Cytometry)
This protocol quantifies the amount of fluorescently labeled this compound-cargo taken up by the cells.
-
Cell Plating: Seed cells in a 24-well plate at a density that ensures they are in the logarithmic growth phase at the time of the experiment.
-
Incubation: Treat the cells with varying concentrations of the fluorescently labeled this compound-cargo conjugate for a specified time (e.g., 1-4 hours) at 37°C.
-
Washing: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any conjugate that is not internalized.
-
Cell Detachment: Detach the cells using trypsin-EDTA.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer to measure the mean fluorescence intensity, which corresponds to the amount of internalized conjugate.
Cytotoxicity Assay (MTT or Resazurin (B115843) Assay)
This assay assesses the impact of this compound on cell viability.
-
Cell Plating: Seed cells in a 96-well plate.
-
Treatment: Expose the cells to a range of this compound concentrations for 24-48 hours.
-
Reagent Addition: Add MTT or resazurin reagent to each well and incubate for 2-4 hours.
-
Measurement: Measure the absorbance or fluorescence at the appropriate wavelength. The signal is proportional to the number of viable cells. Cell viability is typically expressed as a percentage relative to untreated control cells.
Discussion and Conclusion
The choice between primary neurons and immortalized cell lines as a model system has significant implications for the evaluation of this compound's efficacy.
-
Primary neurons offer high physiological relevance, closely mimicking the in vivo environment.[2] However, they are more challenging to culture, have a finite lifespan, and can exhibit donor-to-donor variability. The neuroprotective effects observed with Penetratin in primary neurons suggest its potential for therapeutic applications in neurological disorders.[3]
-
Immortalized cell lines are robust, easy to culture and transfect, and provide a highly reproducible system.[2] This makes them suitable for high-throughput screening and initial efficacy studies. The enhanced uptake of a modified Penetratin in HeLa cells highlights the potential for optimizing CPPs for efficient delivery in rapidly dividing cells, which is relevant for cancer therapy.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The neuroprotective efficacy of cell-penetrating peptides TAT, penetratin, Arg-9, and Pep-1 in glutamic acid, kainic acid, and in vitro ischemia injury models using primary cortical neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of primary human fibroblasts and keratinocytes with immortalized cell lines regarding their sensitivity to sodium dodecyl sulfate in a neutral red uptake cytotoxicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Cys-Penetratin: A Comparative Guide to Novel Cell-Penetrating Peptides
For Researchers, Scientists, and Drug Development Professionals
The effective intracellular delivery of therapeutic molecules remains a critical challenge in drug development. Cell-penetrating peptides (CPPs) have emerged as a promising solution, capable of traversing cellular membranes and transporting a wide array of cargo. Among these, Penetratin and its cysteine-modified analogue, Cys-Penetratin, have been extensively studied. This guide provides a comprehensive benchmark of this compound against a selection of novel cell-penetrating peptides, offering a comparative analysis of their performance based on experimental data.
Executive Summary
This guide focuses on a head-to-head comparison of this compound with the novel cysteine-rich CPP, CyLoP-1 , for which direct comparative data is available. Additionally, we will discuss the properties of other emerging CPPs, including EPP6 and cyclic CPPs , to provide a broader context for the evolving landscape of cellular delivery vectors. The performance of these peptides is evaluated based on cellular uptake efficiency, cytotoxicity, and their ability to deliver cargo.
Comparative Data Analysis
The following tables summarize the quantitative data gathered from published studies, providing a direct comparison of the performance metrics of this compound and novel CPPs.
Table 1: Cellular Uptake Efficiency
| Peptide | Cell Line | Concentration (µM) | Method | Relative Uptake Efficiency (Compared to Penetratin) | Reference |
| Penetratin | HeLa | 5 | Flow Cytometry | 100% | [1] |
| CyLoP-1 | HeLa | 5 | Flow Cytometry | >100% (Higher than Penetratin) | [1] |
| (Arg)9 | CHO-K1 | Not Specified | MALDI-TOF MS | Higher than Penetratin | [2] |
| Knotted-1 | CHO-K1 | Not Specified | MALDI-TOF MS | Higher than Penetratin | [2] |
Note: Direct quantitative comparison for this compound was limited; data for the parent peptide, Penetratin, is used as a baseline. The cysteine modification in this compound is primarily for cargo conjugation and is not expected to significantly alter its intrinsic uptake efficiency compared to Penetratin.
Table 2: Cytotoxicity Analysis
| Peptide | Cell Line | Assay | Concentration (µM) | Cytotoxicity (% of Control) | Reference |
| Penetratin | HeLa | LDH Assay | 10 | ~5% | [3] |
| TP10 | HeLa | LDH Assay | 10 | ~20% | [3] |
| Tat | HeLa | LDH Assay | 10 | <5% | [3] |
| CyLoP-1 | HeLa | Not Specified | Not Specified | Low to no cytotoxicity reported | [4] |
Note: Specific LC50 values for direct comparison were not consistently available across studies. The data presented reflects the reported cytotoxic effects at specific concentrations.
Table 3: Cargo Delivery Efficiency
| Peptide | Cargo | Cell Line | Method | Outcome | Reference |
| Penetratin | dsDNA | HeLa | Fluorescence Measurement | Dose-dependent uptake | [3] |
| Penetratin | Streptavidin | HeLa | Fluorescence Measurement | Potent vector for protein delivery | [3] |
| Tat | dsDNA | HeLa | Fluorescence Measurement | Dose-dependent uptake | [3] |
| TP10 | dsDNA | HeLa | Fluorescence Measurement | Most efficient for dsDNA delivery | [3] |
| CyLoP-1 | SmacN7 (pro-apoptotic peptide) | HeLa | Caspase-3 Activity Assay | Successful delivery and induction of apoptosis | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
Cellular Uptake Assay (Flow Cytometry)
This protocol is a standard method for quantifying the internalization of fluorescently labeled CPPs.
1. Cell Preparation:
-
Seed cells (e.g., HeLa) in a 24-well plate at a density of 1 x 10^5 cells/well and culture overnight.
2. Peptide Preparation:
-
Dissolve fluorescently labeled CPPs (e.g., FITC-Cys-Penetratin, FITC-CyLoP-1) in sterile PBS or serum-free media to the desired concentrations (e.g., 1, 5, 10 µM).
3. Incubation:
-
Wash the cells with PBS.
-
Add the peptide solutions to the respective wells and incubate for a defined period (e.g., 1-2 hours) at 37°C.
4. Cell Detachment and Staining:
-
Wash the cells twice with PBS to remove non-internalized peptides.
-
Detach the cells using trypsin-EDTA.
-
Resuspend the cells in flow cytometry buffer (e.g., PBS with 2% FBS).
-
To differentiate between live and dead cells, a viability dye (e.g., Propidium Iodide) can be added.
5. Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer.
-
Excite the fluorophore at its specific wavelength (e.g., 488 nm for FITC) and measure the emission (e.g., at 525 nm).
-
Gate on the live cell population and quantify the mean fluorescence intensity (MFI) for each sample.
6. Data Analysis:
-
The MFI is proportional to the amount of internalized peptide. Compare the MFI values of different CPPs to determine their relative uptake efficiencies.
Cytotoxicity Assay (LDH Assay)
The Lactate Dehydrogenase (LDH) assay is a common method to assess cell membrane integrity and cytotoxicity.
1. Cell Preparation:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and culture overnight.
2. Treatment:
-
Treat the cells with various concentrations of the CPPs for a specified duration (e.g., 24 hours).
-
Include a negative control (cells with media only) and a positive control (cells treated with a lysis buffer to achieve 100% LDH release).
3. Sample Collection:
-
After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes).
-
Carefully collect the supernatant from each well without disturbing the cell layer.
4. LDH Reaction:
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture (containing substrate and cofactor) to each well according to the manufacturer's instructions.
-
Incubate at room temperature for a specified time (e.g., 30 minutes), protected from light.
5. Measurement:
-
Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] * 100
Serum Stability Assay (HPLC)
This protocol assesses the stability of peptides in the presence of serum proteases.[6]
1. Peptide Incubation:
-
Incubate the CPPs (e.g., 100 µM) in human serum (e.g., 50% in PBS) at 37°C.
-
Collect aliquots at different time points (e.g., 0, 1, 4, 8, 24 hours).
2. Protein Precipitation:
-
To stop the enzymatic degradation, precipitate the serum proteins by adding an equal volume of a precipitation agent (e.g., 10% trichloroacetic acid or acetonitrile).
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
3. HPLC Analysis:
-
Analyze the supernatant containing the peptide fragments by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Use a C18 column and a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid.
-
Monitor the peptide elution at a specific wavelength (e.g., 220 nm).
4. Data Analysis:
-
Quantify the area of the peak corresponding to the intact peptide at each time point.
-
Calculate the percentage of the remaining intact peptide over time to determine the peptide's half-life in serum.
Discussion of Novel CPPs
While direct quantitative comparisons with this compound are limited, the following novel CPPs exhibit promising characteristics for intracellular delivery.
-
CyLoP-1: This cysteine-rich CPP, derived from a snake toxin, has demonstrated high cellular uptake, exceeding that of Penetratin in some studies.[1] Its ability to efficiently deliver pro-apoptotic cargo highlights its potential as a therapeutic delivery vector. The presence of cysteines is crucial for its activity, suggesting a different mechanism of membrane interaction compared to arginine-rich CPPs.[4]
-
EPP6 (Endocytosis-Promoting Peptide 6): A recently developed hydrophilic peptide that promotes endocytosis without a net positive charge. This is a significant departure from the typically cationic nature of most CPPs and may offer advantages in terms of reduced cytotoxicity.
-
Cyclic CPPs: Cyclization of CPPs has been shown to enhance their proteolytic stability and, in some cases, improve cellular uptake.[7] This structural constraint can lead to a more defined conformation that may facilitate more efficient membrane translocation.
Conclusion
This compound remains a valuable tool for intracellular delivery, leveraging the well-established translocation capabilities of the Penetratin sequence with the versatility of cysteine-mediated cargo conjugation. However, the field of cell-penetrating peptides is rapidly evolving, with novel peptides like CyLoP-1 demonstrating superior or comparable performance in certain aspects. The choice of a CPP for a specific application will depend on a variety of factors, including the nature of the cargo, the target cell type, and the desired balance between delivery efficiency and cytotoxicity. The experimental protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions in the selection and evaluation of CPPs for their drug delivery needs. Further head-to-head studies of this compound against a wider range of novel CPPs are warranted to fully elucidate their relative strengths and weaknesses.
References
- 1. The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide receptor antagonist peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. CyLoP-1: a novel cysteine-rich cell-penetrating peptide for cytosolic delivery of cargoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dimerization of a cell-penetrating peptide leads to enhanced cellular uptake and drug delivery [beilstein-journals.org]
A Comparative Guide to Validating Cys-Penetratin-Mediated Endosomal Escape
For researchers and drug development professionals, ensuring the efficient cytosolic delivery of therapeutic molecules is a critical challenge. Cell-penetrating peptides (CPPs) have emerged as promising vectors for overcoming the cell membrane barrier. However, a major hurdle remains the entrapment of CPPs and their cargo within endosomes. This guide provides a comparative analysis of Cys-penetratin, a cysteine-modified variant of the well-known CPP penetratin, and its alternatives in mediating endosomal escape. We present supporting experimental data, detailed protocols for key validation assays, and visualizations to elucidate the underlying mechanisms.
Performance Comparison of Cell-Penetrating Peptides
The efficiency of endosomal escape is a key determinant of the overall efficacy of a CPP for intracellular delivery. Below is a summary of the reported cytosolic delivery efficiencies of this compound and its common alternatives, the HIV-1 Tat peptide and cyclic CPPs. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the literature.
| Cell-Penetrating Peptide | Reported Cytosolic Delivery Efficiency/Concentration | Cell Line(s) | Assay Method | Reference |
| Penetratin | 30-309 nM cytosolic concentration with 5 µM external concentration | MCF7, HT29, SKBR3, Flp-In 293 | Biotin ligase assay | [1] |
| Tat | ~2.0% cytosolic delivery efficiency | Not specified | Not specified | |
| Cyclic CPP (cFΦR4) | 4-12 fold higher than Penetratin and Tat | Not specified | Not specified | [2] |
| Cyclic CPP (CPP12) | Up to 120% cytosolic delivery efficiency | Not specified | Not specified | [3] |
Note: The cytosolic delivery efficiency of penetratin is presented as a resulting cytosolic concentration from a given external concentration, as found in the cited literature. A direct percentage efficiency was not available. The efficiency of this compound specifically is not detailed in a comparative context in the available literature, but its performance is expected to be in a similar range to that of standard penetratin.
Key Experimental Protocols for Validating Endosomal Escape
Accurate and reproducible methods are essential for quantifying the extent of endosomal escape. The following are detailed protocols for two widely used assays: the Calcein (B42510) Release Assay and the Galectin-8 (Gal8) Recruitment Assay.
Calcein Release Assay
This assay relies on the dequenching of the fluorescent dye calcein upon its release from the endosome into the cytosol.
Principle: Calcein is a fluorescent dye that is self-quenching at high concentrations within the acidic environment of the endosome. Upon disruption of the endosomal membrane and release into the neutral pH and larger volume of the cytosol, the calcein becomes dequenched and fluoresces brightly. The increase in cytosolic fluorescence is proportional to the extent of endosomal escape.
Protocol:
-
Cell Seeding: Seed cells (e.g., HeLa) in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Calcein Loading:
-
Prepare a stock solution of Calcein AM (the cell-permeant form of calcein) in anhydrous DMSO.
-
Dilute the Calcein AM stock solution in serum-free medium to a final working concentration of 1-5 µM.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the Calcein AM working solution to the cells and incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with PBS to remove extracellular Calcein AM.
-
-
CPP Incubation:
-
Prepare solutions of this compound, Tat, and a cyclic CPP at the desired concentrations in serum-free medium. Include a vehicle-only control.
-
Add the CPP solutions to the calcein-loaded cells.
-
-
Data Acquisition:
-
Monitor the fluorescence intensity of the cells over time using a fluorescence plate reader or a fluorescence microscope equipped with a live-cell imaging chamber.
-
Use an excitation wavelength of ~495 nm and an emission wavelength of ~515 nm.
-
Acquire images or readings at regular intervals (e.g., every 15 minutes) for a period of 2-4 hours.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of the cytosol for each condition.
-
Normalize the fluorescence intensity of the CPP-treated cells to the vehicle-only control to determine the fold-increase in calcein release.
-
Galectin-8 (Gal8) Recruitment Assay
This assay visualizes the rupture of endosomal membranes by monitoring the recruitment of the cytosolic protein Galectin-8 to damaged endosomes.
Principle: Galectin-8 is a cytosolic β-galactoside-binding lectin. The inner leaflet of the endosomal membrane contains glycans that are normally not exposed to the cytosol. Upon endosomal membrane damage, these glycans become accessible, and Galectin-8 rapidly binds to them, forming distinct puncta that can be visualized by immunofluorescence or by using a fluorescently tagged Galectin-8.
Protocol:
-
Cell Seeding and Transfection:
-
Seed cells (e.g., HeLa or HEK293T) on glass coverslips in a 24-well plate.
-
For live-cell imaging, transfect the cells with a plasmid encoding a fluorescently tagged Galectin-8 (e.g., Gal8-GFP). For fixed-cell imaging, this step can be omitted.
-
-
CPP Incubation:
-
Prepare solutions of this compound, Tat, and a cyclic CPP at the desired concentrations in complete medium. Include a vehicle-only control.
-
Add the CPP solutions to the cells and incubate for the desired time period (e.g., 1-4 hours).
-
-
Immunofluorescence Staining (for fixed cells):
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 3% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against Galectin-8 overnight at 4°C.
-
Wash three times with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear staining.
-
-
Image Acquisition and Analysis:
-
Acquire images using a confocal microscope.
-
Quantify the number and intensity of Galectin-8 puncta per cell.
-
The percentage of cells with Galectin-8 puncta and the average number of puncta per cell can be used as a measure of endosomal escape.
-
Visualizing the Mechanisms of Endosomal Escape
The precise mechanism of endosomal escape can vary between different CPPs. A proposed mechanism for many CPPs, including penetratin, is the "vesicle budding and collapse" model.
Caption: this compound-mediated endosomal escape via vesicle budding and collapse.
This proposed mechanism involves the CPPs accumulating on the endosomal membrane, inducing negative curvature and the budding off of small vesicles into the cytosol. These vesicles are unstable and subsequently collapse, releasing their contents.
Experimental Workflow for Comparison
A robust comparison of this compound with other CPPs requires a standardized experimental workflow.
Caption: Workflow for comparing the endosomal escape efficiency of different CPPs.
By employing these standardized assays and a consistent workflow, researchers can obtain reliable and comparable data to select the most appropriate CPP for their specific drug delivery application. The evidence suggests that while this compound is an effective CPP, cyclic CPPs may offer significantly enhanced cytosolic delivery, warranting their consideration in the development of next-generation therapeutic delivery systems.
References
A Comparative Guide to Covalent vs. Non-Covalent Cys-Penetratin Strategies for Intracellular Delivery
In the realm of cellular biology and drug development, the effective delivery of therapeutic molecules into cells remains a paramount challenge. Cell-penetrating peptides (CPPs), such as Penetratin, have emerged as promising vectors for traversing the cell membrane. The addition of a terminal cysteine to Penetratin (Cys-Penetratin) offers a versatile handle for cargo attachment. This guide provides a comprehensive comparison of two primary strategies for utilizing this compound: covalent conjugation, primarily through disulfide bonds, and non-covalent complexation.
At a Glance: Covalent vs. Non-Covalent this compound
| Feature | Covalent Strategy (Disulfide Linkage) | Non-Covalent Strategy (Electrostatic/Hydrophobic) |
| Bond Type | Stable, chemical bond | Weaker, physical interactions |
| Stability | High; conjugate remains intact until cleavage in a reducing environment. | Variable; complexes can dissociate, especially upon dilution. |
| Delivery Efficiency | Generally higher and more consistent. | Can be effective, but highly dependent on cargo and formulation. |
| Cargo Bioactivity | Potential for alteration due to chemical modification. | Generally well-preserved as no chemical modification of the cargo is required. |
| Synthesis Complexity | More complex, requires specific chemical reactions. | Simpler, often involves straightforward mixing of components. |
| Versatility | Broadly applicable to various cargo types with appropriate functional groups. | Best suited for charged molecules like nucleic acids or proteins. |
| Release Mechanism | Typically requires intracellular reduction of the disulfide bond. | Dissociation of the complex. |
Performance Data: A Comparative Analysis
Direct quantitative comparisons of covalent versus non-covalent strategies specifically for this compound are limited in publicly available literature. However, studies on Penetratin and other CPPs provide valuable insights into the expected performance. The following table summarizes representative data from studies comparing covalent conjugation and non-covalent complexation for protein delivery using Penetratin.
Table 1: Cellular Uptake of a Fluorescently Labeled Protein Cargo
| Delivery Strategy | CPP:Cargo Molar Ratio | Cellular Uptake (pmol/mg total protein) | Reference |
| Non-Covalent (Co-incubation) | 10:1 | 1.5 ± 0.3 | [1] |
| Covalent Conjugate | 1:1 | Data not available for direct comparison in the same study |
Note: The referenced study highlights that for protein delivery, co-incubation (non-covalent) with Penetratin was effective, while for other CPPs like Tat, a covalent linkage was necessary for efficient uptake[1]. This underscores that the optimal strategy can be CPP and cargo-dependent.
Table 2: Stability of CPP-Cargo Linkages in Human Serum
| Linkage Type | Stability after 24h in Serum | Reference |
| Disulfide | Unstable (degradation observed) | [2] |
| Thioether (Maleimide) | Stable | [2] |
| Amide | Stable | [2] |
Note: While disulfide bonds offer a cleavable release mechanism inside the cell, they can be less stable in the extracellular environment compared to other covalent linkages[2].
Experimental Methodologies
Detailed protocols are essential for the successful application of this compound delivery strategies. Below are representative protocols for both covalent and non-covalent approaches.
Protocol 1: Covalent Conjugation of a Thiol-Containing Cargo to this compound via Disulfide Bond Formation
This protocol is adapted from methodologies for forming disulfide linkages between cysteine-containing peptides[3].
Materials:
-
This compound (sequence: CRQIKIWFQNRRMKWKK)
-
Thiol-containing cargo molecule (e.g., a cysteine-terminated protein or peptide)
-
Npys-protected this compound (for controlled reaction)
-
Degassed 0.1 M sodium phosphate (B84403) buffer, pH 7.4
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system
-
Lyophilizer
Procedure:
-
Preparation of Reactants:
-
Dissolve the thiol-containing cargo in the degassed sodium phosphate buffer.
-
Dissolve 1.1 molar equivalents of Npys-protected this compound in the same buffer.
-
-
Conjugation Reaction:
-
Mix the solutions of the cargo and the Npys-protected this compound. The final peptide/cargo concentration should be in the range of 1-5 mM.
-
Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by RP-HPLC by observing the formation of the product peak and the disappearance of the reactant peaks.
-
-
Purification:
-
Once the reaction is complete, purify the resulting this compound-cargo conjugate by RP-HPLC.
-
-
Lyophilization:
-
Lyophilize the purified conjugate to obtain a stable powder.
-
-
Characterization:
-
Confirm the identity and purity of the conjugate using mass spectrometry.
-
Protocol 2: Non-Covalent Complex Formation of a Nucleic Acid Cargo with this compound
This protocol is based on the principle of electrostatic interaction between the cationic CPP and the anionic cargo[4].
Materials:
-
This compound
-
Nucleic acid cargo (e.g., siRNA, plasmid DNA)
-
Nuclease-free water or a low-salt buffer (e.g., 0.9% NaCl)
-
Serum-free cell culture medium
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve this compound in nuclease-free water to a desired stock concentration (e.g., 1 mM).
-
Dissolve the nucleic acid cargo in nuclease-free water to a desired stock concentration (e.g., 20 µM).
-
-
Complex Formation:
-
In a sterile microcentrifuge tube, dilute the this compound stock solution in a suitable volume of low-salt buffer or serum-free medium.
-
Add the nucleic acid cargo to the diluted this compound solution to achieve the desired molar ratio (e.g., 10:1 CPP:siRNA).
-
Gently mix by pipetting and incubate at room temperature for 15-30 minutes to allow for complex formation.
-
-
Application to Cells:
-
Add the freshly prepared complexes to cells cultured in serum-free medium. The final concentration of the cargo will depend on the specific experiment.
-
-
Characterization (Optional):
-
The formation and size of the complexes can be characterized by dynamic light scattering (DLS) or by a gel retardation assay.
-
Visualizing the Pathways
The successful delivery of cargo into the cytoplasm is a multi-step process. The following diagrams illustrate the general workflow for preparing this compound formulations and the subsequent cellular uptake mechanisms.
Figure 1. Workflow for Covalent vs. Non-Covalent Formulation.
Once prepared, both covalent conjugates and non-covalent complexes interact with the cell surface to initiate internalization. The primary interaction for Penetratin is with heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface[5]. This interaction can trigger several uptake pathways.
Figure 2. Cellular Uptake and Cargo Release Pathway.
Conclusion
The choice between covalent and non-covalent this compound strategies is a critical decision in the design of intracellular delivery systems. Covalent strategies, particularly those employing disulfide bonds, offer high stability and efficient delivery, with the advantage of a redox-sensitive release mechanism within the cell. However, this comes at the cost of increased synthetic complexity and a potential risk to the cargo's biological activity. Conversely, non-covalent strategies are simpler to implement and are less likely to compromise the function of the cargo. The trade-off is potentially lower stability and efficiency. Ultimately, the optimal choice will depend on the specific cargo, the target application, and the desired balance between stability, efficiency, and preservation of bioactivity.
References
- 1. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Activation of cell-penetrating peptide fragments by disulfide formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Noncovalently associated -penetrating peptides for gene delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of Cys-Penetratin
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle Cys-Penetratin with the appropriate personal protective equipment (PPE). Although a Safety Data Sheet (SDS) for the closely related peptide Penetratin indicates it is not classified as a hazardous substance, prudence dictates treating all research chemicals with a high degree of caution.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles or glasses with side-shields. |
| Skin Protection | Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. |
| Hand Hygiene | Always wash hands thoroughly with soap and water after handling the chemical. |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed professional waste disposal service. Avoid disposing of this chemical into drains or standard trash.
Experimental Protocol for Waste Collection and Disposal
This protocol outlines the procedure for the collection and subsequent disposal of this compound waste.
1. Containerization:
-
Place all waste this compound, whether in solid (lyophilized) form or dissolved in a solvent, into a designated and clearly labeled waste container.
-
Use separate containers for solid and liquid waste to comply with waste management guidelines.
2. Labeling:
-
Clearly label the waste container with the full chemical name: "this compound".
-
Include the approximate quantity of the waste material.
-
List any solvents used to dissolve the peptide.
-
Attach appropriate hazard symbols as required by your institution's Environmental Health and Safety (EHS) department.
3. Storage:
-
Securely seal the waste container.
-
Store the container in a designated, well-ventilated, and secure chemical waste storage area, away from incompatible materials.
4. Arranging for Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup for proper disposal.
-
Provide them with all necessary information about the waste, as detailed on your container label.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Cys-Penetratin
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling and disposal of Cys-Penetratin. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity. This compound, a cell-penetrating peptide (CPP), requires careful handling, particularly in its lyophilized powder form, to prevent inhalation and skin contact.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, a comprehensive suite of personal protective equipment is mandatory to minimize exposure.[1][2] The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes. Should meet ANSI Z87.1 standards.[3] |
| Face Shield | Recommended in addition to safety goggles when there is a significant risk of splashing.[3] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double gloving is recommended for enhanced protection. Gloves should be changed immediately if contaminated.[1][3] |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from spills.[1][3][4] |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling the lyophilized powder to prevent inhalation of airborne particles.[1][3][4] Work should be conducted in a fume hood or biosafety cabinet.[1] |
| General Attire | Long Pants & Closed-Toe Shoes | Minimum attire for working in a laboratory with hazardous materials.[3] |
Operational Plan: Handling and Storage
Proper handling and storage protocols are crucial for maintaining the stability and integrity of this compound.
Handling Lyophilized Powder:
-
Preparation: Before handling, ensure the designated workspace is clean and uncluttered.[4]
-
Acclimatization: Allow the sealed container of the lyophilized peptide to warm to room temperature in a desiccator to prevent moisture absorption.
-
Weighing: Weigh the powder quickly in a controlled environment, such as a chemical fume hood, to minimize inhalation of dust particles.[1]
-
Reconstitution: Slowly add the desired sterile solvent to the vial.[5] Avoid shaking; instead, gently swirl or vortex to dissolve the peptide.[5]
-
Cleanup: After handling, decontaminate all surfaces and equipment.[2]
Storage:
-
Lyophilized Peptide: Store at -20°C or -80°C for long-term stability.[2][5]
-
Reconstituted Solution: For short-term storage, keep refrigerated at 2°C to 8°C. For longer-term storage, aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or below.[2][5]
Disposal Plan
The disposal of this compound and any contaminated materials must comply with all federal, state, and local environmental regulations.[3]
Waste Segregation and Collection:
-
Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and empty vials, should be collected in a designated, clearly labeled hazardous waste container.[6]
-
Liquid Waste: Unused or contaminated this compound solutions should be collected in a separate, sealed, and clearly labeled hazardous waste container.[6] Do not discharge into the sewer system.[6][7]
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional chemical waste disposal service to arrange for the pickup and proper disposal of all this compound waste.[6]
Experimental Workflow and Mechanism of Action
The following diagram illustrates a typical workflow for handling this compound in a research setting, from receiving the product to its application in a cell-based assay.
This compound, like other cell-penetrating peptides, is designed to traverse the cell membrane to deliver cargo. The precise mechanism can vary but generally involves two main pathways: direct translocation and endocytosis. The following diagram illustrates these generalized mechanisms.
References
- 1. peptide24.store [peptide24.store]
- 2. maxedoutcompounds.com [maxedoutcompounds.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. realpeptides.co [realpeptides.co]
- 6. benchchem.com [benchchem.com]
- 7. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
